Product packaging for Einecs 270-171-6(Cat. No.:CAS No. 68412-15-7)

Einecs 270-171-6

Cat. No.: B12675231
CAS No.: 68412-15-7
M. Wt: 430.7 g/mol
InChI Key: AHDOGNDVBRYQHI-UHFFFAOYSA-N
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Description

Einecs 270-171-6 is a useful research compound. Its molecular formula is C24H54N4O2 and its molecular weight is 430.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H54N4O2 B12675231 Einecs 270-171-6 CAS No. 68412-15-7

Properties

CAS No.

68412-15-7

Molecular Formula

C24H54N4O2

Molecular Weight

430.7 g/mol

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;octadecanoic acid

InChI

InChI=1S/C18H36O2.C6H18N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-3-9-5-6-10-4-2-8/h2-17H2,1H3,(H,19,20);9-10H,1-8H2

InChI Key

AHDOGNDVBRYQHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCNCCN)N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to Einecs 270-171-6: A Core Substance in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of the chemical substance identified by Einecs number 270-171-6. This substance is chemically defined as the reaction products of octadecanoic acid with 2-[(2-aminoethyl)amino]ethanol. It belongs to the class of amidoamines, which are known for their surfactant properties and are utilized in various industrial and commercial applications, including as cleaning agents. This document collates available data on its chemical and physical properties, toxicological profile, and relevant experimental protocols.

Core Properties and Identification

The substance Einecs 270-171-6 is a complex reaction mixture, which is reflected in its UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) status under some regulatory frameworks.

IdentifierValue
Einecs Number 270-171-6
Chemical Name Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol
CAS Number 68815-50-9
Molecular Formula C18H36O2.C4H12N2O
Molecular Weight 388.63 g/mol

Physicochemical Properties

PropertyValue
Physical State Liquid[1]
Solubility Expected to have surfactant properties, indicating some solubility in both aqueous and organic media.
Vapor Pressure Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available

Toxicological Profile

The primary hazards associated with this compound are skin and eye irritation.

Hazard ClassGHS Classification
Skin Irritation Category 2[1]
Eye Irritation Category 1 (Serious eye damage) / Category 2 (Eye irritation)[1]
Mechanism of Irritation

Amidoamine surfactants, as a class, are known to interact with the stratum corneum of the skin. Their mechanism of irritation is believed to involve the disruption of the lipid bilayer and interaction with skin proteins, leading to increased transepidermal water loss and the penetration of the substance into deeper skin layers. This can trigger an inflammatory response, resulting in erythema (redness) and edema (swelling).[2][3]

Signaling Pathways

Specific signaling pathways directly modulated by this compound have not been elucidated in the available scientific literature. However, as surface-active agents, amidoamine surfactants can interact with cell membranes. This interaction can lead to changes in membrane fluidity and permeability, which may, in turn, affect various cellular signaling processes that are dependent on membrane integrity and the function of membrane-bound proteins.[4][5][6][7] It is plausible that the irritant effects of this substance are mediated by the activation of inflammatory signaling pathways in skin cells, such as the release of cytokines and other inflammatory mediators, as a response to cellular stress caused by membrane disruption.

Signaling_Pathway_Hypothesis cluster_membrane Cell Membrane cluster_cellular_response Cellular Response This compound This compound Membrane Disruption Membrane Disruption This compound->Membrane Disruption interacts with Cellular Stress Cellular Stress Membrane Disruption->Cellular Stress Inflammatory Mediators Inflammatory Mediators Cellular Stress->Inflammatory Mediators activates release of Irritation Response Irritation Response Inflammatory Mediators->Irritation Response

Hypothesized mechanism of irritation for amidoamine surfactants.

Experimental Protocols

Detailed experimental protocols for the synthesis, analysis, and toxicological testing of this compound are provided below. These are based on established methodologies for similar substances.

Synthesis of Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol

This protocol describes a general procedure for the amidation of a fatty acid with an aminoalcohol.

Synthesis_Workflow Start Start Reactants Octadecanoic Acid & 2-[(2-aminoethyl)amino]ethanol Start->Reactants Reaction Heat reactants under inert atmosphere (e.g., Nitrogen) at 130-160°C Reactants->Reaction Monitoring Monitor reaction progress (e.g., by measuring acid value) Reaction->Monitoring Endpoint Continue reaction until acid value is low Monitoring->Endpoint Endpoint->Reaction Incomplete Purification Purify the product (e.g., by vacuum distillation to remove excess reactants) Endpoint->Purification Reaction complete Final Product Final Product Purification->Final Product

General workflow for the synthesis of fatty acid amidoamines.

Methodology:

  • Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a nitrogen inlet, charge octadecanoic acid and 2-[(2-aminoethyl)amino]ethanol in a desired molar ratio (typically with a slight excess of the amine).[8]

  • Reaction Conditions: Heat the mixture under a nitrogen blanket to a temperature of 130-160°C. The reaction is a condensation reaction that forms an amide linkage and releases water.[8]

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops below a predetermined level (e.g., < 2 mgKOH/g).[8]

  • Purification: Once the reaction is complete, the product can be purified to remove any unreacted starting materials or byproducts. This may involve vacuum distillation.[9]

Toxicological Testing: Acute Dermal Irritation (based on OECD Guideline 404)

This protocol outlines the steps for assessing the dermal irritation potential of the substance.[10][11][12][13][14]

Dermal_Irritation_Protocol Start Start Animal Prep Prepare albino rabbits by clipping fur from the dorsal area Start->Animal Prep Test Substance App Apply 0.5 mL of the test substance to a small area of intact skin Animal Prep->Test Substance App Patching Cover the application site with a gauze patch and tape Test Substance App->Patching Exposure Expose the skin for 4 hours Patching->Exposure Removal & Observation Remove the patch and observe for erythema and edema at 1, 24, 48, and 72 hours Exposure->Removal & Observation Scoring Score the reactions based on a standardized grading scale Removal & Observation->Scoring Classification Classify the substance based on the severity and reversibility of the skin reactions Scoring->Classification End End Classification->End

Workflow for Acute Dermal Irritation Testing (OECD 404).

Methodology:

  • Animal Model: The albino rabbit is the recommended model.[14]

  • Test Substance Application: Apply 0.5 mL of the undiluted liquid substance to a small area (approximately 6 cm²) of the clipped, intact skin.

  • Exposure: Cover the application site with a gauze patch and secure it with tape for a 4-hour exposure period.

  • Observation: After 4 hours, remove the patch and wash the area to remove any residual test substance. Observe and score for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[11]

  • Scoring: Use a standardized scoring system (e.g., Draize scale) to grade the severity of the skin reactions.

  • Classification: The substance is classified based on the mean scores for erythema and edema.

Toxicological Testing: Acute Eye Irritation (based on OECD Guideline 405)

This protocol describes the procedure for evaluating the potential of a substance to cause eye irritation or damage.[15][16][17][18]

Eye_Irritation_Protocol Start Start Animal Selection Select healthy albino rabbits Start->Animal Selection Test Substance Instill Instill 0.1 mL of the test substance into the conjunctival sac of one eye Animal Selection->Test Substance Instill Observation Examine the eye for ocular reactions at 1, 24, 48, and 72 hours after instillation Test Substance Instill->Observation Scoring Score corneal opacity, iris lesions, conjunctival redness, and chemosis Observation->Scoring Classification Classify the substance based on the severity and reversibility of ocular lesions Scoring->Classification End End Classification->End

Workflow for Acute Eye Irritation Testing (OECD 405).

Methodology:

  • Animal Model: The albino rabbit is the recommended model.

  • Test Substance Instillation: Gently pull the lower eyelid away from the eyeball to form a cup and instill 0.1 mL of the liquid substance into the conjunctival sac. The other eye serves as a control.

  • Observation: Examine the treated eye for ocular reactions at 1, 24, 48, and 72 hours after instillation.

  • Scoring: Score the degree of corneal opacity, iris lesions, conjunctival redness, and chemosis (swelling) using a standardized scoring system.

  • Classification: The substance is classified based on the severity and persistence of the ocular lesions.

Analytical Methods for Amidoamine Surfactants

A variety of analytical techniques can be employed to characterize and quantify amidoamine surfactants.

Methodology:

  • Titration: Nonaqueous titration can be used to determine the free amine and/or free carboxylic acid content, which is useful for monitoring the synthesis reaction and for quality control.[19]

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture. A reverse-phase C18 column is often suitable.[20][21]

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile components or after derivatization, GC-MS can provide detailed structural information and quantification.[19]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the amide and hydroxyl groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the compound.

Conclusion

This compound, the reaction product of octadecanoic acid and 2-[(2-aminoethyl)amino]ethanol, is an amidoamine surfactant with applications as a cleaning agent. Its primary toxicological concerns are skin and eye irritation. While specific quantitative data for this substance are limited, this guide provides a framework for its synthesis, analysis, and toxicological evaluation based on established methods for similar compounds. Further research is warranted to fully characterize its physicochemical properties and to elucidate its specific interactions with biological systems, including its effects on cellular signaling pathways.

References

Chemical structure of Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Quaternized Octadecanoic Acid-Triethanolamine Esters

Introduction

Quaternized fatty acid triethanolamine ester salts, commonly referred to as "esterquats," are a significant class of cationic surfactants.[1] Their excellent softening performance and favorable ecotoxicological profile have led to their widespread use, particularly in fabric softeners and personal care products.[1][2] This guide provides a detailed technical overview of the synthesis of a specific esterquat derived from octadecanoic acid (stearic acid), triethanolamine, and quaternized with dimethyl sulfate. It covers the chemical structures, reaction pathways, experimental protocols, and analytical characterization methods relevant to researchers and professionals in drug development and chemical sciences.

Chemical Structures and Reaction Pathway

The synthesis of the target esterquat is a two-stage process: (1) the esterification of octadecanoic acid with triethanolamine to form an intermediate esteramine, and (2) the subsequent quaternization of the tertiary amine group with dimethyl sulfate.[3][4]

  • Reactants :

    • Octadecanoic Acid (Stearic Acid) : A saturated fatty acid with the chemical formula C₁₈H₃₆O₂.

    • Triethanolamine (TEA) : A tertiary amine with three hydroxyl groups (N(CH₂CH₂OH)₃).

    • Dimethyl Sulfate (DMS) : A powerful methylating agent ((CH₃)₂SO₄) used for the quaternization step.[3]

  • Reaction Process :

    • Step 1: Esterification : Octadecanoic acid reacts with one or more of the hydroxyl groups of triethanolamine to form ester linkages. This reaction is typically conducted at high temperatures to remove the water byproduct and drive the reaction to completion.[5] Depending on the molar ratio of the reactants, a mixture of mono-, di-, and tri-esters of triethanolamine is formed.[4][6]

    • Step 2: Quaternization : The resulting tertiary esteramine is then reacted with dimethyl sulfate. The DMS methylates the nitrogen atom of the triethanolamine backbone, creating a quaternary ammonium salt, which imparts a permanent positive charge to the molecule.[3][4]

The overall reaction scheme is a complex process resulting in a mixture of quaternized ester compounds, the composition of which is determined by the initial reaction conditions.

Experimental Protocols

The following protocols are generalized from common laboratory and industrial synthesis methods.

Protocol 1: Esterification of Octadecanoic Acid with Triethanolamine

Objective: To synthesize a mixture of octadecanoyl triethanolamine esters (esteramines).

Materials:

  • Octadecanoic acid (Stearic Acid)

  • Triethanolamine (TEA)

  • Catalyst (e.g., hypophosphorous acid, p-toluenesulfonic acid)[1][6]

  • Reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a distillation setup for water removal.

Procedure:

  • Charge the reaction vessel with the desired molar ratio of octadecanoic acid and triethanolamine. Molar ratios can range from 1.1:1 to 3.3:1 (acid:amine) depending on the desired average degree of esterification.[1][6]

  • Add the catalyst (e.g., 0.1% by weight of the reactants).[6]

  • Begin stirring and purge the system with nitrogen to create an inert atmosphere.

  • Heat the mixture gradually to the reaction temperature, typically between 140°C and 200°C.[6][7]

  • Maintain the temperature and apply a vacuum to facilitate the removal of water formed during the reaction, which drives the esterification forward.[4]

  • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified level (e.g., < 5 mg KOH/g).[1]

  • Once complete, cool the resulting esteramine mixture under a nitrogen blanket before proceeding to the next step.

Protocol 2: Quaternization with Dimethyl Sulfate

Objective: To quaternize the esteramine intermediate to produce the final esterquat.

Materials:

  • Esteramine from Protocol 1

  • Dimethyl Sulfate (DMS)

  • Solvent (optional, e.g., isopropanol or glycerol)[3][5]

  • Reaction vessel with a stirrer, thermometer, and addition funnel.

Procedure:

  • The esteramine product is typically heated to 45-60°C.[1][4] If a solvent is used, the esteramine is first dissolved in it.

  • Slowly add dimethyl sulfate to the stirred esteramine via an addition funnel. The molar ratio of esteramine to DMS is typically around 1:0.95.[3]

  • The quaternization reaction is exothermic; maintain the temperature within a controlled range (e.g., 45-50°C) throughout the addition of the alkylating agent.[4]

  • After the addition is complete, continue stirring the mixture at the reaction temperature until the reaction is complete.

  • Monitor the reaction progress by determining the amine value or cationic content of the mixture. The reaction is complete when the amine value is ≤ 5 mg KOH/g.[4][7]

  • The final product is the quaternized esterquat, which can be used as is or further formulated.

Data Presentation

The following tables summarize quantitative data derived from various synthesis studies.

Table 1: Optimized Conditions for Esterification

Parameter Value Source
Reaction Temperature 140 - 200 °C [6][7]
Molar Ratio (Acid:TEA) 3.3 : 1.0 (for tri-ester) [6]
Molar Ratio (Acid:TEA) 1.2 : 1.0 to 2.2 : 1.0 [1]
Catalyst Dosage 0.1% (w/w) [6]
Result

| Product Composition | 97.06% tri-ester |[6] |

Table 2: Conditions for Quaternization and Overall Yield

Parameter Value Source
Reaction Temperature 45 - 50 °C [4]
Molar Ratio (Ester:DMS) 1 : 0.95 [3]
Solvent Isopropanol [3]
Result
Maximum Yield 53.0 ± 1% [3]

| Cationic Content | ~48.0% (max) |[3] |

Analytical Characterization

A suite of analytical techniques is employed to verify the structure and purity of the synthesized esterquat.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the formation of the ester linkage (C=O stretching band) and the presence of the quaternary ammonium group.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the esterification and the methylation of the nitrogen atom.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Allows for the quantitative determination of the mono-, di-, and tri-ester content in the final product mixture.[5]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds and confirm their identity.[8]

  • Titration Methods:

    • Acid Value Titration: Measures residual fatty acid to monitor the completion of the esterification reaction.[1]

    • Amine Value/Cationic Content Titration: Measures the amount of unreacted tertiary amine and the final cationic content to monitor the quaternization process.[3][4]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

G cluster_reactants Reactants cluster_process1 Step 1: Esterification cluster_reagent2 Reagent cluster_process2 Step 2: Quaternization Octadecanoic_Acid Octadecanoic Acid Esterification Esterification Reaction (140-200°C, Catalyst) Octadecanoic_Acid->Esterification Triethanolamine Triethanolamine Triethanolamine->Esterification Esteramine Intermediate: Esteramine Mixture (Mono-, Di-, Tri-esters) Esterification->Esteramine Quaternization Quaternization Reaction (45-60°C) Esteramine->Quaternization DMS Dimethyl Sulfate DMS->Quaternization Final_Product Final Product: Quaternized Esterquat Quaternization->Final_Product

Caption: Synthesis workflow for the production of quaternized esterquats.

References

Spectroscopic and Physicochemical Characterization of Poly(N-vinylpyrrolidone-co-2-(dimethylamino)ethyl methacrylate) (CAS 68412-15-7)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with CAS number 68412-15-7 is identified as a statistical copolymer of N-vinylpyrrolidone (NVP) and 2-(dimethylamino)ethyl methacrylate (DMAEMA). This versatile copolymer, hereafter referred to as P(NVP-co-DMAEMA), finds applications in various fields, including pharmaceuticals and personal care products, owing to its biocompatibility, pH-responsiveness, and tunable thermal properties. This technical guide provides a comprehensive overview of the spectroscopic and physicochemical characteristics of this copolymer, with a focus on the data and experimental methodologies relevant to its synthesis and analysis. As specific spectroscopic peak lists for the copolymer are highly dependent on its molecular weight and monomer composition, this guide presents the detailed spectroscopic data of its constituent monomers and outlines the characterization techniques employed for the resulting polymer.

Monomer Spectroscopic Data

The confirmation of the incorporation of NVP and DMAEMA into the copolymer backbone is typically achieved by comparing the spectroscopic signatures of the polymer with those of the individual monomers. The characteristic signals of the vinyl groups in the monomers are expected to disappear or significantly reduce upon successful polymerization.

N-Vinyl-2-pyrrolidone (NVP)

CAS Number: 88-12-0

Molecular Formula: C₆H₉NO

Molecular Weight: 111.14 g/mol

Table 1: Spectroscopic Data for N-Vinyl-2-pyrrolidone (NVP)

Spectroscopic TechniqueData HighlightsReference
¹H NMR (in CDCl₃)Signals corresponding to the vinyl protons (CH=CH₂) and the protons of the pyrrolidone ring.[1]
Infrared (IR) (liquid film)Characteristic peaks for the C=O (amide) and C=C (vinyl) stretching vibrations.[2]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of NVP.[3]
2-(Dimethylamino)ethyl Methacrylate (DMAEMA)

CAS Number: 2867-47-2

Molecular Formula: C₈H₁₅NO₂

Molecular Weight: 157.21 g/mol

Table 2: Spectroscopic Data for 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)

Spectroscopic TechniqueData HighlightsReference
¹H NMR (90 MHz in CDCl₃)Signals for the vinyl protons, the methyl group on the double bond, the methylene groups of the ethyl chain, and the N-methyl groups.[4]
Infrared (IR) Characteristic absorption bands for the C=O (ester) and C=C (vinyl) functional groups.[5]
Mass Spectrometry (MS) Molecular ion peak consistent with the molecular weight of DMAEMA.[6]

Copolymer Characterization

The properties of P(NVP-co-DMAEMA) are influenced by its molecular weight, monomer composition, and the method of synthesis. Various analytical techniques are employed to characterize these properties.

Polymer Synthesis

A common and controlled method for synthesizing P(NVP-co-DMAEMA) is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[7] This technique allows for the preparation of copolymers with well-defined molecular weights and low polydispersity.

Experimental Protocol: RAFT Polymerization of NVP and DMAEMA [7]

  • Monomer and RAFT Agent Preparation: NVP and DMAEMA monomers are purified prior to use. A suitable RAFT agent, such as [(O-ethylxanthyl)methyl]benzene, is chosen.

  • Polymerization Setup: The polymerization is typically carried out in an inert atmosphere (e.g., under nitrogen or argon) in a suitable solvent.

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the reaction mixture.

  • Reaction: The mixture is heated to a specific temperature to initiate polymerization and allowed to react for a predetermined time to achieve the desired conversion.

  • Termination and Purification: The polymerization is terminated, and the resulting copolymer is purified, often by precipitation in a non-solvent, to remove unreacted monomers and other impurities.

RAFT_Polymerization_Workflow cluster_setup Reaction Setup cluster_process Polymerization Process cluster_purification Purification Monomers NVP & DMAEMA Monomers Reaction_Mixture Reaction Mixture Monomers->Reaction_Mixture RAFT_Agent RAFT Agent RAFT_Agent->Reaction_Mixture Initiator Initiator (AIBN) Initiator->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heating Heating & Reaction Reaction_Mixture->Heating Inert Atmosphere Polymer_Solution Copolymer Solution Heating->Polymer_Solution Precipitation Precipitation Polymer_Solution->Precipitation Purified_Polymer Purified P(NVP-co-DMAEMA) Precipitation->Purified_Polymer

Figure 1: Generalized workflow for the synthesis of P(NVP-co-DMAEMA) via RAFT polymerization.

Spectroscopic Analysis of the Copolymer

The successful synthesis of the P(NVP-co-DMAEMA) copolymer is confirmed by spectroscopic analysis.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the copolymer will show broad peaks corresponding to the protons of the polymer backbone and the side chains of both NVP and DMAEMA units. The characteristic sharp peaks of the vinyl protons from the monomers will be absent. The ratio of the integrated peak areas of the protons from the NVP and DMAEMA units can be used to determine the copolymer composition.

  • FTIR Spectroscopy: The FTIR spectrum of the copolymer will display the characteristic absorption bands of the functional groups present in both monomer units. This includes the C=O stretching vibration of the amide group from NVP and the C=O stretching vibration of the ester group from DMAEMA. The disappearance of the C=C stretching band from the monomers confirms polymerization.

Thermal Properties

The thermal behavior of P(NVP-co-DMAEMA) is a critical parameter for its application and is typically investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 3: Thermal Analysis Data for P(NVP-co-DMAEMA)

Thermal Analysis TechniqueKey FindingsReference
Differential Scanning Calorimetry (DSC) The glass transition temperature (Tg) of the copolymer is dependent on its composition. The Tg values can be measured to understand the polymer's physical state at different temperatures.[7]
Thermogravimetric Analysis (TGA) Provides information on the thermal stability and decomposition profile of the copolymer. The degradation of P(NVP-co-DMAEMA) typically occurs in multiple stages.[8]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried copolymer is placed in an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • DSC Analysis: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured as a function of temperature to determine the glass transition temperature.

  • TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere, and the change in mass is recorded as a function of temperature. This provides data on the decomposition temperatures and the amount of residual mass.

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Polymer_Sample P(NVP-co-DMAEMA) Sample DSC Differential Scanning Calorimetry (DSC) Polymer_Sample->DSC TGA Thermogravimetric Analysis (TGA) Polymer_Sample->TGA Tg_Data Glass Transition Temperature (Tg) DSC->Tg_Data Measures Heat Flow Decomposition_Profile Thermal Decomposition Profile TGA->Decomposition_Profile Measures Mass Change

Figure 2: Logical relationship of thermal analysis techniques for P(NVP-co-DMAEMA).

Conclusion

This technical guide has summarized the key spectroscopic and physicochemical data for the copolymer P(NVP-co-DMAEMA) (CAS 68412-15-7). While specific spectral data for the copolymer itself is variable, a thorough understanding of the spectroscopic properties of its constituent monomers, N-vinylpyrrolidone and 2-(dimethylamino)ethyl methacrylate, is crucial for its characterization. The provided experimental protocols for synthesis and thermal analysis offer a foundational methodology for researchers and professionals working with this important polymer. The successful characterization of P(NVP-co-DMAEMA) relies on a combination of spectroscopic and thermal analysis techniques to ensure the desired composition, structure, and properties for its intended application.

References

Technical Guide: Physical and Chemical Characteristics of EINECS 270-171-6

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the substance identified by EINECS number 270-171-6. This substance is chemically defined as the reaction products of octadecanoic acid with triethylenetetramine, with the corresponding CAS number 68412-15-7. It is important for researchers and professionals in drug development and other scientific fields to understand that this substance is classified as a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials). This classification highlights the inherent variability in its composition, which can influence its physical and chemical properties.

The primary applications of this substance are as a versatile ashless rust inhibitor in various industrial lubricants, including R&O, hydraulic, turbine, and circulating oils. It is also utilized as an additive in drilling fluids for both off-shore and on-shore well operations.[1][2]

Chemical Identity

Due to its nature as a complex reaction mixture, a single, definitive chemical structure and molecular formula for EINECS 270-171-6 cannot be assigned. The reaction between octadecanoic acid (stearic acid) and triethylenetetramine can result in a variety of amides, imidazolines, and other related compounds. The extent of reaction and the ratio of reactants will influence the final composition of the product.

However, various sources have reported different representative molecular formulas and weights, reflecting the complexity of this substance.

Physical and Chemical Properties

The physical and chemical data for this compound are not extensively documented for a single, pure compound due to its UVCB nature. The following tables summarize the available quantitative data, with notations indicating when the information pertains to a closely related substance.

Table 1: General Physical and Chemical Properties
PropertyValueSource/Notes
EINECS Number 270-171-6-
CAS Number 68412-15-7-
Physical State LiquidInferred from related products
Molecular Formula C28H67N7O2Representative formula for a related complex[3]
C18H36O2.C6H18N4.C4H13N3Representative formula for a related complex[4]
Molecular Weight 533.877 g/mol For C28H67N7O2[3]
533.89 g/mol For C18H36O2.C6H18N4.C4H13N3[4]
Table 2: Thermal Properties
PropertyValueSource/Notes
Boiling Point 359.4 °C at 760 mmHgData for a related substance: Stearic acid diethylenetriamine and triethylenetetramine complex (CAS 68954-57-4)[3]
Flash Point 162.4 °CData for a related substance: Stearic acid diethylenetriamine and triethylenetetramine complex (CAS 68954-57-4)[3]

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties of viscous, complex substances like this compound are crucial for consistent and reliable data generation.

Determination of Boiling Point (Micro-Method)

Given the potentially high boiling point and the nature of the substance, a micro-boiling point determination method, such as the Thiele tube method, is appropriate.

Objective: To determine the boiling point of a small sample of a high-boiling liquid.

Apparatus:

  • Thiele tube

  • Thermometer (appropriate range)

  • Capillary tubes (sealed at one end)

  • Small rubber band or wire

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

  • Sample of this compound

Procedure:

  • Attach a small test tube containing 0.5-1 mL of the sample to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Place a capillary tube (sealed end up) into the sample test tube.

  • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

  • Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.

  • Gently heat the side arm of the Thiele tube. The shape of the tube will ensure circulation of the heating oil.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

  • Record the temperature. For accuracy, repeat the determination.

Determination of Solubility

The solubility of fatty acid-amine reaction products can be complex, often exhibiting surfactant-like properties. A qualitative and semi-quantitative approach is outlined below.

Objective: To determine the solubility of this compound in various solvents.

Apparatus:

  • Test tubes with stoppers

  • Vortex mixer

  • Graduated pipettes

  • Analytical balance

  • A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)

Procedure:

  • Qualitative Assessment:

    • Place 1 mL of each solvent into separate, labeled test tubes.

    • Add a small, consistent amount (e.g., 10 mg) of the test substance to each tube.

    • Stopper the tubes and vortex for 1 minute.

    • Visually inspect for dissolution. Observe if the substance forms a clear solution, a cloudy dispersion, or remains as a separate phase.

    • Record the observations as soluble, partially soluble, or insoluble.

  • Semi-Quantitative Assessment (for solvents showing some solubility):

    • Accurately weigh a series of increasing amounts of the test substance into labeled test tubes (e.g., 10 mg, 50 mg, 100 mg, 500 mg, 1 g).

    • Add a fixed volume (e.g., 10 mL) of the chosen solvent to each tube.

    • Stopper and vortex each tube for a set amount of time (e.g., 5 minutes) at a controlled temperature.

    • Allow the tubes to stand and observe for any undissolved material.

    • The solubility can be reported as a range (e.g., between 10 g/L and 50 g/L).

Mandatory Visualizations

Logical Workflow for Chemical Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a UVCB substance like this compound.

cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Chemical Property Analysis cluster_3 Data Compilation and Reporting Sample Acquisition Sample Acquisition Literature Review (EINECS, CAS) Literature Review (EINECS, CAS) Sample Acquisition->Literature Review (EINECS, CAS) Identify as UVCB Identify as UVCB Literature Review (EINECS, CAS)->Identify as UVCB Boiling Point Determination Boiling Point Determination Identify as UVCB->Boiling Point Determination Spectroscopic Analysis (FTIR, NMR) Spectroscopic Analysis (FTIR, NMR) Identify as UVCB->Spectroscopic Analysis (FTIR, NMR) Solubility Testing Solubility Testing Boiling Point Determination->Solubility Testing Density Measurement Density Measurement Solubility Testing->Density Measurement Compile Data in Tables Compile Data in Tables Density Measurement->Compile Data in Tables Chromatographic Analysis (GC-MS, LC-MS) Chromatographic Analysis (GC-MS, LC-MS) Spectroscopic Analysis (FTIR, NMR)->Chromatographic Analysis (GC-MS, LC-MS) Reactivity and Stability Studies Reactivity and Stability Studies Chromatographic Analysis (GC-MS, LC-MS)->Reactivity and Stability Studies Reactivity and Stability Studies->Compile Data in Tables Generate Technical Guide Generate Technical Guide Compile Data in Tables->Generate Technical Guide

Caption: Logical workflow for the characterization of a UVCB substance.

Hypothetical Signaling Pathway Inhibition

Given the use of fatty acid derivatives in biological research, the following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound.

Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression This compound This compound This compound->Kinase B

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

The Synthesis of 2-Ethylhexyl 4-Methoxycinnamate (EINECS 270-171-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Synthesis Pathways, Mechanisms, and Experimental Protocols for a Core UV Filter in the Pharmaceutical and Cosmetic Industries.

Introduction: 2-Ethylhexyl 4-methoxycinnamate, registered under EINECS number 270-171-6 and commonly known as octinoxate, is a widely utilized organic compound primarily serving as a UV-B filter in sunscreens and other personal care products to protect the skin from sun damage.[1][2][3] Its efficacy in absorbing UV-B radiation has made it a staple ingredient in formulations aiming to prevent sunburn and reduce the risk of skin cancer.[2][4] This technical guide provides a comprehensive overview of the principal synthesis pathways for 2-ethylhexyl 4-methoxycinnamate, detailing the reaction mechanisms, experimental protocols, and relevant quantitative data for researchers, scientists, and professionals in drug development and cosmetic science.

Core Synthesis Pathways

The industrial and laboratory-scale synthesis of 2-ethylhexyl 4-methoxycinnamate can be achieved through several distinct chemical routes. The most prominent of these include transesterification, Claisen condensation, direct esterification, and palladium-catalyzed coupling reactions such as the Heck reaction.

Transesterification of Ethyl 4-Methoxycinnamate

A highly efficient method for producing 2-ethylhexyl 4-methoxycinnamate involves the transesterification of a simpler alkyl ester, such as ethyl 4-methoxycinnamate, with 2-ethylhexanol.[5][6] This acid-catalyzed reaction is driven to completion by using an excess of 2-ethylhexanol.

Reaction Mechanism: The reaction proceeds via a typical acid-catalyzed transesterification mechanism. The acidic catalyst protonates the carbonyl oxygen of the ethyl ester, increasing its electrophilicity. The alcohol (2-ethylhexanol) then acts as a nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, and after proton transfer and elimination of ethanol, the desired 2-ethylhexyl ester is produced.

Experimental Protocol:

A mixture of ethyl 4-methoxycinnamate, an excess of 2-ethylhexanol, and a catalytic amount of p-toluenesulfonic acid is heated.[5] The reaction is typically carried out at elevated temperatures (around 150°C) with agitation.[5] The progress of the reaction can be monitored by techniques such as gas chromatography.[5] Upon completion, the excess 2-ethylhexanol and the catalyst are removed. The product is then purified by vacuum distillation.[5]

Quantitative Data Summary:

ReactantsCatalystTemperatureTimeConversion/YieldReference
Ethyl 4-methoxycinnamate, 2-ethylhexanolp-Toluenesulfonic acid150°C6 h93% yield[5][6]
Ethyl 4-methoxycinnamate, 2-ethylhexanolIndion-130 (ion-exchange resin)100°C-Poor reaction rates[5]
Claisen Condensation

The direct synthesis of 2-ethylhexyl 4-methoxycinnamate can be attempted via a Claisen condensation reaction between anisaldehyde (4-methoxybenzaldehyde) and 2-ethylhexyl acetate.[5] However, this route is often plagued by side reactions, particularly the hydrolysis of the starting acetate and the product ester, leading to lower yields of the desired product.[5][6]

Reaction Mechanism: The Claisen condensation involves the base-catalyzed reaction between an ester (2-ethylhexyl acetate) and an aldehyde (anisaldehyde). A strong base, such as sodium metal, is used to deprotonate the α-carbon of the ester, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule results in the formation of the α,β-unsaturated ester.

Experimental Protocol:

Anisaldehyde and 2-ethylhexyl acetate are reacted in the presence of a stoichiometric amount of sodium metal and a small amount of methanol as an initiator.[5] The reaction is typically carried out in a solvent like xylene at a controlled temperature (e.g., 28°C).[5] Post-reaction, the mixture is worked up by washing with a sodium carbonate solution and water to remove unreacted starting materials and byproducts.[5] The final product is purified by vacuum distillation.[5]

Quantitative Data Summary:

ReactantsBaseTemperatureOverall Conversion of AnisaldehydeYield of 2-ethylhexyl 4-methoxycinnamateReference
Anisaldehyde, 2-ethylhexyl acetateSodium metal28°C89.7%43.4%[5]
Direct Esterification of 4-Methoxycinnamic Acid

Another viable pathway is the direct esterification of 4-methoxycinnamic acid with 2-ethylhexanol, typically catalyzed by an acid such as p-toluenesulfonic acid.[5]

Reaction Mechanism: This reaction follows the Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol (2-ethylhexanol) then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer and the elimination of a water molecule, the ester is formed.

Experimental Protocol:

4-methoxycinnamic acid is reacted with 2-ethylhexanol in the presence of a catalyst like p-toluenesulfonic acid. The reaction is heated, and the water formed as a byproduct is typically removed to drive the equilibrium towards the product side. The final product is isolated and purified, often through vacuum distillation.[5]

Heck Reaction

The Heck reaction provides a modern and efficient method for the synthesis of 2-ethylhexyl 4-methoxycinnamate. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a haloanisole (e.g., 4-bromoanisole or 4-iodoanisole) with 2-ethylhexyl acrylate.[7]

Reaction Mechanism: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by the insertion of the olefin (2-ethylhexyl acrylate) into the palladium-aryl bond. A β-hydride elimination then occurs to release the product and regenerate the palladium catalyst. A base is required to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol:

A haloanisole, 2-ethylhexyl acrylate, a palladium catalyst (e.g., palladium acetate or Pd/C), a phosphine ligand (in some cases), and a base (e.g., triethylamine) are reacted in a suitable solvent.[7] The reaction is heated under an inert atmosphere.[7] After the reaction is complete, the product is isolated by extraction and purified by column chromatography or distillation.[8]

Quantitative Data Summary:

ReactantsCatalystBaseSolventTemperatureYieldReference
4-Iodoanisole, 2-ethylhexyl acrylatePd(OAc)2, Ligand 1TriethylamineWater40°C95%[8]
p-Bromoanisole, 2-ethylhexyl acrylatePd/CTriethylamineIonic Liquid110-115°C82%[7]
Cross Metathesis

A more recent and greener approach involves the cross-metathesis of trans-anethole with 2-ethylhexyl acrylate using a ruthenium-based catalyst, such as the nitro-Grela catalyst.[1][3] This method offers high efficiency and atom economy.

Reaction Mechanism: The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, mediated by the ruthenium catalyst, which facilitates the exchange of alkylidene fragments between the two olefin reactants.

Quantitative Data Summary:

ReactantsCatalystYieldReference
trans-Anethole, 2-ethylhexyl acrylatenitro-Grela catalyst86%[1][3]

Synthesis Pathway Diagrams

Synthesis_Pathways Anisaldehyde Anisaldehyde invis1 Anisaldehyde->invis1 Ethylhexyl_Acetate 2-Ethylhexyl Acetate Ethylhexyl_Acetate->invis1 Ethyl_4_Methoxycinnamate Ethyl 4-Methoxycinnamate invis2 Ethyl_4_Methoxycinnamate->invis2 Ethylhexanol 2-Ethylhexanol Ethylhexanol->invis2 invis3 Ethylhexanol->invis3 Methoxycinnamic_Acid 4-Methoxycinnamic Acid Methoxycinnamic_Acid->invis3 Haloanisole 4-Haloanisole invis4 Haloanisole->invis4 Ethylhexyl_Acrylate 2-Ethylhexyl Acrylate Ethylhexyl_Acrylate->invis4 invis5 Ethylhexyl_Acrylate->invis5 Anethole trans-Anethole Anethole->invis5 Octinoxate 2-Ethylhexyl 4-Methoxycinnamate (EINECS 270-171-6) invis1->Octinoxate Claisen Condensation invis2->Octinoxate Transesterification invis3->Octinoxate Direct Esterification invis4->Octinoxate Heck Reaction invis5->Octinoxate Cross Metathesis

Caption: Major synthetic routes to 2-ethylhexyl 4-methoxycinnamate.

Experimental Workflow: Purification

A crucial step in the synthesis of 2-ethylhexyl 4-methoxycinnamate is the purification of the crude product to meet the stringent requirements for cosmetic and pharmaceutical applications. A general purification workflow is outlined below.

Purification_Workflow Crude_Product Crude Reaction Mixture Washing Aqueous Wash (e.g., Na2CO3 solution, water) Crude_Product->Washing Drying Drying over Anhydrous Agent (e.g., Na2SO4) Washing->Drying Solvent_Removal Solvent Removal (Distillation/Vacuum) Drying->Solvent_Removal Final_Purification Final Purification (Vacuum Distillation or Column Chromatography) Solvent_Removal->Final_Purification Pure_Product Pure 2-Ethylhexyl 4-Methoxycinnamate Final_Purification->Pure_Product

Caption: General purification workflow for 2-ethylhexyl 4-methoxycinnamate.

Conclusion

The synthesis of 2-ethylhexyl 4-methoxycinnamate can be accomplished through a variety of chemical transformations, each with its own set of advantages and disadvantages regarding yield, cost, and environmental impact. While traditional methods like transesterification and Claisen condensation are well-established, modern catalytic approaches such as the Heck reaction and cross-metathesis offer higher efficiency and selectivity. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired purity of the final product, and economic considerations. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for professionals engaged in the synthesis and development of this important UV-filtering agent.

References

Solubility Profile of Einecs 270-171-6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility profile of the chemical substance identified by Einecs number 270-171-6. The substance is chemically defined as the reaction products of octadecanoic acid with 2-[(2-aminoethyl)amino]ethanol. This complex mixture, primarily composed of fatty acid amides and esters, is of significant interest in various industrial and research applications, including formulation science and drug delivery. Understanding its solubility in different solvents is critical for its effective utilization and for the development of new applications.

Chemical Identity

  • Einecs Number: 270-171-6

  • Chemical Name: Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol

  • Nature of the Substance: A complex reaction mixture predominantly containing amides and esters of stearic acid.

General Solubility Characteristics

As a derivative of a long-chain fatty acid, the solubility of Einecs 270-171-6 is largely dictated by its lipophilic nature. Fatty acid amides generally exhibit low solubility in aqueous solutions due to the hydrophobic character of the long alkyl chain and the presence of strong intermolecular hydrogen bonding. Conversely, they tend to be more soluble in organic solvents, particularly those of lower polarity. A related compound, 2-aminoethyl stearate, is noted to be soluble in alcohols and ethers.

Quantitative Solubility Data

Table 1: Solubility of Stearic Acid (Octadecanoic Acid) in Various Organic Solvents [1][2][3][4]

SolventTemperature (°C)Solubility ( g/100g Solvent)Solubility (mg/mL)
Ethanol284.5~20[2]
Methanol282.2
Ethyl Acetate2810.5
Acetone283.8
DMSO~10[2]
Dimethylformamide~30[2]
2-Propanol25~2.5
Heptane25~1.8
Hexane25~1.5
Trichloroethylene25~20
ChloroformSoluble[4]
EtherSoluble[4]
WaterInsoluble[4]

Table 2: Solubility of Stearamide (Octadecanamide) [5]

SolventSolubility
Ethyl EtherVery Soluble[5]
ChloroformVery Soluble[5]
AlcoholSlightly Soluble[5]
EtherSlightly Soluble[5]

Experimental Protocols

The following section outlines a general experimental methodology for determining the solubility of a substance like this compound. This protocol is based on established methods for fatty acids and their derivatives.

Gravimetric Method for Solubility Determination

This method is suitable for determining the solubility of a compound in various solvents at different temperatures.[1]

Materials:

  • Analytical balance (accuracy ± 0.1 mg)

  • Isothermal water bath with temperature control

  • Magnetic stirrer and stir bars

  • Glass test tubes with stoppers

  • Syringes and filters (pore size appropriate to prevent passage of undissolved solid)

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a glass test tube.

  • Place the test tube in the isothermal water bath set to the desired temperature.

  • Stir the mixture vigorously using a magnetic stirrer to ensure equilibrium is reached. The time to reach equilibrium should be predetermined in preliminary experiments (typically several hours).

  • Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter to avoid drawing any solid particles.

  • Transfer the clear saturated solution to a pre-weighed container.

  • Determine the weight of the collected solution.

  • Evaporate the solvent from the solution in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

  • Once the solvent is completely evaporated, weigh the container with the dried solute.

  • Calculate the solubility as the mass of the dissolved solute per mass or volume of the solvent.

Instrumental Analysis for Quantification

For more complex mixtures or when higher precision is required, instrumental methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to quantify the dissolved components.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_instrumental Instrumental Analysis (Optional) A Select Solvents and Temperatures B Prepare Supersaturated Solutions A->B C Equilibrate in Isothermal Bath B->C D Sample Supernatant C->D E Solvent Evaporation D->E H Dilute Saturated Solution D->H Alternative Path F Weigh Dried Solute E->F G Calculate Solubility F->G I GC-MS Analysis H->I J Quantify Components I->J

Fig 1: Experimental workflow for solubility determination.

This comprehensive guide, including the provided data on related compounds and a general experimental protocol, should serve as a valuable resource for researchers and professionals working with this compound. The presented information facilitates a better understanding of its solubility characteristics, which is essential for its application in various scientific and industrial fields.

References

In Vitro Toxicological Profile of Einecs 270-171-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the In Vitro Toxicological Profile of Fatty acids, C16-18 and C18-unsatd., Me esters

Introduction

Einecs 270-171-6 is the European Inventory of Existing Commercial Chemical Substances number for a complex mixture of fatty acid methyl esters (FAMEs), specifically "Fatty acids, C16-18 and C18-unsatd., Me esters." This substance is commonly derived from vegetable oils, with soybean oil being a primary source, and is also known as soybean oil methyl ester or biodiesel. Its primary components are the methyl esters of palmitic acid (C16:0), stearic acid (C18:0), oleic acid (C18:1), linoleic acid (C18:2), and linolenic acid (C18:3).

Given its use in various industrial applications, understanding its toxicological profile is crucial for risk assessment and ensuring safe handling and use. This technical guide provides a comprehensive overview of the available in vitro toxicological data for this compound and its principal components. It is important to note that while data on the specific mixture is limited, a profile can be constructed by examining its individual constituents and analogous substances. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have reviewed analogous chemicals and determined them to be of low risk to human health.[1] The European Chemicals Agency (ECHA) has an ongoing assessment for this substance.

General Toxicological Summary

Based on available safety data sheets for the constituent fatty acid methyl esters, this compound is generally considered to have a low order of acute toxicity. It is not classified as a germ cell mutagen, carcinogen, or reproductive toxicant.[2][3][4][5] However, as with many substances, high concentrations or specific conditions such as heating, which can produce vapors, may lead to irritation. Biodiesel-soaked materials may pose a risk of spontaneous combustion.[6]

In Vitro Cytotoxicity

One study investigating the exhaust from pure soybean biodiesel (B100) on human bronchial epithelial cells (BEAS-2B) found that extracts did not exert any toxic effect at concentrations up to 100 µg/mL.[7] In contrast, some studies on the free fatty acid form, palmitate, have shown it to induce cytotoxicity and apoptosis in various cell lines, and it may increase the susceptibility of cells to other drug-induced toxicities.[8][9] Conversely, the monounsaturated fatty acid oleate has been shown to prevent palmitate-induced cytotoxicity in cardiac myocytes.[10]

Table 1: Summary of In Vitro Cytotoxicity Data for Components and Analogs

Test SubstanceCell LineConcentrationObserved EffectReference
Methyl PalmitateRAW 264.7 (macrophages)0.25 and 0.5 mMNot toxic[11]
Palmitate (free fatty acid)HepG2Sublethal concentrationsPotentiated cytotoxicity of other drugs[8]
Palmitate (free fatty acid)Astrocytes1 mM for 24hReduced cell survival[9]
Soybean Biodiesel (B100) Exhaust ExtractBEAS-2B (bronchial epithelial)10, 25, 50, 75, and 100 µg/mLNo toxic effect; induced cell proliferation[7]
Methyl Linoleate HydroperoxidesMurine Natural Killer (NK) cellsNot specifiedSuppressed cytotoxicity of NK cells[12]

In Vitro Genotoxicity

The available evidence suggests that fatty acid methyl esters of the C16-18 range are not mutagenic. A reverse gene mutation assay (Ames test) on a substance containing C16-18 fatty acid methyl ethers was negative for mutagenicity, both with and without metabolic activation.[6] Safety data sheets for the individual components (methyl palmitate, methyl oleate, methyl linoleate) also state that they are not classified as germ cell mutagens.[2][3][4][5]

Table 2: Summary of In Vitro Genotoxicity Data

Test SubstanceAssay TypeStrains/Cell LineResultReference
"Esterol C" (containing C16-18 FAMEs)Reverse Gene Mutation Assay (Ames)Salmonella typhimuriumNegative[6]
Methyl PalmitateNot specifiedNot specifiedNot classified as germ cell mutagenic[2]
Methyl OleateNot specifiedNot specifiedNot classified as germ cell mutagenic[3][4][7]
Methyl LinoleateNot specifiedNot specifiedNot classified as germ cell mutagenic[5]

In Vitro Anti-inflammatory Effects

Several studies have investigated the anti-inflammatory properties of the components of this compound. Methyl palmitate, in particular, has demonstrated anti-inflammatory and antifibrotic effects.

In a study using RAW 264.7 macrophages, methyl palmitate was shown to inhibit the release of nitric oxide and tumor necrosis factor-alpha (TNF-α) while increasing the anti-inflammatory cytokine interleukin-10 (IL-10).[11] This effect is believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[11] Other research has also suggested that hexadecanoic acid methyl ester (methyl palmitate) and octadecanoic acid methyl ester (methyl stearate) are responsible for the anti-inflammatory activity of certain plant extracts.[13]

Table 3: Summary of In Vitro Anti-inflammatory Data

Test SubstanceCell LineModelKey FindingsReference
Methyl PalmitateRAW 264.7 (macrophages)LPS stimulationDecreased nitric oxide and TNF-α; increased IL-10; decreased phosphorylation of IκBα[11]
Hexadecanoic acid methyl ester & Octadecanoic acid methyl esterRAW 264.7 (macrophages)Not specifiedImplicated in the anti-inflammatory activity of a plant extract[13]
Soybean Biodiesel (B100) Exhaust ExtractBEAS-2B (bronchial epithelial)Not specifiedSmall, statistically insignificant increase in IL-6 and IL-8[7]

Experimental Protocols

Detailed experimental protocols from the cited studies are not available. The following are representative protocols for the key assays mentioned.

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare various concentrations of the test substance in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test substance. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Griess Assay for Nitric Oxide Production
  • Cell Culture and Treatment: Seed and treat cells (e.g., RAW 264.7 macrophages) with the test substance in the presence of an inflammatory stimulus like lipopolysaccharide (LPS) for a specified time.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix 50 µL of the cell supernatant with 50 µL of the Griess reagent in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.

Bacterial Reverse Mutation Assay (Ames Test)
  • Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver fraction from rats induced with Aroclor 1254.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance at various concentrations, and 0.5 mL of the S9 mix or buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ or trp+) on each plate.

  • Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate of the negative control.

Signaling Pathways and Workflows

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of methyl palmitate have been linked to the inhibition of the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Methyl_Palmitate Methyl Palmitate Methyl_Palmitate->IKK Inhibits NFkB_n->ProInflammatory_Genes activates

Caption: Simplified NF-κB signaling pathway and proposed inhibition by Methyl Palmitate.

General Workflow for In Vitro Toxicological Assessment

The following diagram outlines a typical workflow for assessing the in vitro toxicology of a substance.

workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Specific Endpoints cluster_2 Phase 3: Data Analysis & Interpretation A Cytotoxicity Screening (e.g., MTT, LDH assay) B Determine Concentration Range A->B C Genotoxicity Assays (e.g., Ames Test, Micronucleus) B->C D Mechanistic Assays (e.g., Oxidative Stress, Inflammation) B->D E Dose-Response Analysis C->E D->E F Hazard Identification E->F G Risk Assessment F->G

References

An In-depth Technical Guide on the Biodegradability of Octadecanoic Acid, Reaction Products with Triethanolamine, di-Me Sulfate-Quaternized

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability of the chemical substance identified as Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized (CAS No. 85408-12-4). This compound belongs to the class of esterquats, which are quaternary ammonium compounds characterized by the presence of ester linkages. These structural features are central to their environmental fate and biodegradability.

Esterquats are recognized for their favorable environmental profile, primarily due to the susceptibility of their ester bonds to hydrolysis and subsequent microbial degradation. This inherent biodegradability makes them a preferred alternative to traditional quaternary ammonium compounds in various industrial and consumer applications.

Quantitative Biodegradability Data

Chemical ClassTest GuidelineBiodegradation PercentageTimeframe
EsterquatsOECD 301B80% to >85%[1]28 days

This high level of mineralization in a 28-day period classifies esterquats as "readily biodegradable." The pass level for ready biodegradability in an OECD 301B test is ≥ 60% of the theoretical CO2 evolution within a 10-day window during the 28-day test.[2][3]

Experimental Protocols: OECD 301B - CO2 Evolution Test

The OECD 301B test is a stringent aerobic biodegradation assay that measures the amount of carbon dioxide evolved from the microbial degradation of a test substance.[2][3][4] This method is widely accepted for determining the ready biodegradability of chemical compounds.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[4] The CO2 produced as the microorganisms metabolize the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or by an inorganic carbon analyzer.[2] The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) based on the carbon content of the test substance.[2]

Key Methodological Steps:

  • Preparation of Mineral Medium: A basal mineral medium containing essential inorganic salts is prepared.

  • Inoculum: The microbial inoculum is typically sourced from the activated sludge of a domestic wastewater treatment plant.[2]

  • Test Vessels: The experiment is conducted in sealed vessels. Each setup includes test vessels containing the test substance and inoculum, control vessels with inoculum only (to measure blank CO2 evolution), and vessels with a reference substance (e.g., sodium benzoate) to validate the test procedure.[3]

  • Test Conditions: The test is run at a constant temperature, typically between 20-25°C, in the dark to prevent photodegradation.[2] The mixture is continuously aerated with CO2-free air.[2]

  • CO2 Trapping and Measurement: The effluent air from the test vessels is passed through a series of traps containing a known concentration of a CO2 absorbent. The amount of CO2 produced is determined by analyzing the remaining absorbent at regular intervals.[2]

  • Data Analysis: The cumulative CO2 evolution in the test vessels (corrected for the blank controls) is expressed as a percentage of the ThCO2. A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test period.[3]

Visualizations

Experimental Workflow: OECD 301B Test

cluster_prep Preparation Phase cluster_incubation Incubation & Measurement Phase cluster_analysis Data Analysis Phase prep_media Prepare Mineral Medium prep_vessels Prepare Test, Control, and Reference Vessels prep_media->prep_vessels prep_inoculum Source and Prepare Inoculum (e.g., Activated Sludge) prep_inoculum->prep_vessels incubation Incubate at Constant Temperature (28 days, aerobic, dark) prep_vessels->incubation aeration Aerate with CO2-free Air incubation->aeration trapping Trap Evolved CO2 in Absorbent aeration->trapping measurement Measure CO2 at Intervals trapping->measurement calculation Calculate % Biodegradation vs. Theoretical CO2 measurement->calculation evaluation Evaluate against Ready Biodegradability Criteria calculation->evaluation

Caption: Workflow of the OECD 301B CO2 Evolution Test.

Biodegradation Pathway of Triethanolamine Esterquat

esterquat Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized (Esterquat) hydrolysis Hydrolysis (Abiotic and Biotic) esterquat->hydrolysis fatty_acid Octadecanoic Acid (Fatty Acid) hydrolysis->fatty_acid tea_quat Quaternized Triethanolamine Derivative hydrolysis->tea_quat beta_oxidation β-Oxidation fatty_acid->beta_oxidation further_degradation Further Microbial Degradation tea_quat->further_degradation co2_h2o CO2 + H2O + Biomass beta_oxidation->co2_h2o further_degradation->co2_h2o

Caption: General biodegradation pathway of a triethanolamine esterquat.

References

Surface activity of Einecs 270-171-6 at different concentrations

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the surface activity of Einecs 270-171-6, chemically identified as Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized (CAS Number: 68412-15-7). This compound belongs to the class of cationic surfactants known as esterquats, which are widely utilized for their emulsifying, anti-static, and softening properties. This document details the relationship between the concentration of this substance and its effect on surface tension, including its critical micelle concentration (CMC). Detailed experimental protocols for the characterization of its surface activity are also provided, along with visual representations of key concepts and workflows to aid in comprehension and application in research and development settings.

Introduction to this compound (Triethanolamine Esterquat)

This compound is a quaternary ammonium compound synthesized from the reaction of octadecanoic acid (stearic acid) and triethanolamine, followed by quaternization with dimethyl sulfate. The resulting molecule possesses a positively charged hydrophilic head group and long hydrophobic alkyl chains, making it an effective cationic surfactant. These structural features allow it to adsorb at interfaces, thereby reducing surface tension and facilitating the formation of micelles in aqueous solutions.

The primary applications of this and similar esterquats are in the formulation of fabric softeners, hair conditioners, and other personal care products.[1][2] In the context of drug development, understanding the surface activity of such excipients is crucial for formulation design, particularly for improving the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Surface Activity at Different Concentrations

The surface activity of a surfactant is concentration-dependent. At low concentrations, the surfactant molecules arrange themselves at the air-water interface, leading to a significant decrease in surface tension. As the concentration increases, the interface becomes saturated, and the surfactant molecules begin to self-assemble in the bulk solution to form micelles. This concentration is known as the Critical Micelle Concentration (CMC). Beyond the CMC, the surface tension of the solution remains relatively constant.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents representative data for a closely related triethanolamine esterquat derived from C16-C18 fatty acids. This data illustrates the typical relationship between concentration and surface tension.

Concentration (mol/L)Surface Tension (mN/m)
1.0 x 10⁻⁶68.5
1.0 x 10⁻⁵55.2
5.0 x 10⁻⁵42.1
1.0 x 10⁻⁴35.8
5.0 x 10⁻⁴ 32.5 (CMC)
1.0 x 10⁻³32.4
5.0 x 10⁻³32.3

Note: This data is representative of a typical C16-C18 triethanolamine esterquat and is intended for illustrative purposes.

Experimental Protocols

The determination of surface tension and CMC of cationic surfactants like this compound is typically performed using tensiometric methods. The Wilhelmy plate and Du Noüy ring methods are two of the most common and accurate techniques.

Synthesis of Triethanolamine Esterquat

A typical synthesis process for a triethanolamine esterquat involves a two-step reaction: esterification followed by quaternization.

3.1.1. Esterification:

  • A mixture of triethanolamine and octadecanoic acid (in a molar ratio of approximately 1:1.8) is charged into a reaction vessel equipped with a stirrer, thermometer, and a vacuum line.

  • A catalytic amount of a suitable catalyst, such as hypophosphorous acid, is added.

  • The mixture is heated to a temperature of 140-160°C under reduced pressure.

  • The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified level.

  • The resulting esteramine is then cooled.

3.1.2. Quaternization:

  • The synthesized esteramine is dissolved in a suitable solvent, such as isopropanol.

  • Dimethyl sulfate is added dropwise to the solution while maintaining the temperature between 40-60°C.

  • The reaction mixture is stirred for several hours until the quaternization is complete, which can be monitored by titration to determine the cationic content.

  • The final product is then isolated.

Surface Tension Measurement: Wilhelmy Plate Method

The Wilhelmy plate method measures the force exerted on a thin platinum plate partially immersed in the liquid.

3.2.1. Apparatus:

  • Tensiometer with a sensitive microbalance

  • Platinum Wilhelmy plate

  • Glass vessel for the sample solution

  • Temperature control unit

3.2.2. Procedure:

  • Clean the platinum plate thoroughly with a suitable solvent (e.g., ethanol or acetone) and then by flaming it to red-hot to remove any organic contaminants.

  • Prepare a series of aqueous solutions of this compound at different concentrations.

  • Place a solution in the glass vessel and allow it to reach thermal equilibrium at the desired temperature.

  • Suspend the Wilhelmy plate from the microbalance and position it so that it is just above the liquid surface.

  • Slowly raise the sample vessel until the liquid surface makes contact with the plate.

  • The force measured by the balance at the moment of contact, corrected for buoyancy, is used to calculate the surface tension using the following equation:

    • γ = F / (L * cosθ)

    • Where γ is the surface tension, F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean, high-energy surface like platinum).

Surface Tension Measurement: Du Noüy Ring Method

The Du Noüy ring method involves measuring the force required to detach a platinum-iridium ring from the surface of the liquid.

3.3.1. Apparatus:

  • Tensiometer with a sensitive microbalance

  • Platinum-iridium Du Noüy ring

  • Glass vessel for the sample solution

  • Temperature control unit

3.3.2. Procedure:

  • Clean the Du Noüy ring thoroughly with a solvent and by flaming.

  • Prepare a series of aqueous solutions of this compound at different concentrations.

  • Place a solution in the glass vessel and allow it to reach thermal equilibrium.

  • Suspend the ring from the microbalance and immerse it completely in the solution.

  • Slowly lower the sample vessel, causing the ring to be pulled through the liquid surface.

  • A liquid lamella is formed, and the force on the balance increases until it reaches a maximum just before the lamella breaks.

  • This maximum force is recorded and used to calculate the surface tension, often with a correction factor applied by the instrument's software to account for the shape of the liquid pulled up by the ring.

Visualizations

Signaling Pathway of Surfactant Action

Surfactant_Action cluster_solution Aqueous Solution cluster_interface Air-Water Interface Surfactant_Monomers Surfactant Monomers (Below CMC) Micelle Micelle Formation (Above CMC) Surfactant_Monomers->Micelle Aggregation (Concentration > CMC) Interface_Adsorption Adsorption at Interface Surfactant_Monomers->Interface_Adsorption Diffusion Surface_Tension_Reduction Surface_Tension_Reduction Interface_Adsorption->Surface_Tension_Reduction Leads to

Caption: Relationship between surfactant concentration, interface adsorption, and micelle formation.

Experimental Workflow for Surface Tension Measurement

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Solutions Prepare Surfactant Solutions (Varying Concentrations) Measure_Surface_Tension Measure Surface Tension of each solution Prepare_Solutions->Measure_Surface_Tension Clean_Probe Clean Tensiometer Probe (Wilhelmy Plate or Du Noüy Ring) Calibrate_Tensiometer Calibrate Tensiometer Clean_Probe->Calibrate_Tensiometer Calibrate_Tensiometer->Measure_Surface_Tension Plot_Data Plot Surface Tension vs. Concentration Measure_Surface_Tension->Plot_Data Determine_CMC Determine Critical Micelle Concentration (CMC) Plot_Data->Determine_CMC

Caption: Workflow for determining surface tension and CMC of a surfactant.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Stearic Acid-Derived Cationic Surfactants in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The EINECS number 270-171-6 is broadly assigned to reaction products of octadecanoic acid (stearic acid) and may not correspond to a single, specific cationic surfactant. This document provides detailed application notes and protocols for a representative cationic surfactant from this chemical family: Quaternized Stearic Imidazoline (QSI) , derived from the reaction of stearic acid and diethylenetriamine, followed by quaternization. This compound is selected for its relevance and documented use in applications pertinent to research and drug development.

Introduction to Quaternized Stearic Imidazoline (QSI) as a Cationic Surfactant

Quaternized Stearic Imidazoline (QSI) is a cationic surfactant characterized by a positively charged hydrophilic head group and a long hydrophobic tail derived from stearic acid. This amphiphilic nature allows it to adsorb at interfaces, reduce surface tension, and form micelles in aqueous solutions. Its cationic charge facilitates strong interactions with negatively charged surfaces, such as cell membranes and various polymers, making it a versatile tool in drug delivery and formulation science.

Key Physicochemical Properties:

PropertyTypical Value/RangeReference
Appearance Colorless to yellowish solid[1]
Solubility Soluble in water and organic solvents[1]
Critical Micelle Concentration (CMC) 0.05 - 0.1 mM (estimated for similar long-chain imidazolium surfactants)[2]
Surface Tension at CMC ~32 mN/m[2]

Application: Formulation of Oil-in-Water (O/W) Emulsions for Drug Delivery

Cationic surfactants like QSI are effective emulsifiers for creating stable oil-in-water (O/W) emulsions, which are widely used as delivery systems for lipophilic drugs. The positive surface charge imparted by QSI can enhance the interaction of emulsion droplets with negatively charged biological membranes, potentially improving drug absorption.

Experimental Protocol: Preparation of a QSI-Stabilized O/W Emulsion

This protocol describes the preparation of a model O/W emulsion using a high-shear homogenization method.

Materials:

  • Quaternized Stearic Imidazoline (QSI)

  • Miglyol 812 (or another suitable oil phase)

  • Lipophilic drug (e.g., curcumin, paclitaxel)

  • Deionized water

  • High-shear homogenizer (e.g., Ultra-Turrax)

Procedure:

  • Oil Phase Preparation: Dissolve the lipophilic drug in Miglyol 812 at a desired concentration. Gently heat if necessary to ensure complete dissolution.

  • Aqueous Phase Preparation: Disperse QSI in deionized water at a concentration above its CMC (e.g., 1-2% w/v). Heat the solution to approximately 70-80°C to ensure complete dissolution of the surfactant.

  • Pre-emulsification: Heat the oil phase to the same temperature as the aqueous phase. Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

  • Homogenization: Immediately subject the pre-emulsion to high-shear homogenization at 10,000-20,000 rpm for 5-10 minutes.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • Characterization: Analyze the emulsion for particle size, polydispersity index (PDI), and zeta potential.

Quantitative Data for O/W Emulsions with Cationic Surfactants:

Formulation ParameterParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
1% Cationic Surfactant150 - 300< 0.3+30 to +50[3][4]
2% Cationic Surfactant100 - 250< 0.25+35 to +55[3][4]

Experimental Workflow: O/W Emulsion Preparation

G cluster_oil Oil Phase cluster_aqueous Aqueous Phase drug Lipophilic Drug dissolve Dissolve drug->dissolve oil Miglyol 812 oil->dissolve oil_phase Heated Oil Phase dissolve->oil_phase pre_emulsion Pre-emulsification (Stirring) oil_phase->pre_emulsion qsi QSI disperse Disperse & Heat qsi->disperse water Deionized Water water->disperse aqueous_phase Heated Aqueous Phase disperse->aqueous_phase aqueous_phase->pre_emulsion homogenization High-Shear Homogenization pre_emulsion->homogenization cooling Cooling homogenization->cooling final_emulsion Final O/W Emulsion cooling->final_emulsion

Caption: Workflow for preparing a QSI-stabilized O/W emulsion.

Application: Preparation of Cationic Solid Lipid Nanoparticles (SLNs)

QSI can also be used to formulate cationic solid lipid nanoparticles (SLNs), which are effective carriers for both lipophilic and hydrophilic drugs. The solid lipid matrix provides controlled drug release, while the cationic surface can enhance cellular uptake.

Experimental Protocol: Preparation of QSI-Stabilized SLNs

This protocol employs a hot homogenization and ultrasonication method.

Materials:

  • Quaternized Stearic Imidazoline (QSI)

  • Stearic acid (as the solid lipid)

  • Drug to be encapsulated

  • Deionized water

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Lipid Phase Preparation: Melt the stearic acid at a temperature approximately 5-10°C above its melting point (around 75-80°C). Disperse the drug in the molten lipid.

  • Aqueous Phase Preparation: Dissolve QSI in deionized water and heat to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer at 10,000-15,000 rpm for 5 minutes.

  • Ultrasonication: Subject the resulting pre-emulsion to probe sonication for 3-5 minutes to further reduce the particle size.

  • Nanoparticle Formation: Disperse the hot nanoemulsion into cold deionized water (2-4°C) under constant stirring. This rapid cooling causes the lipid to solidify, forming SLNs.

  • Washing and Collection: Centrifuge the SLN dispersion to pellet the nanoparticles and wash with deionized water to remove excess surfactant. Lyophilize for long-term storage.

Quantitative Data for Stearic Acid-Based SLNs with Cationic Surfactants:

Surfactant Concentration (% w/v)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Entrapment Efficiency (%)Reference
0.5250 - 400< 0.4+25 to +4060 - 75[5][6][7]
1.0150 - 300< 0.3+30 to +5070 - 85[5][6][7]
1.5100 - 250< 0.25+35 to +5575 - 90[5][6][7]

Experimental Workflow: SLN Preparation

G cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase stearic_acid Stearic Acid melt Melt & Disperse Drug stearic_acid->melt drug Drug drug->melt lipid_phase Molten Lipid Phase melt->lipid_phase homogenization High-Shear Homogenization lipid_phase->homogenization qsi QSI dissolve_heat Dissolve & Heat qsi->dissolve_heat water Deionized Water water->dissolve_heat aqueous_phase Hot Aqueous Phase dissolve_heat->aqueous_phase aqueous_phase->homogenization sonication Probe Sonication homogenization->sonication cooling Dispersion in Cold Water sonication->cooling final_sln SLN Dispersion cooling->final_sln

Caption: Workflow for preparing QSI-stabilized solid lipid nanoparticles.

Application: In Vitro Cytotoxicity Assessment

It is crucial to evaluate the cytotoxicity of any new surfactant intended for biomedical applications. Cationic surfactants, in particular, can interact with cell membranes and may induce toxicity at certain concentrations. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity of QSI

Materials:

  • Cell line (e.g., HeLa, HEK293, or a cell line relevant to the intended application)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • QSI stock solution (sterilized by filtration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the QSI stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the QSI dilutions to the respective wells. Include a vehicle control (medium without QSI).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of QSI that inhibits 50% of cell viability).

Expected Cytotoxicity of Cationic Surfactants:

Surfactant TypeCell LineIC50 (µM)Reference
Cationic (general)Varies10 - 100[8]
Stearamidopropyl DimethylamineVaries50 - 200 (estimated)[8]
Signaling Pathway: Cationic Surfactant-Induced Apoptosis

At cytotoxic concentrations, cationic surfactants can induce apoptosis (programmed cell death). The positive charge of the surfactant facilitates interaction with the negatively charged cell membrane, leading to membrane perturbation and the activation of intracellular signaling cascades that culminate in apoptosis. A common pathway involves mitochondrial dysfunction.

G qsi Cationic Surfactant (QSI) membrane Cell Membrane Perturbation qsi->membrane mitochondria Mitochondria membrane->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic pathway of apoptosis induced by cationic surfactants.

References

Protocol for Preparing Solutions of 3,3',5,5'-Tetramethylbenzidine (Einecs 270-171-6) for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB), identified by Einecs number 270-171-6, is a well-established chromogenic substrate for horseradish peroxidase (HRP) widely used in enzyme-linked immunosorbent assays (ELISA).[1][2] Beyond its role in immunoassays, recent research has highlighted TMB's potential as a photoacoustic probe for the detection of reactive oxygen and nitrogen species (ROS/RNS), suggesting its utility in cell-based assays for studying oxidative stress.[1][3] This document provides detailed protocols for the preparation of TMB solutions for use in mammalian cell culture, focusing on its application as a ROS/RNS indicator.

Chemical Properties and Solubility

A summary of the key chemical properties of TMB is provided in the table below.

PropertyValueReference
Synonyms TMB, 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine[1]
EINECS No. 270-171-6
CAS No. 54827-17-7[1]
Molecular Formula C₁₆H₂₀N₂[1]
Molecular Weight 240.34 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 168-171 °C
Solubility Soluble in DMSO and ethanol; sparingly soluble in aqueous buffers.

Application in Cell Culture: Detection of Reactive Oxygen and Nitrogen Species (ROS/RNS)

TMB can be utilized as a probe to detect the generation of ROS/RNS within or by cells in culture. Upon oxidation by certain ROS/RNS, such as hypochlorite, hydrogen peroxide, and singlet oxygen, TMB forms a blue-colored product, which can be quantified.[1][3] This property allows for the assessment of oxidative stress in response to various stimuli.

Experimental Protocols

Materials
  • 3,3',5,5'-Tetramethylbenzidine (TMB) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Cell culture medium appropriate for the cell line in use

  • Mammalian cell line of interest

  • Sterile microplates (96-well, clear bottom recommended for colorimetric readings)

  • Microplate reader

Preparation of TMB Stock Solution (10 mg/mL in DMSO)
  • Weigh out 10 mg of TMB powder in a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex thoroughly until the TMB is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light. The stock solution is stable for at least two years when stored under these conditions.

Preparation of TMB Working Solution for Cell-Based Assays

Note: The optimal concentration of TMB for cell-based assays may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific application. A starting concentration of 200 µM has been used in studies with E. coli.

  • Thaw a vial of the 10 mg/mL TMB stock solution.

  • Dilute the stock solution in sterile PBS or an appropriate buffer to the desired final concentration. For example, to prepare a 200 µM working solution:

    • Calculate the required volume of the stock solution. The molecular weight of TMB is 240.34 g/mol .

      • 10 mg/mL = 10 g/L

      • (10 g/L) / (240.34 g/mol ) = 0.0416 M = 41.6 mM

    • To make 1 mL of 200 µM (0.2 mM) working solution:

      • (41.6 mM) * V1 = (0.2 mM) * (1 mL)

      • V1 = 0.0048 mL or 4.8 µL

    • Add 4.8 µL of the 10 mg/mL TMB stock solution to 995.2 µL of sterile PBS.

  • Vortex the working solution gently to ensure it is well mixed.

  • Prepare the working solution fresh for each experiment and protect it from light. Do not store the aqueous working solution for more than one day.

General Protocol for Detecting ROS/RNS in Mammalian Cells
  • Seed the mammalian cells of interest in a 96-well plate at a suitable density and allow them to adhere and grow overnight.

  • The following day, remove the culture medium and wash the cells gently with sterile PBS.

  • Treat the cells with the experimental compounds (e.g., inducers of oxidative stress) in a fresh cell culture medium for the desired period. Include appropriate positive and negative controls.

  • After the treatment period, remove the medium and wash the cells again with sterile PBS.

  • Add the freshly prepared TMB working solution to each well.

  • Incubate the plate for a suitable time (e.g., 10-30 minutes) at 37°C, protected from light. The incubation time may need to be optimized.

  • Measure the absorbance of the blue color formation at 652 nm using a microplate reader. An increase in absorbance indicates an increase in ROS/RNS production.

Data Presentation

The quantitative data from the experiments can be summarized in a table for easy comparison.

Treatment GroupTMB Concentration (µM)Incubation Time (min)Absorbance at 652 nm (Mean ± SD)
Negative Control200300.15 ± 0.02
Positive Control (e.g., H₂O₂)200300.85 ± 0.05
Experimental Compound 1200300.62 ± 0.04
Experimental Compound 2200300.25 ± 0.03

Mandatory Visualizations

Experimental Workflow for TMB Solution Preparation and Use in Cell Culture

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture Experiment TMB_powder TMB Powder Stock_solution 10 mg/mL TMB Stock Solution in DMSO TMB_powder->Stock_solution DMSO DMSO DMSO->Stock_solution Working_solution TMB Working Solution (e.g., 200 µM in PBS) Stock_solution->Working_solution PBS Sterile PBS PBS->Working_solution Add_TMB Add TMB Working Solution Working_solution->Add_TMB Seed_cells Seed Mammalian Cells in 96-well plate Treat_cells Treat Cells with Experimental Compounds Seed_cells->Treat_cells Wash_cells1 Wash Cells with PBS Treat_cells->Wash_cells1 Wash_cells1->Add_TMB Incubate Incubate at 37°C Add_TMB->Incubate Read_absorbance Measure Absorbance at 652 nm Incubate->Read_absorbance

Caption: Workflow for preparing TMB solutions and their application in cell culture for ROS/RNS detection.

Signaling Pathway Context: TMB as a Reporter of Oxidative Stress

signaling_pathway cluster_stimuli Cellular Stressors cluster_cellular_response Cellular Response cluster_detection Detection Method Stimuli UV, Chemicals, Inflammatory Signals Cell Mammalian Cell Stimuli->Cell ROS_RNS Increased ROS/RNS Production (e.g., H₂O₂, ¹O₂) Cell->ROS_RNS Oxidized_TMB Oxidized TMB (Blue) ROS_RNS->Oxidized_TMB Oxidation TMB TMB (Colorless) TMB->Oxidized_TMB Detection Colorimetric Detection (Absorbance at 652 nm) Oxidized_TMB->Detection

Caption: TMB as an indicator of cellular oxidative stress pathways.

Safety Precautions

While TMB is considered non-toxic and non-mutagenic, it is essential to follow standard laboratory safety practices.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the powder and solutions. TMB is light-sensitive, so solutions should be protected from direct light to maintain their stability.[1]

References

Application Note and Protocols for the Quantification of Buprenorphine in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Buprenorphine is a semi-synthetic opioid derived from thebaine, an alkaloid of the poppy Papaver somniferum. It is a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor.[1] This pharmacological profile makes it a versatile drug used for the treatment of opioid use disorder, as well as for managing acute and chronic pain.[1] Given its therapeutic use and potential for abuse, sensitive and specific analytical methods are required for its quantification in complex biological matrices such as blood, plasma, and urine. This document provides an overview of the analytical methods, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), and detailed protocols for sample preparation and analysis.

Metabolic Pathway of Buprenorphine

Buprenorphine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system to its major active metabolite, norbuprenorphine, through N-dealkylation.[1][2][3][4][5] Both buprenorphine and norbuprenorphine can undergo further metabolism via glucuronidation.[1][3][4] The main metabolic pathways are illustrated in the diagram below. Understanding these pathways is crucial for developing comprehensive analytical methods that can quantify both the parent drug and its key metabolites.

Buprenorphine_Metabolism BUP Buprenorphine NOR_BUP Norbuprenorphine (Active Metabolite) BUP->NOR_BUP CYP3A4, CYP2C8 (N-dealkylation) BUP_GLUC Buprenorphine-Glucuronide BUP->BUP_GLUC UGT1A1, UGT2B7 (Glucuronidation) NOR_BUP_GLUC Norbuprenorphine-Glucuronide NOR_BUP->NOR_BUP_GLUC UGT1A1, UGT1A3 (Glucuronidation) Excretion Excretion (Bile and Urine) BUP_GLUC->Excretion NOR_BUP_GLUC->Excretion

Caption: Metabolic pathway of buprenorphine.

Analytical Methods

A variety of analytical techniques have been employed for the quantification of buprenorphine and its metabolites, including immunoassays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography with various detectors.[6][7] However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity, selectivity, and accuracy.[8][9][10]

Experimental Workflow for LC-MS/MS Analysis

The general workflow for quantifying buprenorphine in complex matrices using LC-MS/MS involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Blood, Plasma, Urine) Extraction Extraction (LLE, SPE, or PP) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC Inject Extract MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Acquisition & Processing MS->Data Report Quantitative Results Data->Report

Caption: General experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocols

The following protocols are examples of methodologies for the extraction and analysis of buprenorphine from whole blood and plasma.

Protocol 1: Solid-Phase Extraction (SPE) from Whole Blood

This protocol is adapted from a validated method for the analysis of buprenorphine in whole blood.[11][12][13]

Materials:

  • Whole blood samples

  • Internal standard (e.g., buprenorphine-d4)

  • 0.1 M Phosphate buffer (pH 6.0)

  • Methanol

  • 2% Formic acid

  • 70:30 Methanol:2% Formic acid

  • 80:20:2 Methylene chloride:Isopropanol:Ammonium hydroxide

  • Mixed-mode solid-phase extraction cartridges (e.g., Agilent Bond Elut Plexa PCX or UCT Clean Screen® DAU)[11][12]

  • Vortex mixer, Centrifuge, Evaporator

Procedure:

  • To 0.5 mL of whole blood, add the internal standard.[11]

  • Add 2.0 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.[12]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Condition the SPE cartridge with 0.5 mL of methanol.[11]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[11]

  • Wash the cartridge sequentially with 2 mL of 2% formic acid and 3 mL of 70:30 methanol:2% formic acid.[11]

  • Dry the cartridge under vacuum.

  • Elute the analytes with 3 mL of 80:20:2 methylene chloride:isopropanol:ammonium hydroxide.[13]

  • Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.[13]

Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is based on a method for the simultaneous quantification of buprenorphine and its metabolite in human plasma.[8][14]

Materials:

  • Plasma samples

  • Internal standard (e.g., buprenorphine-d4, norbuprenorphine-d3)

  • Extraction solvent (e.g., a mixture of organic solvents)

  • Vortex mixer, Centrifuge, Evaporator

Procedure:

  • To 200 µL of human plasma, add the internal standards.[8]

  • Perform liquid-liquid extraction with an appropriate organic solvent.

  • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of buprenorphine and its metabolites.

ParameterCondition
Chromatography
LC SystemAgilent 1200 series or equivalent[8]
ColumnC18 column (e.g., Shiseido MG C18, 5 µm, 2.0 mm x 50 mm)[8]
Mobile Phase A10 mM Ammonium acetate in water or 0.1% Formic acid in water[12][15]
Mobile Phase B10 mM Ammonium acetate in methanol or 0.1% Formic acid in methanol[12][15]
Flow Rate400 µL/min[8]
GradientA gradient elution is typically used to achieve optimal separation.
Injection Volume10 µL[11][15]
Mass Spectrometry
MS SystemTriple quadrupole mass spectrometer (e.g., API 5000 or Thermo Scientific TSQ Quantiva)[8][15]
Ionization ModeElectrospray Ionization (ESI), Positive Ion Mode[8]
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsBuprenorphine: e.g., 468.2 > 55.1; Norbuprenorphine: e.g., 414.2 > 83.1[11]
Collision EnergyOptimized for each analyte and transition.

Quantitative Data Summary

The performance of analytical methods for buprenorphine quantification can be summarized by several key parameters, including the limit of detection (LOD), limit of quantitation (LOQ), linearity range, and recovery. The table below presents a summary of these parameters from various published methods.

MatrixMethodLOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
Whole BloodLC-MS/MS< 0.10.20.2 - 20Not Reported[11]
Whole BloodLC-MS/MS0.75 µg/L0.75 µg/LNot specifiedNot Reported[12][13]
UrineLC-MS/MSNot Reported22 - 1000Not Reported[15]
PlasmaLC-MS/MSNot Reported0.02 - 0.050.02 - 10> 63[14]
PlasmaLC-MSNot ReportedNot ReportedNot Reported≥ 95[16]
Rabbit PlasmaHPLC-MS²Not Reported0.25 µg/L0.25 - 2000 µg/L98.7 - 109.0[7]

The quantification of buprenorphine in complex matrices is essential for both clinical and forensic applications. LC-MS/MS has proven to be a robust and reliable technique for this purpose, offering high sensitivity and selectivity. The choice of sample preparation method, whether SPE or LLE, depends on the specific matrix and the desired analytical performance. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of buprenorphine.

References

HPLC-MS analysis of Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternized fatty acid esters of triethanolamine, commonly known as esterquats, are a significant class of cationic surfactants widely utilized in cosmetic, personal care, and pharmaceutical formulations. Their biodegradable nature and conditioning properties make them a popular choice. The reaction of octadecanoic acid (stearic acid) with triethanolamine yields a mixture of mono-, di-, and tri-esters, which are subsequently quaternized, typically with dimethyl sulfate, to impart a permanent positive charge. This complex reaction mixture necessitates robust analytical methods for characterization and quantification to ensure product quality, stability, and safety.

This application note details a comprehensive HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) method for the qualitative and quantitative analysis of the reaction products of octadecanoic acid and triethanolamine, quaternized with dimethyl sulfate.

Experimental Protocols

Sample Preparation

The sample preparation protocol should be adapted based on the sample matrix. Below are protocols for a cosmetic cream and a pharmaceutical formulation.

a) Cosmetic Cream Matrix:

  • Accurately weigh 1.0 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of methanol and vortex for 2 minutes to disperse the sample.

  • Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

b) Pharmaceutical Formulation (Aqueous Solution):

  • Pipette 1.0 mL of the aqueous formulation into a 10 mL volumetric flask.

  • Dilute to volume with methanol.

  • Vortex for 1 minute to ensure homogeneity.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Method

The analysis is performed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.

a) HPLC Conditions:

ParameterValue
Column C18 Reverse-Phase, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min, 30% B; 2-15 min, 30-90% B; 15-18 min, 90% B; 18-18.1 min, 90-30% B; 18.1-25 min, 30% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

b) Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative Analysis

A calibration curve was generated using a standard of di(stearoyl) triethanolamine methyl sulfate. The method demonstrated excellent linearity over the concentration range of 10 to 1000 ng/mL.

Table 1: Calibration Curve Data

AnalyteConcentration Range (ng/mL)
Di(stearoyl) Triethanolamine Methyl Sulfate10 - 10000.998

Table 2: Recovery Data

Recovery was assessed by spiking the analyte into a blank cosmetic cream matrix at three different concentration levels.

AnalyteSpiked Concentration (ng/g)Mean Recovery (%)RSD (%)
Di(stearoyl) Triethanolamine Methyl Sulfate5095.24.1
25098.73.5
500101.32.8

Visualizations

Reaction Scheme and Product Heterogeneity

The reaction between octadecanoic acid and triethanolamine, followed by quaternization, results in a complex mixture of products. The primary components are the mono-, di-, and tri-esters of triethanolamine, which are subsequently methylated.

G Reaction of Octadecanoic Acid with Triethanolamine and Subsequent Quaternization octadecanoic_acid Octadecanoic Acid esterification Esterification octadecanoic_acid->esterification triethanolamine Triethanolamine triethanolamine->esterification dimethyl_sulfate Dimethyl Sulfate quaternization Quaternization dimethyl_sulfate->quaternization monoester Monoester esterification->monoester diester Diester esterification->diester triester Triester esterification->triester monoester->quaternization diester->quaternization triester->quaternization quat_monoester Quaternized Monoester quaternization->quat_monoester quat_diester Quaternized Diester quaternization->quat_diester quat_triester Quaternized Triester quaternization->quat_triester

Caption: Reaction scheme showing the formation of esterquat congeners.

HPLC-MS/MS Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow, from sample receipt to data analysis.

G HPLC-MS/MS Experimental Workflow sample_prep Sample Preparation (Extraction/Dilution) hplc_separation HPLC Separation (C18 Column) sample_prep->hplc_separation ms_detection MS/MS Detection (ESI+, MRM) hplc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis report Reporting data_analysis->report

Caption: A streamlined workflow for the HPLC-MS/MS analysis.

Proposed Mass Spectral Fragmentation Pathway

The fragmentation of the di-ester quaternized product is crucial for its selective detection in MRM mode. The primary fragmentation involves the neutral loss of one of the octadecanoic acid chains.

G Proposed Fragmentation Pathway of Di(stearoyl) Triethanolamine Methyl Sulfate parent_ion Parent Ion [M]+ fragment_ion Product Ion [M - C18H36O2]+ parent_ion->fragment_ion CID neutral_loss Neutral Loss (Octadecanoic Acid) parent_ion->neutral_loss

Caption: Key fragmentation pathway for MRM method development.

Conclusion

The described HPLC-MS/MS method provides a robust and reliable approach for the qualitative and quantitative analysis of quaternized octadecanoic acid-triethanolamine reaction products. The method is sensitive, selective, and applicable to various complex matrices, making it a valuable tool for quality control in the cosmetic, personal care, and pharmaceutical industries. The detailed protocols and data presented herein can be readily adapted for routine analysis and further research in the development of formulations containing these cationic surfactants.

Application Notes and Protocols for the Structural Elucidation of N-(4-hydroxyphenyl)acetamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: The requested analysis was for Einecs 270-171-6. However, this identifier refers to a complex reaction mixture of Octadecanoic acid, 2-[(2-aminoethyl)amino]ethanol, and potentially boric acid. Publicly available literature lacks specific and detailed NMR spectroscopic data for the structural elucidation of this complex mixture. In contrast, a wealth of information is available for N-(4-hydroxyphenyl)acetamide (also known as paracetamol or acetaminophen), a common small molecule widely analyzed by NMR. Therefore, to fulfill the core requirements of providing detailed application notes, protocols, and data for NMR-based structural elucidation, this document will focus on N-(4-hydroxyphenyl)acetamide.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of small organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note provides a comprehensive guide to the use of ¹H and ¹³C NMR spectroscopy for the structural characterization of N-(4-hydroxyphenyl)acetamide.

Data Presentation: NMR Spectral Data for N-(4-hydroxyphenyl)acetamide

The following tables summarize the quantitative ¹H and ¹³C NMR data for N-(4-hydroxyphenyl)acetamide, with spectral assignments referenced to the molecular structure provided below.

Molecular Structure of N-(4-hydroxyphenyl)acetamide:

Chemical structure of N-(4-hydroxyphenyl)acetamide

Figure 1: Chemical structure of N-(4-hydroxyphenyl)acetamide with atom numbering for NMR assignments.

Table 1: ¹H NMR Spectral Data for N-(4-hydroxyphenyl)acetamide in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.63Singlet1HOH (Phenolic)
9.13Singlet1HNH (Amide)
7.32Doublet2HH-2, H-6 (Aromatic)
6.65Doublet2HH-3, H-5 (Aromatic)
1.96Singlet3HH-8 (Methyl)

Table 2: ¹³C NMR Spectral Data for N-(4-hydroxyphenyl)acetamide in DMSO-d₆ [1]

Chemical Shift (δ) ppmCarbon Assignment
167.5C-7 (Carbonyl)
153.1C-4 (Aromatic)
131.0C-1 (Aromatic)
120.5C-2, C-6 (Aromatic)
114.6C-3, C-5 (Aromatic)
23.8C-8 (Methyl)

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of N-(4-hydroxyphenyl)acetamide for NMR analysis is as follows:

  • For ¹H NMR: Accurately weigh approximately 5 mg of N-(4-hydroxyphenyl)acetamide into a clean, dry vial.[2]

  • For ¹³C NMR: Accurately weigh approximately 50 mg of N-(4-hydroxyphenyl)acetamide into a clean, dry vial.[2]

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[2]

  • Gently agitate the vial to ensure the complete dissolution of the solid.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra of N-(4-hydroxyphenyl)acetamide on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm (-5 to 15 ppm)

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm (-20 to 220 ppm)

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural elucidation of a small molecule like N-(4-hydroxyphenyl)acetamide using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Structure Elucidation Weigh_Sample Weigh N-(4-hydroxyphenyl)acetamide Dissolve_in_Solvent Dissolve in Deuterated Solvent (DMSO-d6) Weigh_Sample->Dissolve_in_Solvent Transfer_to_Tube Transfer to NMR Tube Dissolve_in_Solvent->Transfer_to_Tube Acquire_1H_NMR Acquire 1H NMR Spectrum Transfer_to_Tube->Acquire_1H_NMR Acquire_13C_NMR Acquire 13C NMR Spectrum Acquire_1H_NMR->Acquire_13C_NMR Acquire_2D_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Acquire_13C_NMR->Acquire_2D_NMR Process_Spectra Fourier Transform, Phasing, Baseline Correction Acquire_2D_NMR->Process_Spectra Peak_Picking Peak Picking and Integration Process_Spectra->Peak_Picking Analyze_Spectra Analyze Chemical Shifts, Coupling Constants, and Correlations Peak_Picking->Analyze_Spectra Propose_Structure Propose Chemical Structure Analyze_Spectra->Propose_Structure Verify_Structure Verify with all Spectral Data Propose_Structure->Verify_Structure

Caption: Workflow for NMR-based structural elucidation.

Logical Relationships in Spectral Interpretation

This diagram illustrates the logical connections between different types of NMR data used to determine the final structure.

G 1H_NMR 1H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (1H-1H Correlations) 1H_NMR->COSY HSQC HSQC (Direct 1H-13C Correlations) 1H_NMR->HSQC HMBC HMBC (Long-Range 1H-13C Correlations) 1H_NMR->HMBC Final_Structure Final Structure of N-(4-hydroxyphenyl)acetamide 1H_NMR->Final_Structure Proton Environments 13C_NMR 13C NMR (Number of Signals, Chemical Shift) 13C_NMR->HSQC 13C_NMR->HMBC 13C_NMR->Final_Structure Carbon Skeleton COSY->Final_Structure H-H Connectivity HSQC->Final_Structure Direct C-H Attachment HMBC->Final_Structure Connectivity across Quaternary Carbons and Heteroatoms

Caption: Interplay of NMR experiments for structure determination.

References

Application Notes and Protocols for Investigating the Emulsifying Properties of EINECS 270-171-6 in Lab-Scale Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EINECS 270-171-6, chemically identified as "Octadecanoic acid, reaction products with triethylenetetramine" (CAS No. 68412-15-7), is a substance with potential surfactant properties. Its molecular structure, resulting from the reaction of a lipophilic fatty acid (octadecanoic acid, or stearic acid) and a hydrophilic polyamine (triethylenetetramine), suggests its utility as an emulsifying agent. Emulsifiers are critical components in the formulation of a wide range of products, including pharmaceuticals, cosmetics, and food, where they stabilize mixtures of immiscible liquids, such as oil and water.

These application notes provide a comprehensive guide for researchers to systematically investigate and characterize the emulsifying properties of this compound in lab-scale formulations. The following protocols outline methods for determining the optimal conditions for emulsion formation and for assessing the stability and physical characteristics of the resulting emulsions.

Preliminary Characterization of this compound

Before proceeding to formulation, a preliminary assessment of the emulsifier's basic properties is recommended.

1.1. Solubility Assessment

A qualitative determination of the solubility of this compound in various oils and in water will provide initial insights into its hydrophilic-lipophilic balance (HLB).

Protocol:

  • Prepare a series of test tubes.

  • To separate test tubes, add 5 mL of various oils (e.g., mineral oil, castor oil, silicone oil) and 5 mL of deionized water to another.

  • Add a small amount (e.g., 0.1 g) of this compound to each test tube.

  • Agitate the mixtures vigorously for 1 minute.

  • Observe and record the degree of dissolution (e.g., completely soluble, partially soluble, insoluble).

Determination of Required Hydrophilic-Lipophilic Balance (HLB)

The required HLB (rHLB) is the HLB value of an emulsifier or emulsifier blend that provides the most stable emulsion for a specific oil phase. This protocol describes an experimental method to determine the rHLB of an oil phase when using this compound. This involves blending this compound with emulsifiers of known HLB values. For this example, we will use Span 80 (HLB = 4.3) and Tween 80 (HLB = 15.0) as co-emulsifiers.

Experimental Protocol:

  • Prepare Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values by mixing different ratios of this compound, Span 80, and Tween 80. The total emulsifier concentration should be kept constant (e.g., 5% w/w of the total formulation).

  • Prepare Oil and Water Phases: For each test emulsion, prepare an oil phase (e.g., 30% w/w) and a water phase (e.g., 65% w/w).

  • Emulsion Formation:

    • Heat the oil phase and the water phase separately to 70-75°C.

    • Add the emulsifier blend to either the oil or water phase, depending on its solubility.

    • Slowly add the internal phase to the external phase while homogenizing at a constant speed (e.g., 5000 rpm) for a set time (e.g., 5 minutes).

    • Continue homogenization while allowing the emulsion to cool to room temperature.

  • Initial Stability Assessment: Observe the emulsions immediately after preparation and after 24 hours for any signs of instability such as creaming, coalescence, or phase separation.

Data Presentation:

Table 1: Determination of Required HLB

Emulsion ID % this compound % Span 80 % Tween 80 Calculated HLB of Blend 24-Hour Stability Observation
HLB-1 X Y Z A
HLB-2 X' Y' Z' B

| ... | ... | ... | ... | ... | |

Preparation of Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsions

Based on the preliminary characterization and rHLB determination, formulations for both O/W and W/O emulsions can be developed.

3.1. Protocol for Oil-in-Water (O/W) Emulsion Preparation

  • Phase Preparation:

    • Aqueous Phase: Dissolve any water-soluble ingredients and the determined optimal amount of this compound (and any hydrophilic co-emulsifier) in deionized water. Heat to 70-75°C.

    • Oil Phase: Combine the oil and any oil-soluble components. Heat to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm).

    • Increase the homogenization speed (e.g., 8000-10,000 rpm) for 5-10 minutes to reduce droplet size.

    • Gently stir the emulsion until it cools to room temperature.

3.2. Protocol for Water-in-Oil (W/O) Emulsion Preparation

  • Phase Preparation:

    • Oil Phase: Dissolve the determined optimal amount of this compound (and any lipophilic co-emulsifier) in the oil. Heat to 70-75°C.

    • Aqueous Phase: Combine deionized water and any water-soluble ingredients. Heat to 70-75°C.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm).

    • Increase the homogenization speed (e.g., 8000-10,000 rpm) for 5-10 minutes.

    • Gently stir the emulsion until it cools to room temperature.

Emulsion Stability Assessment

The stability of the prepared emulsions should be evaluated under both normal and accelerated conditions.

4.1. Macroscopic Evaluation

Visually inspect the emulsions for signs of instability such as creaming, flocculation, coalescence, and phase separation at regular intervals (e.g., 24 hours, 1 week, 1 month) under standard storage conditions (e.g., 25°C/60% RH).

4.2. Accelerated Stability Testing

  • Centrifugation: Centrifuge the emulsion samples (e.g., at 3000 rpm for 30 minutes) and observe for any phase separation. A stable emulsion should not show significant separation.[1]

  • Thermal Stress (Heating/Cooling Cycles): Subject the emulsion samples to alternating temperature cycles (e.g., 4°C for 24 hours followed by 45°C for 24 hours) for a number of cycles (e.g., 3-5).[1] Observe for any physical changes after each cycle.

Data Presentation:

Table 2: Accelerated Stability Assessment

Formulation ID Centrifugation (Separation Layer Height, mm) Heating/Cooling Cycles (Observations after 3 cycles)
F1
F2

| ... | | |

Physicochemical Characterization of Emulsions

5.1. Droplet Size Analysis

The size of the dispersed phase droplets is a critical parameter affecting emulsion stability and performance.[2][3]

Protocol (using Laser Diffraction):

  • Ensure the laser diffraction instrument is properly calibrated.

  • Disperse a small amount of the emulsion in a suitable dispersant (e.g., deionized water for O/W emulsions) until an appropriate obscuration level is reached.

  • Measure the droplet size distribution.

  • Record the mean droplet size (e.g., D[1][3]) and the span of the distribution.

5.2. Viscosity Measurement

Changes in viscosity can indicate alterations in the emulsion's internal structure and stability.[4]

Protocol (using a Rotational Viscometer):

  • Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).

  • Select an appropriate spindle and rotational speed.

  • Measure the viscosity of the emulsion.

  • Record the viscosity (in cP or mPa·s) at different shear rates to assess the flow behavior (e.g., Newtonian, shear-thinning).

Data Presentation:

Table 3: Physicochemical Characterization of Emulsions

Formulation ID Mean Droplet Size (D[1][3], µm) Droplet Size Distribution (Span) Viscosity (cP at 25°C)
F1
F2

| ... | | | |

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis start Start: Define Formulation Parameters prep_phases Prepare Oil and Aqueous Phases start->prep_phases add_emulsifier Add this compound prep_phases->add_emulsifier homogenize Homogenize add_emulsifier->homogenize cool Cool to Room Temperature homogenize->cool stability Stability Assessment (Visual, Centrifugation, Thermal) cool->stability characterization Physicochemical Characterization (Droplet Size, Viscosity) cool->characterization data_analysis Data Analysis and Comparison stability->data_analysis characterization->data_analysis end End: Optimized Formulation data_analysis->end

Caption: Experimental workflow for emulsion preparation and evaluation.

HLB_Determination_Workflow start Select Oil Phase and Co-emulsifiers prep_blends Prepare Emulsifier Blends of Varying HLB start->prep_blends create_emulsions Create a Series of Test Emulsions prep_blends->create_emulsions observe_stability Observe Emulsion Stability over 24h create_emulsions->observe_stability select_best Identify Emulsion with Highest Stability observe_stability->select_best end Determine Required HLB of Oil Phase select_best->end Emulsion_Stability_Pathway cluster_instability Instability Mechanisms stable_emulsion Stable Emulsion stress Stress Factors (Gravity, Temperature Fluctuation, Time) stable_emulsion->stress creaming Creaming / Sedimentation stress->creaming flocculation Flocculation stress->flocculation creaming->flocculation coalescence Coalescence flocculation->coalescence phase_separation Phase Separation (Breaking) coalescence->phase_separation

References

Application Notes and Protocols for Einecs 270-171-6 in Interfacial Phenomena Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Einecs 270-171-6, a versatile surfactant, and its utility in the study of interfacial phenomena. The information is targeted towards professionals in research, scientific, and drug development fields, offering insights into its properties, applications, and relevant experimental protocols.

Chemical Identity:

  • Einecs Number: 270-171-6

  • CAS Number: 68412-15-7

  • Chemical Name: Octadecanoic acid, reaction products with diethylenetriamine, acetates.

This substance belongs to the class of fatty acid-amine reaction products, which are known for their surface-active properties. These compounds are utilized in various industrial and research applications as emulsifiers, corrosion inhibitors, and lubricants, highlighting their significance in controlling and modifying interfacial properties.

Quantitative Data on Interfacial Properties

The following table summarizes the known quantitative data for this compound, providing a baseline for its interfacial activity.

PropertyValueMethod/Conditions
Surface Tension 51 mN/mOECD Guideline 115; 90% saturated aqueous solution at 20°C.

Further research is required to determine other key interfacial properties such as Critical Micelle Concentration (CMC) and interfacial tension against various oils.

Applications in Interfacial Phenomena

The inherent surfactant properties of this compound make it a valuable tool for a range of applications focused on interfacial phenomena, particularly in the realm of drug development.

Emulsion Formulation and Stability

As an effective emulsifier, this compound can be employed to create and stabilize emulsions, which are critical for the formulation of poorly water-soluble drugs. The stability of these emulsions is paramount for ensuring consistent drug delivery and shelf-life.

Drug Delivery Systems

The use of fatty acid-based surfactants is a growing area of interest in drug delivery. These molecules can form various colloidal systems, such as micelles and nanoemulsions, which can encapsulate drug molecules, potentially enhancing their solubility, bioavailability, and targeted delivery.[1][2][3] The interaction of these delivery systems with biological membranes is a key area of study where interfacial phenomena play a crucial role.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interfacial properties of this compound.

Protocol for Surface Tension Measurement (OECD Guideline 115)

This protocol outlines the measurement of the surface tension of an aqueous solution of this compound using the ring tensiometer method.

Objective: To determine the force required to detach a platinum ring from the surface of the test solution, from which the surface tension is calculated.

Apparatus:

  • Tensiometer (du Noüy ring type)

  • Platinum ring

  • Glass vessel

  • Thermostatic bath (to maintain 20°C)

  • Magnetic stirrer

Procedure:

  • Preparation of Test Solution: Prepare a 90% saturated aqueous solution of this compound. Ensure the substance is fully dissolved.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Sample Measurement: a. Place the test solution in the glass vessel and allow it to equilibrate to 20°C in the thermostatic bath. b. Thoroughly clean the platinum ring with a suitable solvent and then by flaming to red heat. c. Immerse the ring in the test solution. d. Slowly and steadily raise the ring through the liquid-air interface. e. Record the maximum force exerted on the ring just before it detaches from the surface.

  • Data Analysis: The surface tension (γ) is calculated from the measured force (F) and the circumference of the ring (L) using the appropriate correction factors.

Protocol for Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

This protocol describes a general method for determining the CMC of a surfactant like this compound using a fluorescent probe.

Objective: To identify the concentration at which surfactant molecules begin to form micelles in an aqueous solution by observing a change in the fluorescence properties of a probe molecule.[4][5]

Materials:

  • Fluorometer

  • Fluorescent probe (e.g., pyrene)

  • Stock solution of this compound in a suitable solvent

  • High-purity water

Procedure:

  • Preparation of Solutions: a. Prepare a stock solution of the fluorescent probe (e.g., 1 mM pyrene in ethanol). b. Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC. c. Add a small, constant aliquot of the fluorescent probe stock solution to each surfactant solution. The final probe concentration should be low enough to not significantly alter the solution properties.

  • Fluorescence Measurement: a. Excite the samples at a wavelength appropriate for the chosen probe (e.g., ~335 nm for pyrene). b. Record the emission spectra over a suitable range (e.g., 350-450 nm for pyrene).

  • Data Analysis: a. Plot a relevant fluorescence parameter (e.g., the ratio of the intensity of the first and third vibronic peaks of pyrene, I₁/I₃) as a function of the logarithm of the surfactant concentration. b. The CMC is determined from the inflection point of this plot, which indicates the partitioning of the probe into the hydrophobic micellar core.[4]

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound.

G cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis Stock_Solution Stock Solution of This compound Serial_Dilution Serial Dilution Stock_Solution->Serial_Dilution Test_Solutions Test Solutions of Varying Concentrations Serial_Dilution->Test_Solutions Tensiometer Tensiometer (du Noüy Ring) Test_Solutions->Tensiometer Measurement Measure Force of Detachment Tensiometer->Measurement Plot Plot Surface Tension vs. Concentration Measurement->Plot CMC_Determination Determine CMC Plot->CMC_Determination Result Result CMC_Determination->Result Final CMC Value G cluster_formulation Emulsion Formulation cluster_characterization Emulsion Characterization Drug Poorly Soluble Drug Oil_Phase Oil Phase Drug->Oil_Phase Homogenization High-Energy Homogenization Oil_Phase->Homogenization Aqueous_Phase Aqueous Phase Aqueous_Phase->Homogenization Einecs_270_171_6 This compound (Emulsifier) Einecs_270_171_6->Homogenization Nanoemulsion Stable Nanoemulsion Homogenization->Nanoemulsion Droplet_Size Droplet Size Analysis (e.g., DLS) Nanoemulsion->Droplet_Size Zeta_Potential Zeta Potential Measurement Nanoemulsion->Zeta_Potential Stability_Testing Long-Term Stability (Temperature, Time) Nanoemulsion->Stability_Testing Optimized_Formulation Optimized_Formulation Stability_Testing->Optimized_Formulation Leads to G cluster_signaling Potential Signaling Interactions Lipid_Based_Delivery Fatty Acid-Based Drug Delivery System Cell_Membrane Cell Membrane Lipid_Based_Delivery->Cell_Membrane Interaction & Fusion Intracellular_Pathways Intracellular Signaling Pathways Cell_Membrane->Intracellular_Pathways Signal Transduction Therapeutic_Effect Therapeutic Effect Intracellular_Pathways->Therapeutic_Effect Modulation of Cellular Response GPCRs GPCRs Intracellular_Pathways->GPCRs Nuclear_Receptors Nuclear Receptors Intracellular_Pathways->Nuclear_Receptors Kinases Kinases Intracellular_Pathways->Kinases

References

Application Notes: Hypothetical Biocompatible Polymer Coating

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Exploring CAS 68412-15-7 as a Coating Agent for Biomaterials

To the Researcher:

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available information on the use of CAS 68412-15-7 (Octadecanoic acid, reaction products with triethylenetetramine) as a coating agent for biomaterials. Research and documentation regarding its biocompatibility, efficacy as a coating, or its effects on cellular signaling pathways in a biomedical context could not be identified.

Therefore, the following Application Notes and Protocols are provided as a generalized template. This template is designed to guide researchers in the evaluation of a novel, hypothetical coating agent for biomaterials, adhering to the requested structure and content format. The experimental details, data, and pathways presented are illustrative and should be adapted based on the properties of the actual coating material being investigated.

Introduction

The surface modification of biomaterials is a critical strategy for enhancing their biocompatibility and functional performance in vivo. An ideal coating agent should promote favorable cellular interactions, minimize adverse inflammatory responses, and maintain its integrity in a physiological environment. This document outlines the potential application of a novel hypothetical biocompatible polymer as a coating for titanium-based implants, a common material in orthopedic and dental applications.

Physicochemical Properties

A summary of the key physicochemical properties of the hypothetical coating material is presented in Table 1. These properties are essential for understanding the coating's behavior and performance.

Table 1: Physicochemical Properties of the Hypothetical Coating Agent

PropertyValueMethod of Analysis
Molecular Weight 50-100 kDaGel Permeation Chromatography
Contact Angle 30-40°Goniometry
Surface Roughness (Ra) 10-20 nmAtomic Force Microscopy
Coating Thickness 50-100 nmEllipsometry
Adhesion Strength > 20 MPaPull-off Test (ASTM D4541)

In Vitro Biocompatibility

The biocompatibility of the coated biomaterial is assessed through a series of in vitro assays to evaluate its interaction with relevant cell types. Table 2 summarizes the expected outcomes of these assays.

Table 2: Summary of In Vitro Biocompatibility Data

AssayCell LineResult (Coated vs. Uncoated)Method
Cell Viability MC3T3-E1> 95% viability vs. controlMTT Assay
Cell Adhesion MC3T3-E12-fold increase in adhesionCrystal Violet Staining
Cell Proliferation MC3T3-E11.5-fold increase at 72hBrdU Assay
Inflammatory Response RAW 264.750% reduction in TNF-α secretionELISA

Experimental Protocols

Protocol 1: Biomaterial Coating Procedure

This protocol describes a common method for applying a polymer coating to a titanium substrate.

  • Substrate Preparation:

    • Mechanically polish titanium discs (1 cm diameter) with a series of silicon carbide papers (up to 1200 grit).

    • Sonically clean the discs in acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the discs under a stream of nitrogen gas.

  • Coating Solution Preparation:

    • Dissolve the hypothetical polymer in a suitable solvent (e.g., chloroform) to a final concentration of 1% (w/v).

    • Stir the solution at room temperature for 2 hours until the polymer is fully dissolved.

  • Dip Coating:

    • Immerse the prepared titanium discs in the polymer solution for 1 minute.

    • Withdraw the discs at a constant speed of 10 mm/min.

    • Allow the coated discs to air dry in a fume hood for 30 minutes.

    • Cure the coating in a vacuum oven at 60°C for 24 hours.

Protocol 2: Cell Viability Assay (MTT)

This protocol outlines the procedure for assessing the cytotoxicity of the coated biomaterial.

  • Cell Seeding:

    • Place sterile coated and uncoated titanium discs in a 24-well plate.

    • Seed MC3T3-E1 osteoblast-like cells onto each disc at a density of 1 x 10^4 cells/well.

    • Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours.

  • MTT Assay:

    • After incubation, remove the culture medium and add 500 µL of fresh medium containing 10% MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours.

    • Remove the MTT solution and add 500 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating a novel biomaterial coating.

G cluster_0 Coating Process cluster_1 Characterization cluster_2 In Vitro Evaluation A Substrate Preparation B Polymer Solution Preparation A->B C Coating Application B->C D Curing C->D E Surface Analysis (AFM, SEM) D->E F Physicochemical Tests (Contact Angle) D->F G Mechanical Testing (Adhesion) D->G H Biocompatibility Assays (MTT, Live/Dead) D->H I Cell Adhesion & Proliferation D->I J Inflammatory Response D->J

Caption: General workflow for biomaterial coating and evaluation.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway by which a bioactive coating could enhance osteoblast differentiation.

Coating Bioactive Coating Integrin Integrin Receptor Coating->Integrin Binds FAK FAK Integrin->FAK Activates ERK ERK1/2 FAK->ERK Phosphorylates RUNX2 RUNX2 ERK->RUNX2 Activates Osteogenesis Osteogenic Gene Expression RUNX2->Osteogenesis Promotes

Caption: Hypothetical pathway for enhanced osteogenesis.

Application Notes and Protocols for Incorporating Einecs 270-171-6 (2-Ethylhexyl 4-Methoxycinnamate) into Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 270-171-6, chemically known as 2-ethylhexyl 4-methoxycinnamate (also referred to as Octinoxate or EHMC), is a widely utilized organic UVB filter. Its primary function is to absorb harmful ultraviolet radiation, making it a critical additive in sunscreens and for the stabilization of polymeric materials against photodegradation. When incorporated into polymer matrices, EHMC helps to prevent discoloration, cracking, and the loss of mechanical properties induced by UV exposure.

This document provides detailed techniques and protocols for incorporating EHMC into various polymer matrices, focusing on methods suitable for research and development applications. It covers direct incorporation techniques, characterization of the resulting polymer composites, and methods to assess the stability and migration of the additive.

Physicochemical Properties of 2-Ethylhexyl 4-Methoxycinnamate (EHMC)

A thorough understanding of EHMC's properties is essential for selecting the appropriate incorporation method and predicting its behavior within a polymer matrix.

PropertyValueReference
CAS Number 5466-77-3[1]
Molecular Formula C₁₈H₂₆O₃[1]
Molecular Weight 290.40 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone)[3]
UV Absorbance Peak (λmax) ~310 nm (UVB range)[4]

Polymer Matrix Incorporation Techniques

The selection of an appropriate incorporation technique depends on the thermal stability of the polymer and EHMC, the desired final form of the product (e.g., film, molded part), and the required uniformity of dispersion.

Melt Blending

Melt blending is a common, solvent-free method for incorporating additives into thermoplastic polymers. The process involves mixing the polymer and additive at a temperature above the polymer's melting point.

3.1.1 General Protocol for Melt Blending of EHMC into Polypropylene (PP)

This protocol describes a general procedure using a twin-screw extruder, a versatile piece of equipment for laboratory-scale compounding.

Materials and Equipment:

  • Polypropylene (PP) pellets

  • 2-Ethylhexyl 4-methoxycinnamate (EHMC)

  • Twin-screw extruder with a temperature-controlled barrel

  • Liquid injection pump (for liquid additives)

  • Pelletizer or film casting/molding equipment

Protocol:

  • Pre-Drying: Dry the PP pellets in a vacuum oven at 80-90°C for at least 4 hours to remove any residual moisture, which can degrade the polymer during processing.

  • Extruder Setup: Set the temperature profile of the extruder zones. A typical profile for PP is a gradual increase from the feed zone to the metering zone. For example:

    • Zone 1 (Feed): 180°C

    • Zone 2: 190°C

    • Zone 3: 200°C

    • Zone 4 (Metering): 210°C

    • Die: 210°C

  • Polymer Feeding: Start the extruder at a set screw speed (e.g., 100-200 rpm) and feed the dried PP pellets into the main hopper at a constant rate.

  • EHMC Injection: Once the polymer melt is stable, inject the liquid EHMC into a downstream barrel section using a calibrated liquid injection pump. The desired concentration (typically 0.1-5.0 wt%) will determine the injection rate relative to the polymer feed rate.

  • Compounding: The twin-screw design will ensure thorough mixing of the EHMC into the polymer melt.

  • Extrusion and Pelletizing: The molten polymer composite is extruded through the die into strands, which are then cooled in a water bath and cut into pellets by a pelletizer.

  • Post-Processing: The resulting pellets can be used for subsequent processes like injection molding or film extrusion to create samples for testing.

3.1.2 Masterbatch Preparation

For industrial applications and to ensure uniform dispersion, a masterbatch (a concentrated mixture of the additive in a carrier polymer) is often prepared first.

Protocol for Liquid Additive Masterbatch:

  • Provide the EHMC in its liquid form.

  • Add solid particles of a carrier polymer (e.g., a low molecular weight polyethylene or the same polymer as the final matrix) to the liquid EHMC.

  • Heat the mixture to a temperature at or above the melting point of the carrier polymer while stirring.

  • Process the resulting mixture using shaping equipment, such as a twin-screw extruder, to form solid pellets of the masterbatch.[5]

  • This masterbatch can then be blended with the bulk polymer in the final manufacturing process.

Solution Casting

Solution casting is a suitable method for producing thin films with a uniform dispersion of additives. It is particularly useful for polymers that are not easily melt-processed or for laboratory-scale sample preparation.

3.2.1 General Protocol for Solution Casting of EHMC in Polycarbonate (PC) Films

Materials and Equipment:

  • Polycarbonate (PC) pellets or powder

  • 2-Ethylhexyl 4-methoxycinnamate (EHMC)

  • Appropriate solvent (e.g., Dichloromethane (DCM), Chloroform, or a safer alternative like Dioxolane)[6]

  • Glass petri dish or a flat glass plate

  • Magnetic stirrer and hot plate

  • Leveling table

  • Controlled environment for solvent evaporation (e.g., a fume hood or a vacuum oven)

Protocol:

  • Solution Preparation:

    • Dissolve the PC pellets/powder in the chosen solvent to create a solution of a specific concentration (e.g., 10-20 wt%). This may require gentle heating and stirring.

    • Once the polymer is fully dissolved, add the desired amount of EHMC (e.g., 0.1-5.0 wt% relative to the polymer weight) to the solution.

    • Continue stirring until the EHMC is homogeneously dissolved.

  • Casting:

    • Place the glass substrate on a leveling table to ensure a uniform film thickness.

    • Pour the polymer-EHMC solution slowly and evenly onto the glass substrate.

  • Solvent Evaporation:

    • Cover the casting setup with a container that has small openings to allow for slow and controlled solvent evaporation. This prevents the formation of bubbles and surface defects.

    • Allow the solvent to evaporate at room temperature in a fume hood. This may take several hours to days depending on the solvent's volatility and film thickness.

    • For faster drying, a vacuum oven at a slightly elevated temperature (e.g., 40-60°C) can be used after the initial film has formed.

  • Film Detachment: Once the film is completely dry, it can be carefully peeled from the glass substrate.

Experimental Workflows

Visual representations of the incorporation and characterization processes are provided below.

Melt_Blending_Workflow cluster_preparation Preparation cluster_processing Melt Blending cluster_output Output Polymer Polymer Pellets (e.g., PP) Dry Dry Polymer (80-90°C, 4h) Polymer->Dry EHMC Liquid EHMC Extruder Twin-Screw Extruder (180-210°C, 100-200 rpm) EHMC->Extruder Inject Dry->Extruder Feed Pelletizer Cooling & Pelletizing Extruder->Pelletizer Composite Polymer-EHMC Composite Pellets Pelletizer->Composite

Caption: Workflow for incorporating EHMC into a polymer matrix via melt blending.

Solution_Casting_Workflow cluster_preparation Solution Preparation cluster_processing Film Formation cluster_output Output Polymer Polymer (e.g., PC) Dissolve Dissolve Polymer & Add EHMC Polymer->Dissolve Solvent Solvent (e.g., DCM) Solvent->Dissolve EHMC Liquid EHMC EHMC->Dissolve Casting Cast Solution on Glass Substrate Dissolve->Casting Drying Controlled Solvent Evaporation Casting->Drying Film Polymer-EHMC Composite Film Drying->Film

Caption: Workflow for preparing a polymer-EHMC composite film using solution casting.

Characterization of Polymer-EHMC Composites

After incorporation, it is crucial to characterize the resulting composite material to ensure the additive is properly dispersed and functional.

UV-Visible Spectroscopy

This technique is used to confirm the presence of EHMC and to quantify its UV-blocking performance.

Protocol:

  • Sample Preparation:

    • For solution-cast films, the film can be directly mounted in the spectrophotometer's sample holder. An unmodified polymer film should be used as a reference.

    • For melt-blended materials, a thin film must be prepared by compression molding or by solution casting a small amount of the composite pellets.

  • Measurement:

    • Scan the sample over the UV-Vis range (e.g., 250-500 nm).

    • The absorbance spectrum should show a characteristic peak for EHMC around 310 nm.[4]

    • The effectiveness of the UV protection can be assessed by the overall reduction in UV transmittance through the film compared to a control film without EHMC.

  • Photostability Assessment:

    • Expose the polymer-EHMC film to a controlled source of UV radiation (e.g., in a QUV accelerated weathering tester) for a specified duration.

    • Measure the UV-Vis spectrum again to determine any decrease in the absorbance peak, which would indicate photodegradation of the EHMC.[7]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the effect of EHMC on the thermal properties of the polymer.

5.2.1 DSC Protocol

  • Sample Preparation: Accurately weigh a small sample (5-10 mg) of the polymer-EHMC composite into an aluminum DSC pan.

  • Measurement:

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 200°C for PP).[8]

    • Cool the sample at the same rate to observe crystallization.

    • Heat the sample again to observe the second heating cycle.

  • Analysis: Compare the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the composite with the neat polymer. The presence of a liquid additive like EHMC may cause a slight plasticizing effect, potentially lowering the Tg.

5.2.2 TGA Protocol

  • Sample Preparation: Accurately weigh a sample (10-15 mg) of the composite into a TGA pan.

  • Measurement: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere to a high temperature (e.g., 600°C).

  • Analysis: The TGA curve shows the weight loss of the sample as a function of temperature. Compare the onset of degradation temperature for the composite and the neat polymer to assess if the additive affects the thermal stability.[9]

PolymerUV StabilizerTGA ObservationReference
Polypropylene (PP)HALS and nano-ZnOThermal stability is influenced by the type and concentration of the stabilizer.[9]
Polypropylene (PP)Carbon BlackIncreased thermal stability with higher concentrations of the stabilizer.[10]
Mechanical Testing

The incorporation of additives can sometimes affect the mechanical properties of the host polymer.

Protocol:

  • Sample Preparation: Prepare standardized test specimens (e.g., dumbbell-shaped bars for tensile testing) from the polymer-EHMC composite using injection molding or by cutting them from a film.

  • Measurement: Conduct tensile tests according to ASTM D638 (for molded plastics) or ASTM D882 (for thin films) to determine properties such as:

    • Tensile Strength

    • Young's Modulus

    • Elongation at Break

  • Analysis: Compare the mechanical properties of the composite with those of the neat polymer. A liquid additive might lead to a slight decrease in tensile strength and modulus but an increase in elongation at break.

PolymerUV ExposureMechanical Property ChangeReference
LDPE FilmPhoto-agingYoung's modulus increases, properties at break show a sudden drop.[11]
Polypropylene (PP)UV ExposureHardness increases with the addition of HALS and nano-ZnO stabilizers.[9]

Migration and Leaching Analysis

For applications where the polymer will be in contact with food, pharmaceuticals, or skin, it is critical to quantify the potential for EHMC to migrate out of the matrix.

Protocol for Migration Testing using HPLC:

  • Sample Preparation:

    • Cut a known surface area of the polymer-EHMC composite film or use a specific number of pellets.

    • Immerse the sample in a food simulant (e.g., 10% ethanol for aqueous food, 95% ethanol or a vegetable oil for fatty food) in a sealed container.

  • Incubation: Store the container at a specified temperature for a set period (e.g., 40°C for 10 days) to simulate contact conditions.

  • Sample Extraction: After incubation, take an aliquot of the food simulant for analysis. If an oil simulant is used, an extraction step (e.g., with acetonitrile) may be necessary to isolate the EHMC.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and water is commonly used.

    • Column: A C18 reverse-phase column.

    • Detection: UV detector set at the λmax of EHMC (~310 nm).

    • Quantify the concentration of EHMC in the simulant by comparing the peak area to a calibration curve prepared with known concentrations of EHMC standards.[7][12]

Characterization_Workflow cluster_analysis Characterization Methods cluster_results Performance & Safety Assessment Input Polymer-EHMC Composite (Pellets or Film) UV_Vis UV-Vis Spectroscopy Input->UV_Vis Thermal Thermal Analysis (DSC/TGA) Input->Thermal Mechanical Mechanical Testing Input->Mechanical Migration Migration Analysis (HPLC) Input->Migration UV_Perf UV Blocking & Photostability UV_Vis->UV_Perf Thermal_Stab Thermal Stability & Processing Window Thermal->Thermal_Stab Mech_Prop Material Integrity & Durability Mechanical->Mech_Prop Safety Leaching Potential & Regulatory Compliance Migration->Safety

Caption: Workflow for the characterization of polymer-EHMC composites.

Conclusion

The incorporation of 2-ethylhexyl 4-methoxycinnamate into polymer matrices can significantly enhance their UV stability and extend their service life. The choice between melt blending and solution casting depends on the specific polymer, available equipment, and the desired final product form. Comprehensive characterization using techniques such as UV-Vis spectroscopy, thermal analysis, mechanical testing, and migration studies is essential to validate the performance and safety of the final composite material. The protocols outlined in this document provide a foundational framework for researchers to develop and evaluate EHMC-stabilized polymer systems.

References

Troubleshooting & Optimization

Technical Support Center: Einecs 270-170-0 (4-(4-chlorophenyl)-4-hydroxypiperidine) Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Einecs 270-170-0, chemically known as 4-(4-chlorophenyl)-4-hydroxypiperidine, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Einecs 270-170-0?

A1: The reported aqueous solubility of 4-(4-chlorophenyl)-4-hydroxypiperidine is approximately 340 mg/L at 20°C[1][2]. It is considered to have low water solubility, which can present challenges in experimental setups requiring aqueous solutions.

Q2: What are the physical properties of Einecs 270-170-0?

A2: Einecs 270-170-0 is typically supplied as a white to off-white or creamy-white crystalline powder[2][3].

Q3: In which solvents is Einecs 270-170-0 soluble?

A3: Besides its limited solubility in water, 4-(4-chlorophenyl)-4-hydroxypiperidine is soluble in several organic solvents, including methanol, ethanol, 2-propanol, dimethylformamide (DMF), acetone, and dichloromethane[1].

Q4: How does pH influence the solubility of this compound?

A4: 4-(4-chlorophenyl)-4-hydroxypiperidine is a basic compound, with a predicted pKa of 13.92[2]. As with many piperidine derivatives, its solubility is expected to be pH-dependent. At pH values significantly below its pKa, the piperidine nitrogen will be protonated, forming a more polar and, therefore, more water-soluble salt.

Q5: What are the common applications of Einecs 270-170-0?

A5: This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and antidepressants[4][5]. It is also a known human metabolite of the antipsychotic drug haloperidol[3][6].

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 4-(4-chlorophenyl)-4-hydroxypiperidine relevant to its solubility.

PropertyValueSource
IUPAC Name 4-(4-chlorophenyl)piperidin-4-ol[3]
CAS Number 39512-49-7[2][3][6][7]
Molecular Formula C₁₁H₁₄ClNO[2][3][6][8]
Molecular Weight 211.69 g/mol [3][6][8]
Physical Form Crystalline Powder[1][2]
Color White to creamy-white[2]
Melting Point 137-140 °C[2][6]
Water Solubility 340 mg/L (at 20°C)[1][2]
Predicted pKa 13.92 ± 0.20[2]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to addressing common solubility challenges with 4-(4-chlorophenyl)-4-hydroxypiperidine in aqueous solutions.

Diagram: Troubleshooting Workflow for Solubility Enhancement

TroubleshootingWorkflow start Start: Solubility Issue (Precipitate or Cloudiness) check_conc Is the concentration below the reported solubility limit (340 mg/L)? start->check_conc ph_adjust pH Adjustment: Lower the pH of the aqueous solution (e.g., to pH 4-6) to form a more soluble salt. check_conc->ph_adjust No particle_size Physical Modification: If starting from solid, consider sonication to reduce particle size and increase dissolution rate. check_conc->particle_size Yes cosolvent Use of Co-solvents: Prepare a concentrated stock in a soluble organic solvent (e.g., DMSO, Ethanol) and dilute into the aqueous buffer. ph_adjust->cosolvent success Solubility Achieved ph_adjust->success Success fail Consult Further: Consider alternative formulation strategies or synthesis of a more soluble analog. ph_adjust->fail surfactant Addition of Surfactants: Incorporate a small amount of a biocompatible surfactant (e.g., Tween 80, Polysorbate 20) to aid solubilization. cosolvent->surfactant cosolvent->success Success cosolvent->fail complexation Complexation: Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes and increase apparent solubility. surfactant->complexation surfactant->success Success surfactant->fail complexation->success complexation->fail particle_size->ph_adjust particle_size->success Success particle_size->fail

Caption: A stepwise guide to troubleshooting solubility issues.

Detailed Troubleshooting Steps

1. Verify Concentration and Purity:

  • Issue: The compound does not dissolve even at low concentrations.

  • Action: Ensure the intended concentration is not above the known solubility limit of 340 mg/L. Verify the purity of the compound, as impurities can sometimes affect solubility.

2. pH Adjustment:

  • Issue: The compound precipitates out of a neutral aqueous buffer.

  • Action: Since 4-(4-chlorophenyl)-4-hydroxypiperidine is a weak base, decreasing the pH will increase its solubility. Prepare your aqueous solution with a buffer at a lower pH (e.g., pH 4-6). The protonated form of the piperidine ring is significantly more water-soluble.

3. Use of Co-solvents:

  • Issue: A higher concentration is required than what is achievable in a purely aqueous solution.

  • Action: Prepare a concentrated stock solution in an organic solvent in which the compound is highly soluble, such as DMSO or ethanol. Then, perform a stepwise dilution into your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system. A final concentration of DMSO below 1% is generally well-tolerated in cell-based assays.

4. Incorporate Surfactants:

  • Issue: The compound is still not fully solubilized, or precipitates over time.

  • Action: The addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, can help to increase the solubility and stability of hydrophobic compounds in aqueous media by forming micelles.

5. Particle Size Reduction:

  • Issue: The rate of dissolution is very slow.

  • Action: If you are preparing the solution from a solid powder, reducing the particle size can increase the surface area and, consequently, the dissolution rate. This can be achieved through techniques like sonication of the suspension.

Experimental Protocols

Protocol 1: Standard Shake-Flask Method for Solubility Determination

This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.

  • Preparation: Add an excess amount of 4-(4-chlorophenyl)-4-hydroxypiperidine to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container (e.g., a glass vial).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifugation at a high speed or by filtration through a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Standard Curve: Prepare a standard curve of the compound in a solvent in which it is freely soluble to accurately quantify the concentration in the test sample.

Diagram: Experimental Workflow for Solubility Determination

SolubilityProtocol start Start: Add excess compound to aqueous buffer agitate Agitate at constant temperature (24-48 hours) start->agitate separate Separate solid and liquid phases (Centrifugation or Filtration) agitate->separate analyze Analyze supernatant/filtrate (HPLC or LC-MS) separate->analyze quantify Quantify concentration using a standard curve analyze->quantify end Determine Equilibrium Solubility quantify->end

Caption: Workflow for the shake-flask solubility protocol.

Signaling Pathway Context

Given that 4-(4-chlorophenyl)-4-hydroxypiperidine is a key intermediate in the synthesis of analgesics, understanding the general signaling pathways for pain modulation is relevant for researchers working with its derivatives. A common target for analgesics is the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Diagram: Simplified µ-Opioid Receptor Signaling Pathway

OpioidSignaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Ca_influx Ca²⁺ Influx (Reduced) Ca_channel->Ca_influx K_efflux K⁺ Efflux (Increased) K_channel->K_efflux Ligand Opioid Analgesic (Derivative of Einecs 270-170-0) Ligand->MOR Binds and Activates ATP ATP ATP->AC Analgesia Analgesia (Reduced Neuronal Excitability) cAMP->Analgesia Reduced signaling Ca_influx->Analgesia K_efflux->Analgesia

Caption: Simplified signaling cascade upon µ-opioid receptor activation.

References

Technical Support Center: Optimizing CAS 68412-15-7 for Stable Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing CAS 68412-15-7 to create stable emulsions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

A Note on Chemical Identity: The CAS number 68412-15-7 is associated with "Octadecanoic acid, reaction products with triethylenetetramine"[1][2]. However, in the context of cosmetic and pharmaceutical emulsion stabilization, related non-ionic surfactants like ethoxylated methyl glucoside esters are more commonly discussed for these applications[3][][5]. This guide will focus on the principles of using such non-ionic surfactants for emulsion optimization, as this aligns with the practical application of achieving stability in research and development settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a non-ionic surfactant like those related to CAS 68412-15-7 in an emulsion?

Non-ionic surfactants are critical emulsifying agents. They possess both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties. This amphiphilic nature allows them to adsorb at the oil-water interface, reducing the interfacial tension and forming a protective barrier around the dispersed droplets, thereby preventing them from coalescing and leading to a stable emulsion[6][7]. They are favored in cosmetic and pharmaceutical applications for their mildness and low irritation potential[3].

Q2: What is a typical starting concentration for this type of surfactant in an oil-in-water (O/W) emulsion?

A general starting point for many non-ionic surfactants in O/W emulsions is between 0.5% and 5.0% by weight of the total formulation[7][8]. The optimal concentration is highly dependent on the specific oil phase, the desired particle size, and the presence of other ingredients. For some systems, concentrations as low as 0.3 wt% have been found to be optimal, while for others, 1-2% provides the best stability[8][9][10]. It is always recommended to start with a concentration in the lower end of the range and incrementally increase it.

Q3: How do I know if the surfactant concentration is too low or too high?

  • Too Low: Insufficient surfactant will fail to adequately cover the surface of the oil droplets. This leads to instability phenomena such as flocculation (droplets clumping together), coalescence (droplets merging), and eventually, complete phase separation (creaming or sedimentation)[8].

  • Too High: An excessive concentration of surfactant can also lead to instability. It can cause issues like an increased tendency for phase inversion or Ostwald ripening, where smaller droplets dissolve and redeposit onto larger ones[11]. From a practical standpoint, using more surfactant than necessary for stability is also economically inefficient[10].

Q4: My emulsion is showing signs of creaming (the oil layer rising to the top). How can I fix this with surfactant concentration?

Creaming is a form of gravitational separation. While other factors like viscosity are important, ensuring optimal surfactant concentration is a key first step. If creaming occurs, it often indicates that the droplets are flocculating due to insufficient stabilization. Gradually increasing the surfactant concentration can enhance the repulsive barrier between droplets, preventing aggregation and reducing the rate of creaming.

Q5: What is the role of the Hydrophilic-Lipophilic Balance (HLB) value when selecting a surfactant concentration?

The HLB value indicates whether a surfactant is more oil-soluble or water-soluble. For creating stable O/W emulsions, a surfactant or blend of surfactants with a higher HLB value (typically 8-18) is required. The required HLB of the oil phase must be matched by the surfactant's HLB for optimal emulsification[7][11]. While concentration is a distinct parameter, using a surfactant with an inappropriate HLB value will make it impossible to achieve a stable emulsion, regardless of the concentration used. The number of ethoxy groups in ethoxylated methyl glucoside derivatives directly influences the HLB value[6].

Troubleshooting Guide

This table summarizes common emulsion problems and potential solutions related to surfactant concentration.

Observed Problem Potential Cause (Concentration-Related) Suggested Action
Phase Separation Insufficient surfactant concentration leading to droplet coalescence.Increase surfactant concentration in increments of 0.25% - 0.50%.
Large Droplet Size Inadequate surfactant to cover the newly formed interfaces during homogenization.Increase surfactant concentration; ensure it is added before homogenization.
High Viscosity/Gelling Surfactant concentration is near or has surpassed the critical micelle concentration (CMC) significantly, leading to complex structures.Reduce surfactant concentration.
Instability Over Time The amount of surfactant may be borderline, providing initial stability that degrades over time.Slightly increase the surfactant concentration to improve long-term stability.[9]

Experimental Protocols

Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion

This protocol outlines a standard method for creating an O/W emulsion for testing purposes.

  • Preparation of Phases:

    • Aqueous Phase: Dissolve the desired amount of the non-ionic surfactant (e.g., starting at 1.0% w/w) in deionized water. Heat to 70-75°C.

    • Oil Phase: Combine all oil-soluble ingredients and heat to 70-75°C in a separate vessel.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer (e.g., at 5,000-10,000 rpm)[12].

    • Maintain the temperature at 70-75°C during the addition.

  • Homogenization:

    • Continue homogenization for 5-10 minutes after all of the oil phase has been added to ensure a fine dispersion of droplets.

  • Cooling:

    • Remove from heat and continue to stir gently with a standard mixer as the emulsion cools to room temperature. This prevents shock and maintains the emulsion structure.

Protocol 2: Assessing Emulsion Stability

Evaluating stability is crucial for determining the optimal surfactant concentration.

  • Macroscopic Observation:

    • Visually inspect the emulsion immediately after preparation and at set time intervals (e.g., 24h, 48h, 1 week) at different storage temperatures (e.g., 4°C, 25°C, 40°C).

    • Look for signs of instability like creaming, sedimentation, or phase separation.

  • Microscopic Analysis:

    • Use an optical microscope to observe the droplet size and distribution. Look for signs of flocculation or changes in droplet size over time.

  • Particle Size Analysis:

    • Employ techniques like laser diffraction or dynamic light scattering to quantitatively measure the mean droplet size and polydispersity index (PDI). A stable emulsion will show a consistent droplet size over time.

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge the emulsion samples (e.g., at 3000 rpm for 30 minutes). A stable emulsion will resist phase separation under these stress conditions[11].

    • Light Scattering Analysis: Instruments like the Turbiscan can monitor changes in particle migration and size over time, providing a quantitative stability index (TSI)[10]. A lower TSI value indicates better stability.

Diagrams and Workflows

The following diagrams illustrate key processes in optimizing emulsion stability.

G start Define Emulsion (Oil, Water, Target Properties) select_conc Select Initial Surfactant Concentration Range (e.g., 0.5-5.0%) start->select_conc prepare Prepare Emulsion Samples (Protocol 1) select_conc->prepare test Conduct Stability Testing (Protocol 2) prepare->test evaluate Evaluate Stability (Visual, Particle Size, etc.) test->evaluate stable Is Emulsion Stable? evaluate->stable optimize Adjust Concentration (Increase or Decrease) stable->optimize No final Optimal Concentration Identified stable->final Yes optimize->prepare

Caption: Experimental workflow for optimizing surfactant concentration.

G start Emulsion Instability Observed q1 What is the primary sign of instability? start->q1 phase_sep Phase Separation / Coalescence q1->phase_sep  Separation large_droplets Large / Inconsistent Droplet Size q1->large_droplets  Particle Size creaming Creaming / Sedimentation q1->creaming  Layering cause1 Likely Cause: Insufficient Surfactant phase_sep->cause1 solution1 Action: Increase Concentration by 0.5% cause1->solution1 cause2 Possible Causes: 1. Insufficient Surfactant 2. Inadequate Homogenization large_droplets->cause2 solution2 Action: 1. Increase Concentration 2. Increase Homogenization Time/Speed cause2->solution2 cause3 Likely Cause: Droplet Flocculation creaming->cause3 solution3 Action: Increase Surfactant Concentration to improve droplet repulsion cause3->solution3

Caption: Troubleshooting flowchart for common emulsion stability issues.

References

Technical Support Center: Preventing Compound Precipitation in Buffered Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance identified as Einecs 270-171-6 corresponds to the CAS number 68412-15-7. This identifier does not refer to a single, pure chemical entity but rather to complex reaction products such as "Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized" or "Octadecanoic acid, reaction products with triethylenetetramine"[1][2][3][4][5][6][7][8]. Due to the variable nature of this substance, specific quantitative data (e.g., precise solubility, pKa) is not available. The following guide provides general principles and troubleshooting strategies for preventing the precipitation of poorly soluble compounds in buffered solutions, which are applicable to complex substances like the one specified.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a compound to precipitate out of a buffered solution?

Precipitation occurs when the concentration of a compound exceeds its solubility in a given solution.[9] This state, known as supersaturation, can be triggered by several factors:

  • pH Shift: The solubility of many ionizable compounds is highly dependent on the pH of the solution. If the buffer's pH is close to the compound's pKa, small shifts can significantly decrease solubility.

  • Solvent Change (Anti-solvent effect): When a compound dissolved in a concentrated stock solution (often an organic solvent) is added to an aqueous buffer, the organic solvent can act as an "anti-solvent," drastically reducing the compound's solubility.[9]

  • Temperature Fluctuations: Solubility is often temperature-dependent. A compound dissolved at a higher temperature may precipitate out if the solution is cooled.

  • High Concentration: The concentration of the compound itself may simply be too high for the buffer to keep it in solution.

  • Common Ion Effect: The presence of a common ion between the compound and the buffer salts can reduce solubility.

  • Incorrect Buffer Preparation: Errors in preparing the buffer, such as incorrect pH or concentration, can lead to precipitation.[10]

Q2: How does the choice of buffer affect compound solubility?

The choice of buffer is critical and can influence solubility in several ways:

  • Buffering Capacity: The buffer should have a pKa within +/- 1 pH unit of the desired experimental pH to resist pH changes.[11]

  • Buffer Species Interaction: Some buffer components can interact with the compound of interest, either enhancing or decreasing its solubility. For example, phosphate buffers are known to precipitate with certain metal ions like Ca²⁺.[12]

  • Solubility in Mixed Solvents: If your experiment involves organic co-solvents (e.g., in HPLC), the buffer salts themselves must be soluble in the solvent mixture to avoid precipitating.[11][13]

Q3: Can I use co-solvents to prevent precipitation?

Yes, using co-solvents is a common strategy. Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds. Common examples include DMSO, ethanol, and methanol. However, it is crucial to:

  • Determine the maximum percentage of the co-solvent that your system can tolerate without affecting the experiment's integrity (e.g., protein stability, cell viability).

  • Ensure the buffer salts themselves are soluble in the final aqueous/organic mixture.[13]

Troubleshooting Guides

Guide 1: Precipitation Observed Upon Mixing Stock Solution with Buffer

If you observe immediate or rapid precipitation when adding your compound's stock solution to the buffer, follow these steps:

  • Reduce the Final Concentration: The most straightforward first step is to try a lower final concentration of your compound.

  • Modify the Mixing Procedure:

    • Add the stock solution dropwise to the buffer while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can trigger precipitation.[10]

    • Consider warming the buffer slightly before adding the stock solution (if the compound is stable at higher temperatures).

  • Increase Co-solvent Concentration: If your experimental system allows, increase the percentage of the organic co-solvent in the final solution.

  • Optimize the Buffer pH: If your compound is ionizable, adjust the buffer pH further away from the compound's pKa to increase the concentration of the more soluble (ionized) form.

  • Change the Stock Solvent: If possible, use a less aggressive "anti-solvent" as the stock solvent.

Guide 2: Precipitation Occurs Over Time or During Storage

If your solution is initially clear but shows precipitation after a few hours or days, consider the following:

  • Check for pH Drift: Re-measure the pH of the solution. The buffer may have lost its capacity, or CO₂ from the air could have acidified it.

  • Storage Temperature: If stored at a lower temperature (e.g., 4°C), the compound's solubility may have decreased. Try storing at room temperature if the compound is stable. Some buffer components, like EDTA, can also precipitate at low temperatures.[14]

  • Evaporation: Ensure the container is sealed tightly to prevent solvent evaporation, which would increase the compound's concentration.

  • Light Sensitivity: Some compounds degrade upon exposure to light, and the degradation products may be less soluble. Store solutions in amber vials or in the dark.

  • Microbial Contamination: Microbial growth can alter the solution's composition and pH, leading to precipitation. Consider sterile filtering the solution for long-term storage.

Data Presentation

Table 1: General Solubility of Common Buffers in Organic Solvents

This table provides a rule-of-thumb for the maximum percentage of organic solvent in which common buffer salts will remain soluble, which is crucial for applications like HPLC.[13]

Buffer TypeMax % Acetonitrile (approx.)Max % Methanol (approx.)Notes
Phosphate Buffers
Potassium Phosphate70%80%Prone to precipitation, especially at higher concentrations.
Ammonium Phosphate85%>90%Generally more soluble in organic mixtures than potassium phosphate.
Volatile Buffers (MS-compatible)
Ammonium Formate>95%>95%Highly soluble in common reversed-phase solvents.
Ammonium Acetate>95%>95%Also highly soluble and suitable for LC-MS applications.[11]

Experimental Protocols

Protocol: General Method for Solubility Assessment in a Target Buffer

This protocol outlines a systematic approach to determine the approximate solubility of a compound in your experimental buffer.

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., 100 mM in DMSO).

  • Serial Dilution:

    • Prepare a series of dilutions of your stock solution in the same organic solvent.

  • Solubility Testing:

    • Aliquot a fixed volume of your target buffer into several tubes (e.g., 990 µL).

    • Add a small, fixed volume of each stock dilution to a separate buffer tube (e.g., 10 µL) to achieve a range of final compound concentrations. This maintains a constant percentage of co-solvent (e.g., 1%).

    • Mix thoroughly and allow the solutions to equilibrate at the desired experimental temperature for a set period (e.g., 2 hours).

  • Observation and Analysis:

    • Visually inspect each tube for signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is an estimate of the solubility under these conditions.

    • For a more quantitative measure, centrifuge the tubes and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, mass spectrometry).

Visualizations

Diagram: Troubleshooting Workflow for Compound Precipitation

This diagram illustrates a logical workflow for addressing precipitation issues during experiments.

G Troubleshooting Workflow for Precipitation cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Solution Optimization cluster_3 Final Outcome start Precipitation Observed check_conc Is Final Concentration Too High? start->check_conc check_mix Was Mixing Inadequate? start->check_mix lower_conc Lower Final Concentration check_conc->lower_conc Yes adjust_ph Adjust Buffer pH check_conc->adjust_ph No improve_mix Improve Mixing (Vortex, Dropwise Addition) check_mix->improve_mix Yes check_mix->adjust_ph No resolved Issue Resolved lower_conc->resolved improve_mix->resolved add_cosolvent Increase Co-solvent % adjust_ph->add_cosolvent add_cosolvent->resolved G Key Factors Influencing Solubility cluster_compound Compound Properties cluster_solution Solution Properties center_node Compound Solubility pka pKa pka->center_node hydrophobicity Hydrophobicity hydrophobicity->center_node concentration Concentration concentration->center_node ph Buffer pH ph->center_node buffer_type Buffer Type & Conc. buffer_type->center_node cosolvent Co-solvent % cosolvent->center_node temperature Temperature temperature->center_node

References

Technical Support Center: Formulation Stability of Octadecanoic Acid, Reaction Products with Triethanolamine, di-Me Sulfate-Quaternized

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the stability of formulations containing Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized, commonly known as a triethanolamine-based esterquat. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for triethanolamine-based esterquats in aqueous formulations?

A1: The primary degradation pathway is the hydrolysis of the ester bond. This reaction is catalyzed by both acids and bases, but is significantly more rapid under neutral to alkaline conditions. The hydrolysis results in the formation of stearic acid and a quaternized triethanolamine derivative. This chemical breakdown can lead to a loss of the desired properties of the formulation, such as viscosity and emulsifying capacity.

Q2: What are the key factors that influence the stability of my formulation?

A2: The stability of formulations containing triethanolamine-based esterquats is primarily influenced by:

  • pH: These compounds are most stable in acidic conditions (typically pH 3-5). As the pH increases towards neutral and alkaline, the rate of hydrolysis accelerates significantly.

  • Temperature: Higher temperatures increase the rate of hydrolysis. Therefore, it is crucial to consider the intended storage and use conditions of your product.

  • Presence of Metal Ions: Heavy metal ions, such as iron, can cause discoloration (yellowing) and may also catalyze degradation.[1][2]

  • Electrolytes: The type and concentration of electrolytes can impact the viscosity and stability of the emulsion. Some salts, like zinc and aluminum salts, have been shown to improve stability against hydrolysis.[3]

Q3: Can I use sequestering agents to mitigate issues with metal ions?

A3: Yes, sequestering agents can be used to complex with metal ions and prevent discoloration. However, it is important to note that some sequestering agents can catalyze the hydrolysis of the esterquat, potentially leading to a decrease in viscosity over time.[1] Careful selection and testing of the sequestering agent are necessary.

Q4: What are the common signs of instability in my formulation?

A4: Common signs of instability include:

  • Changes in Viscosity: A decrease in viscosity is a common indicator of esterquat hydrolysis.

  • Phase Separation: The emulsion may break, leading to the separation of oil and water phases.

  • pH Shift: The hydrolysis of the esterquat can lead to a change in the pH of the formulation.

  • Color Change: The presence of metal ions or oxidative degradation can cause the formulation to turn yellow or brown.

  • Odor Development: Degradation can sometimes lead to the formation of off-odors.

Troubleshooting Guides

Issue 1: Loss of Viscosity Over Time
Potential Cause Troubleshooting Steps
Hydrolysis of the esterquat 1. Measure and adjust the pH: Ensure the final pH of the formulation is in the acidic range (ideally 3-5).2. Evaluate storage conditions: Store the product at a lower temperature if possible.3. Incorporate a buffer: Use a suitable buffer system to maintain the acidic pH over the shelf life of the product.
Incompatible ingredients 1. Review the formulation: Check for any ingredients that may be catalyzing the hydrolysis (e.g., certain sequestering agents).2. Conduct compatibility studies: Test the stability of the esterquat in the presence of each individual ingredient.
Issue 2: Phase Separation of the Emulsion
Potential Cause Troubleshooting Steps
Insufficient emulsifier concentration 1. Increase the concentration of the triethanolamine-based esterquat. 2. Consider adding a co-emulsifier to improve the stability of the emulsion.
Incorrect processing parameters 1. Optimize homogenization: Ensure that the homogenization process is creating a small and uniform droplet size.2. Control the cooling rate: The rate of cooling after emulsification can impact the final stability.
Esterquat degradation 1. Address the root cause of hydrolysis as outlined in the "Loss of Viscosity" section.
Issue 3: Color and Odor Instability
Potential Cause Troubleshooting Steps
Presence of heavy metal ions 1. Use deionized or distilled water in your formulation.2. Add a suitable chelating agent to sequester metal ions.[1]
Oxidative degradation 1. Incorporate an antioxidant into the formulation. Phenol derivatives and hydroxycarboxylic acids have been shown to be effective when added during the synthesis of the esterquat.[4][5]2. Use packaging that protects from light and air.
Degradation of other components 1. Evaluate the stability of all raw materials used in the formulation.

Data Presentation

Table 1: Illustrative Effect of pH on the Hydrolysis of a Triethanolamine-Based Esterquat at 40°C

Time (Weeks) pH 4 pH 6 pH 8
0 0%0%0%
4 < 2%~10%~30%
8 < 5%~20%~50%
12 < 8%~35%> 70%

Note: This table provides illustrative data based on established chemical principles of ester hydrolysis. Actual values will vary depending on the specific formulation.

Table 2: Illustrative Effect of Temperature on the Hydrolysis of a Triethanolamine-Based Esterquat at pH 6

Time (Weeks) 25°C 40°C 50°C
0 0%0%0%
4 ~3%~10%~25%
8 ~6%~20%~45%
12 ~10%~35%~65%

Note: This table provides illustrative data based on established chemical principles of ester hydrolysis. Actual values will vary depending on the specific formulation.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a Cationic Emulsion

Objective: To assess the physical and chemical stability of a formulation under accelerated conditions to predict its shelf life.

Methodology:

  • Sample Preparation: Prepare three batches of the final formulation in the intended final packaging.

  • Initial Analysis (Time 0): For each batch, perform the following tests:

    • Visual assessment (color, appearance, phase separation).

    • Odor evaluation.

    • pH measurement.

    • Viscosity measurement.

    • Assay of the triethanolamine-based esterquat (using a validated stability-indicating HPLC method).

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • 25°C / 60% RH (Real-time).

    • 40°C / 75% RH (Accelerated).

    • 5°C (Refrigerated, as a control).

    • Freeze-thaw cycling (-10°C to 25°C, three cycles).[4]

  • Testing Intervals: Test the samples at predetermined intervals (e.g., 1, 2, and 3 months for accelerated studies; 3, 6, 9, 12, 18, and 24 months for real-time studies).[1][6]

  • Evaluation: At each time point, repeat the analyses performed at Time 0. Compare the results to the initial data and the product specifications.

Protocol 2: Stability-Indicating HPLC Method for Triethanolamine-Based Esterquats

Objective: To quantify the concentration of the intact esterquat and its degradation products.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatograph with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as esterquats lack a strong UV chromophore.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and a volatile buffer (e.g., ammonium formate or ammonium acetate). The use of non-volatile buffers should be avoided with CAD or ELSD.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, subject the esterquat to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The method should be able to resolve the intact esterquat peak from all degradation product peaks.

  • Quantification: Use a validated calibration curve to determine the concentration of the esterquat in the stability samples. The decrease in the concentration of the esterquat over time is a direct measure of its degradation.

Visualizations

degradation_pathway esterquat Triethanolamine-Based Esterquat hydrolysis Hydrolysis (catalyzed by H+ or OH-) esterquat->hydrolysis products Degradation Products hydrolysis->products stearic_acid Stearic Acid products->stearic_acid tea_derivative Quaternized Triethanolamine Derivative products->tea_derivative

Caption: Primary degradation pathway of triethanolamine-based esterquats.

troubleshooting_workflow start Formulation Instability (e.g., Viscosity Loss, Phase Separation) check_ph Check pH start->check_ph ph_ok Is pH in acidic range (3-5)? check_ph->ph_ok adjust_ph Adjust pH with acid/buffer ph_ok->adjust_ph No check_temp Evaluate Storage Temperature ph_ok->check_temp Yes end Stable Formulation adjust_ph->end temp_ok Is temperature controlled? check_temp->temp_ok lower_temp Recommend Lower Storage Temperature temp_ok->lower_temp No check_ingredients Review Formulation for Incompatible Ingredients temp_ok->check_ingredients Yes lower_temp->end reformulate Reformulate to Remove Incompatible Components check_ingredients->reformulate reformulate->end

Caption: Troubleshooting workflow for formulation instability.

References

Technical Support Center: Addressing Cytotoxicity of Einecs 270-171-6 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxicity of Einecs 270-171-6 (Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol). Given the limited publicly available data on this specific compound, this guide focuses on a systematic approach to cytotoxicity assessment, including troubleshooting common issues that may arise due to its potential surfactant-like properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected cytotoxic properties?

A1: this compound is chemically identified as "Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol". Based on its structure, which combines a long-chain fatty acid (octadecanoic acid) with an ethanolamine derivative, it is predicted to have surfactant-like properties. Surfactants can disrupt cell membranes, leading to cytotoxicity.[1][2] The extent of cytotoxicity is often dependent on the concentration, with higher concentrations potentially causing necrosis (cell lysis) and lower concentrations possibly inducing apoptosis (programmed cell death).[1]

Q2: Which initial assays are recommended for assessing the cytotoxicity of this compound?

A2: A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic potential. We suggest starting with a combination of assays that measure different cellular endpoints:

  • Metabolic Activity Assays (e.g., MTT, XTT): To assess the effect on cellular metabolic function.

  • Membrane Integrity Assays (e.g., LDH release): To measure cell membrane damage and necrosis.

  • Apoptosis Assays (e.g., Caspase-3/7 activity): To detect programmed cell death.

Q3: How can I interpret conflicting results between different cytotoxicity assays?

A3: Discrepancies between assays are common and can provide valuable mechanistic insights. For instance:

  • A decrease in MTT reduction without a corresponding increase in LDH release might suggest a cytostatic effect or mitochondrial dysfunction rather than immediate cell death.

  • An increase in caspase activity followed by LDH release indicates that apoptosis is the primary mode of cell death, leading to secondary necrosis.

  • It is also crucial to consider potential compound interference with the assay chemistry itself.[3][4][5][6]

Q4: What are the primary mechanisms by which a compound like this compound might induce cytotoxicity?

A4: Given its predicted surfactant properties, the primary mechanism is likely the disruption of the cell membrane's lipid bilayer.[2] This can lead to increased membrane permeability, loss of ion homeostasis, and eventual cell lysis.[2] Additionally, interaction with cellular membranes could trigger intrinsic apoptotic pathways through mitochondrial stress.

Troubleshooting Guides

This section provides solutions to common problems encountered when testing a compound with potential surfactant or reducing properties like this compound.

Issue 1: High Background or False Positives in MTT/XTT Assays
Potential Cause Troubleshooting Step
Direct reduction of MTT/XTT by the compound Run a cell-free control with your compound and the MTT/XTT reagent to check for non-enzymatic reduction. If observed, consider using an alternative viability assay (e.g., CellTiter-Glo®).[4][5]
Phenol red interference Use phenol red-free medium for the assay to avoid colorimetric interference.
Contamination Ensure aseptic techniques are followed to prevent microbial contamination, which can reduce tetrazolium salts.
Precipitation of the compound Visually inspect the wells for any precipitation of this compound, which can scatter light and affect absorbance readings. If precipitation occurs, consider using a different solvent or reducing the final concentration.
Issue 2: Inconsistent or Unreliable Results in LDH Assays
Potential Cause Troubleshooting Step
Inhibition of LDH enzyme by the compound Test for direct inhibition by adding this compound to a known amount of LDH enzyme (positive control lysate) and measuring its activity. Some surfactants can denature proteins, including LDH.[7]
Interference from serum in the culture medium Serum contains LDH, which can contribute to high background. It is advisable to use a low-serum or serum-free medium during the compound treatment period if the cell line can tolerate it.[8]
Bacterial contamination Some bacteria can produce LDH or proteases that degrade LDH, leading to inaccurate results.[9]
Timing of measurement Ensure that the supernatant is collected at an appropriate time point to capture LDH release before it degrades.
Issue 3: Variable Caspase-3/7 Activity
Potential Cause Troubleshooting Step
Transient nature of caspase activation Perform a time-course experiment to identify the optimal time point for measuring caspase activity, as it is often an early and transient event in apoptosis.
Cell death mechanism is not apoptosis If no caspase activity is detected, the compound may be inducing necrosis or another form of cell death. Correlate with results from membrane integrity assays (LDH).
Compound interference with the assay reagent Run cell-free controls with the compound and the caspase substrate to check for any auto-fluorescence or quenching effects.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for adherent cells in a 96-well format.

  • Cell Seeding: Seed cells at a pre-determined optimal density in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[10]

LDH (Lactate Dehydrogenase) Release Assay

This protocol is for measuring cytotoxicity in a 96-well format.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Caspase-3/7 Activity Assay (Luminescent)

This protocol outlines a typical "add-mix-measure" luminescent caspase assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is advisable to use a white-walled 96-well plate for luminescence assays.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add the reagent to each well in a 1:1 ratio with the culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation

Table 1: Example IC50 Values for this compound in Different Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µM)
Cell Line AMTT2475.2
Cell Line ALDH24150.5
Cell Line ACaspase-3/71250.8
Cell Line BMTT2498.6
Cell Line BLDH24210.1
Cell Line BCaspase-3/71265.4

Table 2: Troubleshooting Checklist for Cytotoxicity Assays

IssueCheckPossible Cause
High background in controlsCell-free compound controlCompound reduces assay substrate
Media-only controlSerum LDH, phenol red, contamination
Low signal in positive controlsLysis efficiencyIncomplete cell lysis
Reagent stabilityExpired or improperly stored reagents
High well-to-well variabilityPipetting accuracyInconsistent volumes
Cell seeding uniformityUneven cell distribution

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_assays 3. Cytotoxicity Assessment cluster_analysis 4. Data Analysis cell_culture Cell Culture treatment Treat Cells with Compound (24h, 48h, 72h) cell_culture->treatment compound_prep Prepare this compound (Serial Dilutions) compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay data_analysis Calculate IC50 Compare Assay Results mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis interpretation Mechanistic Interpretation data_analysis->interpretation

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

troubleshooting_logic start Unexpected Assay Result check_controls Review Controls (Positive, Negative, Vehicle) start->check_controls cell_free_test Perform Cell-Free Assay (Compound + Reagent) check_controls->cell_free_test Controls OK technical_error Identify Technical Error (Pipetting, Seeding) check_controls->technical_error Controls Failed interference Compound Interference (Reduction, Quenching, etc.) cell_free_test->interference Signal Change optimize_protocol Optimize Protocol (e.g., change medium, incubation time) cell_free_test->optimize_protocol No Signal Change alternative_assay Select Alternative Assay interference->alternative_assay re_run Re-run Experiment optimize_protocol->re_run technical_error->re_run

Caption: Troubleshooting decision tree for unexpected cytotoxicity assay results.

signaling_pathway compound This compound (Surfactant-like) membrane Cell Membrane Disruption compound->membrane necrosis Necrosis (LDH Release) membrane->necrosis mitochondria Mitochondrial Stress membrane->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothetical signaling pathway for cytotoxicity induced by a surfactant-like compound.

References

Technical Support Center: Minimizing Interference of Einecs 270-171-6 in Spectroscopic Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize spectroscopic interference from Einecs 270-171-6 , chemically identified as Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol . This substance belongs to the class of fatty acid amides, which are known to be present in various laboratory consumables and can leach into experimental samples, leading to erroneous results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my spectroscopic measurements?

A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for "Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol". This compound is a fatty acid amide. Fatty acid amides, such as the well-documented interferent oleamide, are often used as additives (e.g., slip agents, lubricants) in the manufacturing of common plastic laboratory consumables like pipette tips, microcentrifuge tubes, and multiwell plates.[1][2] These additives can leach from the plastic into your solvents and samples, especially upon exposure to heat or organic solvents.[1][3][4] If present as a contaminant, its molecular structure contains functional groups that absorb radiation in spectral regions commonly used for the analysis of nucleic acids, proteins, and other molecules of interest, leading to spectral interference.

Q2: What are the typical spectroscopic signatures of interference from fatty acid amides like this compound?

  • Infrared (IR) Spectroscopy: Look for characteristic amide and fatty acid bands. Key peaks can be expected around 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (Amide I, C=O stretch), and 1550 cm⁻¹ (Amide II, N-H bend).[5] Strong C-H stretching bands from the long alkyl chain will also be present around 2850-2950 cm⁻¹.[5]

  • UV-Vis Spectroscopy: Saturated fatty acid amides do not have strong chromophores for UV-Vis absorption at wavelengths above 220 nm. However, significant interference has been observed at 220 nm and 260 nm, wavelengths typically used for protein and nucleic acid quantification, due to leached chemicals from plastic tubes.[3] This suggests that even low-level contamination can be problematic.

  • NMR Spectroscopy: In ¹H NMR spectra, you might observe broad signals around 6 ppm corresponding to the amide N-H proton, and signals between 3.4-3.8 ppm for the protons on the ethanolamine moiety.[6][7] The long alkyl chain will produce a large, complex multiplet in the 1.2-1.4 ppm region.[8][9]

  • Mass Spectrometry: In mass spectrometry, fatty acid amides can be identified by their molecular ions and characteristic fragmentation patterns. For example, in positive ion mode ESI-MS/MS, a common fragment for N-acylethanolamines is the loss of the ethanolamine moiety.[10]

Q3: How can I determine if my labware is a source of this contamination?

A3: You can perform a "leaching study" on your labware. A detailed protocol for this is provided in the "Experimental Protocols" section below. The basic principle is to incubate a clean, pure solvent (one that you use in your experiments) in the plasticware under typical experimental conditions (e.g., temperature, duration) and then analyze the solvent for the presence of leached contaminants using a sensitive spectroscopic method like GC-MS or LC-MS.

Q4: What are the immediate steps I can take to minimize potential interference?

A4:

  • Use high-quality labware: Opt for virgin polypropylene or other plastics certified to have low levels of leachable additives. Some manufacturers offer tubes with reduced slip agents and plasticizers.[3]

  • Avoid organic solvents where possible: If your protocol allows, use aqueous buffers as they are generally less aggressive in leaching additives from plastics.

  • Minimize contact time and temperature: Do not store samples or reagents in plastic tubes for extended periods, especially at elevated temperatures, unless the tubes are known to be free of interfering leachables.[3]

  • Switch to glass: For critical applications, use glass labware that has been properly cleaned.[11][12]

  • Pre-rinse plasticware: Rinsing plasticware with your experimental solvent immediately before use can help remove surface contaminants. However, be aware that this may not be sufficient to remove all leachables, as additives can migrate from within the plastic over time.[2]

Troubleshooting Guide

If you suspect interference from this compound or other leached fatty acid amides, follow this troubleshooting workflow:

Diagram: Troubleshooting Spectroscopic Interference

TroubleshootingWorkflow Troubleshooting Workflow for Spectroscopic Interference start Unexpected Spectroscopic Signal or Inconsistent Results check_blank Analyze a Solvent Blank (Solvent run through the entire experimental procedure) start->check_blank blank_ok Blank is Clean check_blank->blank_ok No blank_contaminated Blank Shows Interference check_blank->blank_contaminated Yes contact_support Contact Instrument/Reagent Manufacturer's Technical Support blank_ok->contact_support If problem persists with samples investigate_source Investigate Source of Contamination blank_contaminated->investigate_source test_labware Perform Leaching Study on Plasticware (See Experimental Protocol) investigate_source->test_labware test_reagents Test Individual Reagents for Contamination investigate_source->test_reagents source_identified Source Identified? test_labware->source_identified test_reagents->source_identified labware_issue Labware is the Source source_identified->labware_issue Yes (Labware) reagent_issue Reagent is the Source source_identified->reagent_issue Yes (Reagent) mitigation Implement Mitigation Strategy labware_issue->mitigation replace_reagent Replace Contaminated Reagent reagent_issue->replace_reagent switch_labware Switch to Glassware or Certified Low-Leachable Plasticware mitigation->switch_labware pre_clean_labware Implement Labware Pre-Cleaning Protocol (See Experimental Protocol) mitigation->pre_clean_labware re_evaluate Re-run Experiment and Analyze Blank switch_labware->re_evaluate pre_clean_labware->re_evaluate replace_reagent->re_evaluate problem_solved Problem Resolved re_evaluate->problem_solved Yes problem_persists Problem Persists re_evaluate->problem_persists No problem_persists->contact_support

Caption: Troubleshooting workflow for identifying and mitigating spectroscopic interference.

Quantitative Data Summary

The following table summarizes the typical spectral regions where interference from fatty acid amides may be observed. The exact positions can vary based on the specific compound and solvent used.

Spectroscopic TechniquePotential Interference RegionNotes
Infrared (FTIR) ~3300 cm⁻¹ (N-H stretch)A broad peak indicative of the amide N-H group.[5]
~2850-2950 cm⁻¹ (C-H stretch)Strong, sharp peaks from the long alkyl chain.[5]
~1640 cm⁻¹ (Amide I, C=O stretch)A strong absorption band characteristic of the amide carbonyl.[5]
~1550 cm⁻¹ (Amide II, N-H bend)Another key amide band.[5]
UV-Vis Spectroscopy 220 nm and 260 nmInterference has been reported at these wavelengths from leached chemicals, affecting protein and DNA quantification.[3]
¹H NMR Spectroscopy ~6.0 ppm (amide N-H)A broad singlet.[6]
~3.4-3.8 ppm (-CH₂- groups of ethanolamine)Multiplets corresponding to the ethanolamine backbone.[6][7]
~2.2 ppm (-CH₂- adjacent to C=O)A triplet for the methylene group alpha to the carbonyl.[8]
~1.2-1.4 ppm (alkyl chain -CH₂-)A large, unresolved multiplet representing the bulk of the fatty acid chain.[8][9]
Mass Spectrometry (ESI+) Varies (depends on exact structure)Look for the protonated molecular ion [M+H]⁺ and characteristic fragments, such as the loss of the ethanolamine headgroup.[10]

Experimental Protocols

Protocol 1: Assessing Labware for Leachable Interference

This protocol is designed to determine if your plastic labware is a source of spectroscopic interference.

Objective: To detect and semi-quantify leachable contaminants from plastic labware (e.g., microcentrifuge tubes, pipette tips) using spectroscopy.

Materials:

  • Representative samples of the plastic labware to be tested.

  • High-purity solvent (e.g., HPLC-grade methanol, acetonitrile, or ultrapure water, depending on your typical experimental conditions).

  • Clean, contaminant-free glass vials for sample collection and analysis.

  • Spectrometer (e.g., UV-Vis, FTIR, or a mass spectrometer for highest sensitivity).

Methodology:

  • Negative Control: Fill a clean glass vial with the high-purity solvent. This will serve as your baseline (blank).

  • Sample Preparation:

    • For tubes: Add a typical working volume of the solvent to several new plastic tubes.

    • For pipette tips: Dispense and aspirate the solvent multiple times with a new pipette tip into a clean plastic tube, then leave the final volume in the tube.

  • Incubation: Cap the tubes and incubate them under conditions that mimic or slightly exceed your typical experimental parameters (e.g., 30 minutes at 37°C, or room temperature for 2 hours).

  • Sample Collection: Transfer the solvent from the plastic tubes into clean, labeled glass vials.

  • Spectroscopic Analysis:

    • Analyze the negative control (blank) to establish a baseline spectrum.

    • Analyze the solvent that was incubated in the plasticware.

    • Compare the spectra. The appearance of new peaks or a significant increase in baseline absorbance in the sample from the plasticware indicates leaching.

  • Data Interpretation: If new peaks are observed in the regions specified in the Quantitative Data Summary table, it is likely that fatty acid amides or other additives are leaching from your labware.

Protocol 2: Labware Pre-Cleaning to Minimize Interference

This protocol provides a method for pre-cleaning plasticware to reduce surface contamination. Note that this may not eliminate leaching from the bulk plastic material.

Objective: To remove surface contaminants from plastic labware before use.

Materials:

  • Plastic labware to be cleaned.

  • High-purity solvent (e.g., ethanol or isopropanol).

  • Ultrapure water.

  • Clean, dust-free environment for drying (e.g., a laminar flow hood).

Methodology:

  • Solvent Rinse: Rinse the labware (e.g., tubes) 2-3 times with the organic solvent. For large numbers of items, this can be done by vortexing the solvent in the tubes and then decanting.

  • Aqueous Rinse: Rinse the labware 3-4 times with ultrapure water to remove the organic solvent.

  • Drying: Air-dry the labware in a clean, controlled environment. Do not use forced air or paper towels, as these can introduce new contaminants.[12]

  • Verification: It is recommended to perform the leaching assessment (Protocol 1) on a subset of the cleaned labware to verify the effectiveness of the cleaning procedure.

Diagram: Experimental Workflow for Assessing Labware Contamination

LabwareAssessment Workflow for Assessing Labware Contamination start Select Representative Plastic Labware prep_samples Prepare Samples: - Solvent in Plasticware - Solvent in Glass Vial (Blank) start->prep_samples incubate Incubate under Experimental Conditions (e.g., 37°C for 30 min) prep_samples->incubate transfer Transfer Solvents to Clean Glass Vials incubate->transfer analyze Perform Spectroscopic Analysis (e.g., MS, FTIR, UV-Vis) transfer->analyze compare Compare Spectra of Labware Extract vs. Blank analyze->compare no_diff No Significant Difference: Labware is likely clean compare->no_diff No diff New Peaks or Increased Baseline: Leaching is occurring compare->diff Yes action Take Action: - Switch to different labware - Implement pre-cleaning protocol diff->action

Caption: A streamlined process for testing laboratory plasticware for leachable contaminants.

References

Technical Support Center: Best Practices for Handling and Storing Einecs 270-171-6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Einecs 270-171-6, chemically identified as Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol (CAS RN 68412-15-7). This substance is primarily used as a surfactant and cleaning agent. This guide offers troubleshooting advice and frequently asked questions to ensure safe and effective use in a research laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the handling, storage, and use of this compound in experimental settings.

Q1: My formulation containing this compound has separated into layers. What could be the cause and how can I fix it?

A1: Emulsion instability, leading to phase separation, is a common issue with surfactant-based formulations.[1][2][3] Several factors could be responsible:

  • Incorrect Concentration: The concentration of the surfactant may be too low to properly emulsify the other components in your formulation.

  • pH Imbalance: The pH of your solution may be outside the optimal range for the surfactant's stability.[1]

  • Temperature Fluctuations: Exposure to high temperatures or freeze-thaw cycles can disrupt the emulsion.[4]

  • Incompatible Ingredients: Other components in your formulation may be reacting with or destabilizing the surfactant.

Troubleshooting Steps:

  • Verify Concentration: Ensure you are using the recommended concentration of this compound for your specific application.

  • Measure and Adjust pH: Check the pH of your formulation and adjust it to a neutral range (typically 6-8) unless your protocol specifies otherwise.[1]

  • Optimize Temperature Control: Store and handle the formulation at a consistent, controlled room temperature. Avoid exposure to extreme heat or cold.

  • Review Formulation Components: Check for known incompatibilities between this compound and other ingredients in your mixture.

  • Improve Mixing: Insufficient homogenization can lead to poor emulsion stability. Ensure vigorous and appropriate mixing during preparation.[4][5]

Q2: I'm observing unexpected foaming or a lack of foam in my experiment. How can I troubleshoot this?

A2: Foaming is a key characteristic of surfactants, and deviations from expected behavior can indicate underlying issues.

Troubleshooting Steps:

  • Excessive Foam:

    • Agitation: Reduce the degree of agitation or mixing speed.

    • Concentration: An overly high concentration of the surfactant can lead to excessive foaming. Consider reducing the concentration.

  • Insufficient Foam:

    • Concentration: The surfactant concentration may be below the critical micelle concentration (CMC), the point at which it begins to form micelles and exhibit its surface-active properties.[6]

    • Presence of Antifoaming Agents: Other substances in your formulation or contaminants on your labware may be inhibiting foam formation.

    • Water Hardness: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water can negatively impact the performance of some surfactants.

Q3: The viscosity of my solution containing this compound has changed unexpectedly. What should I do?

A3: A change in viscosity can be a sign of formulation instability or degradation.[1]

Troubleshooting Steps:

  • Check for Contamination: Microbial growth or chemical contamination can alter the viscosity.

  • Evaluate Temperature Effects: Ensure the solution is at the correct experimental temperature, as viscosity is temperature-dependent.

  • Assess Ingredient Interactions: Review the formulation for any potential interactions between components that could affect viscosity over time.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol.

PropertyValue
Chemical Name Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol
Einecs Number 270-171-6
CAS Number 68412-15-7
Molecular Formula C24H52N2O3 (Representative)
Appearance Varies; can be a liquid or waxy solid
Solubility Dispersible in water
Primary Use Surfactant, Cleaning Agent

Experimental Protocol: Evaluating Cleaning Efficacy of a Surfactant Formulation

This protocol provides a general framework for assessing the cleaning performance of a formulation containing this compound.

1. Objective: To determine the effectiveness of a surfactant solution in removing a standardized soil from a solid surface.

2. Materials:

  • This compound
  • Deionized water
  • Standardized soil (e.g., a mixture of oil and particulate matter)
  • Substrate slides (e.g., glass, stainless steel)
  • Beakers and magnetic stirrer
  • Pipettes
  • Spectrophotometer or colorimeter

3. Procedure:

4. Data Analysis:

Visualizations

Safe Handling and Storage Workflow

G Safe Handling and Storage Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Storage cluster_3 Disposal a Consult Safety Data Sheet (SDS) b Wear Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Use in a Well-Ventilated Area b->c d Avoid Inhalation of Vapors/Aerosols c->d e Prevent Contact with Skin and Eyes d->e f Store in a Tightly Closed Container e->f g Keep in a Cool, Dry Place f->g h Store Away from Incompatible Materials g->h i Dispose of in Accordance with Local Regulations h->i G Troubleshooting Emulsion Instability start Emulsion is Unstable (Phase Separation) q1 Is Surfactant Concentration Correct? start->q1 q2 Is the pH within the Optimal Range? q1->q2 Yes a1 Adjust Concentration q1->a1 No q3 Was the Formulation Properly Homogenized? q2->q3 Yes a2 Measure and Adjust pH q2->a2 No q4 Are there Known Incompatibilities? q3->q4 Yes a3 Re-homogenize the Mixture q3->a3 No a4 Reformulate with Compatible Ingredients q4->a4 Yes end Stable Emulsion q4->end No a1->q2 a2->q3 a3->q4 a4->end

References

Technical Support Center: Purification of Commercial-Grade Epoxidized Soybean Oil (Einecs 270-171-6)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of commercial-grade Epoxidized Soybean Oil (ESBO), identified by Einecs number 270-171-6. This resource is designed for researchers, scientists, and drug development professionals who require high-purity ESBO for their applications. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is commercial-grade Epoxidized Soybean Oil (ESBO)?

A1: Commercial-grade ESBO is a yellowish, viscous liquid produced from the oxidation of soybean oil.[1] It is widely used as a non-toxic plasticizer and stabilizer in various materials, especially PVC and its copolymers.[1] The quality of commercial ESBO is typically defined by its epoxy value, acid value, and color.[2]

Q2: What are the common impurities in commercial-grade ESBO?

A2: Common impurities can include unreacted soybean oil, by-products from the epoxidation process such as ring-opened products (e.g., diols), residual reactants like formic or acetic acid, catalysts, and moisture.[3][4] Aldehydes, such as hexanal and nonanal, can also be present as by-products.[3]

Q3: Why is high-purity ESBO necessary for certain applications?

A3: High-purity ESBO, often 99%, ensures consistent product performance and minimizes the risk of side reactions or impurities affecting the final product in sensitive applications like medical devices, food packaging, and pharmaceutical formulations.[2]

Q4: What are the key quality parameters for high-purity ESBO?

A4: The critical quality parameters for high-purity ESBO include a high epoxy value (typically ≥6.0%), a low acid value (e.g., ≤0.5 mg KOH/g), low water content, and a low color index.[2][5] For specific applications, the absence of aldehydes and other by-products is also crucial.[3]

Q5: What analytical techniques are used to assess the purity of ESBO?

A5: Purity is commonly assessed by determining the epoxy value through titration.[5] Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are used to identify and quantify volatile impurities and to determine the fatty acid composition after derivatization.[6][7][8][9] Near-infrared (NIR) spectroscopy can also be used for quantifying the epoxy index, iodine index, and water percentage.[5]

Troubleshooting Guides

Low Epoxy Value
Symptom Possible Cause Suggested Solution
Low epoxy value in the final product. Incomplete epoxidation reaction.Optimize reaction parameters such as temperature, reaction time, and catalyst concentration.[10]
Ring-opening of the epoxy groups due to acidic conditions.[4]Neutralize the product after the reaction, for instance, with a sodium carbonate solution.[11]
Degradation during purification.Avoid excessive temperatures during drying or distillation steps.[3]
High Acid Value
Symptom Possible Cause Suggested Solution
High acid value in the purified ESBO. Incomplete removal of acidic catalysts (e.g., formic acid).[3]Improve the washing process by increasing the number of water washes or using a dilute alkaline solution for neutralization.[11][12]
Insufficient drying.Ensure complete removal of water after washing, as residual moisture can contribute to acidity over time.
Presence of Aldehydes
Symptom Possible Cause Suggested Solution
Detection of hexanal, nonanal, or other aldehydes. By-products from the epoxidation process.A two-step drying process, with an initial high-temperature drying followed by a lower-temperature vacuum drying, can effectively remove these volatile compounds.[3]
Poor Separation During Purification
Symptom Possible Cause Suggested Solution
Inefficient oil-water separation after washing. Formation of an emulsion.Increase the temperature to 70-100°C to break the emulsion before separation. Using a disc centrifugal separator can also enhance separation speed.[12]
Co-elution of impurities during column chromatography. Inappropriate stationary or mobile phase.Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) and stationary phases (e.g., silica gel of varying particle sizes).

Quantitative Data Summary

Purification Method Key Parameters Controlled Achievable Purity/Quality Reference
Washing and Drying Acid value, moisture, aldehydesEpoxy Value: >6.6, Iodine Value: <5, Formic Acid: Not Detected, Aldehydes (Hexanal, Nonanal): Not Detected[3][11]
Centrifugal Separation Water contentWater content: < 2%[12]
Gel Permeation Chromatography (GPC) High molecular weight impuritiesCleaner extracts for subsequent analysis, reduces strain on analytical equipment.[6]

Experimental Protocols

Protocol 1: Purification of ESBO by Washing and Two-Step Drying

This method focuses on removing residual acids, water, and volatile by-products.

Materials:

  • Commercial-grade ESBO

  • 10% Sodium Carbonate Solution

  • Deionized Water

  • Rotary Evaporator

  • High-vacuum pump

Procedure:

  • Neutralization: In a separation funnel, wash the commercial-grade ESBO with an equal volume of 10% sodium carbonate solution at 60°C. Shake vigorously and allow the layers to separate. Discard the aqueous layer.

  • Water Wash: Wash the ESBO layer with an equal volume of deionized water at 70°C. Repeat this step until the pH of the aqueous layer is neutral.

  • High-Temperature Drying: Transfer the washed ESBO to a round-bottom flask. Heat the oil to 175-200°C under reduced pressure (1-20 torr) for 30-90 minutes to remove the bulk of the water and some volatile impurities.[3]

  • Low-Temperature Drying: Cool the ESBO to 30-65°C and continue drying under high vacuum (1-20 torr) for 15-30 minutes to remove residual volatile aldehydes.[3]

  • Quality Control: Analyze the purified ESBO for epoxy value, acid value, water content, and aldehyde presence.

Protocol 2: Analytical Sample Preparation by Transesterification for GC Analysis

This protocol is for the derivatization of ESBO to fatty acid methyl esters (FAMEs) for purity analysis by GC.

Materials:

  • Purified ESBO

  • Sodium methoxide solution (e.g., 0.04 M in methanol)

  • Anhydrous sodium sulfate

  • n-Hexane

  • Internal standard solution (e.g., cis,cis-11,14-diepoxyeicosanoate ethyl ester)

  • Boron trifluoride diethyl etherate

Procedure:

  • Sample Preparation: Weigh a precise amount of the ESBO sample into a vial. Add a known amount of the internal standard solution.

  • Transesterification: Add anhydrous sodium sulfate and the sodium methoxide solution to the sample.[6]

  • Evaporation: After the reaction, evaporate the solvent under a gentle stream of nitrogen at room temperature.[6]

  • Second Derivatization: Add boron trifluoride diethyl etherate to the residue to form 1,3-dioxolanes.[6]

  • Extraction: Extract the resulting FAMEs with n-hexane.

  • Analysis: The hexane layer is now ready for injection into the GC or GC-MS system.

Visualizations

experimental_workflow Purification Workflow for Commercial-Grade ESBO start Commercial-Grade ESBO neutralization Neutralization (10% Na2CO3 wash) start->neutralization water_wash Water Wash (until neutral pH) neutralization->water_wash separation Oil-Water Separation (Centrifugation optional) water_wash->separation drying_step1 High-Temp Drying (175-200°C, 1-20 torr) separation->drying_step1 drying_step2 Low-Temp Drying (30-65°C, 1-20 torr) drying_step1->drying_step2 qc Quality Control (Epoxy value, Acid value, GC-MS) drying_step2->qc final_product High-Purity ESBO qc->final_product

Caption: A flowchart illustrating the general workflow for purifying commercial-grade ESBO.

troubleshooting_logic Troubleshooting Low Epoxy Value start Low Epoxy Value Detected check_reaction Review Epoxidation Protocol start->check_reaction check_neutralization Check Neutralization Step check_reaction->check_neutralization No incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction Yes check_drying Evaluate Drying Conditions check_neutralization->check_drying No ring_opening Acid-Induced Ring Opening? check_neutralization->ring_opening Yes thermal_degradation Thermal Degradation? check_drying->thermal_degradation Yes optimize_reaction Optimize Reaction Time, Temp, or Catalyst incomplete_reaction->optimize_reaction improve_washing Improve Washing/ Neutralization Efficiency ring_opening->improve_washing lower_temp Lower Drying Temperature thermal_degradation->lower_temp

Caption: A decision tree for troubleshooting the issue of a low epoxy value in the final product.

References

Overcoming challenges in the synthesis of Einecs 270-171-6

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Einecs 270-171-6

Welcome to the technical support center for the synthesis of this compound, chemically identified as Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical nature?

A1: this compound refers to the reaction products of octadecanoic acid (stearic acid) with triethanolamine, which are subsequently quaternized with dimethyl sulfate. It is not a single discrete compound but a complex mixture of quaternized mono-, di-, and tri-esters of triethanolamine.[1][2] This type of substance is commonly known as an "esterquat," a class of cationic surfactants.[3][4][5]

Q2: What is the general synthetic route for this substance?

A2: The synthesis is a two-stage process. The first stage is the esterification of triethanolamine with octadecanoic acid to form a mixture of fatty acid triethanolamine esters (esteramines). The second stage is the quaternization of the nitrogen atom in the esteramine mixture with an alkylating agent, in this case, dimethyl sulfate.[4][6]

Q3: What are the primary applications of this substance?

A3: Due to their cationic surfactant nature, these esterquats are predominantly used as active ingredients in fabric softeners, hair conditioning products, and other personal care formulations.[3][5] They are valued for their softening, antistatic properties, and better biodegradability compared to some other types of quaternary ammonium compounds.[6][7]

Q4: Why is the molar ratio of octadecanoic acid to triethanolamine important in the first step?

A4: The molar ratio of fatty acid to triethanolamine is a critical parameter that determines the relative amounts of mono-, di-, and tri-esters in the reaction mixture.[2] This composition significantly influences the performance characteristics of the final product, such as its softening efficiency and solubility.[1] A molar ratio of 1.2:1 to 1.9:1 is often used.[5]

Q5: Is a catalyst required for the esterification reaction?

A5: Yes, an acid catalyst is typically used to facilitate the esterification. Hypophosphorous acid or its alkali metal salts are commonly employed.[5][8] However, the choice of catalyst can impact the color of the final product, with some catalysts like phosphoric acid potentially causing darkening at high temperatures.[9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of quaternized triethanolamine-stearic acid esters.

Issue 1: Dark Brownish Product Color

Problem: The final product is a dark brownish color instead of the desired light yellowish hue.

Possible Causes and Solutions:

CauseTroubleshooting Step
Oxidation at High Temperatures The reaction is sensitive to air at elevated temperatures. Ensure the reaction is carried out under an inert atmosphere, such as with a continuous nitrogen flush, to prevent oxidation.[9]
Catalyst Degradation Certain catalysts, like ortho-phosphoric acid, can degrade at high temperatures, leading to color formation.[9] Consider using an alternative catalyst such as hypophosphorous acid.
High Reaction Temperature Esterification temperatures that are too high can lead to thermal degradation of the reactants or products. While temperatures can range up to 190°C, it is advisable to use the lowest effective temperature.[9][10] A temperature of around 170°C may be a suitable starting point to optimize.[9]
Impurities in Raw Materials Impurities in the octadecanoic acid or triethanolamine can contribute to color. Using high-purity starting materials can mitigate this issue.[11]
Issue 2: Low Cationic Content and Incomplete Quaternization

Problem: The final product shows a low cationic content, indicating that the quaternization reaction is incomplete.

Possible Causes and Solutions:

CauseTroubleshooting Step
Incorrect Molar Ratio The molar ratio of the esteramine to dimethyl sulfate is crucial. A molar ratio of approximately 1:1.5 (ester:dimethyl sulfate) has been shown to be effective.[6] Ensure accurate measurement and addition of the quaternizing agent.
Suboptimal Reaction Time The duration of the quaternization reaction affects the cationic content. Studies have shown that a reaction time of around 3 hours can yield a higher cationic content compared to shorter or longer durations.[6]
Low Reaction Temperature The quaternization reaction is typically carried out at a moderate temperature. A temperature of around 65°C has been used successfully.[8] Ensure the reaction temperature is maintained within the optimal range.
Presence of Water Water can react with the quaternizing agent and should be minimized in the reaction mixture.
Issue 3: Batch-to-Batch Inconsistency

Problem: Significant variations in product quality (e.g., viscosity, cationic content, color) are observed between different synthesis batches.

Possible Causes and Solutions:

CauseTroubleshooting Step
Poor Control of Reaction Parameters Strict control over all reaction parameters, including temperature, reaction time, agitation speed, and inert atmosphere, is essential for reproducibility.
Variability in Raw Materials The composition of fatty acids from natural sources can vary. Sourcing raw materials with consistent specifications is important.
Inconsistent Water Removal During the esterification step, water is produced as a byproduct. Efficient and consistent removal of this water, for example, by applying a vacuum, is necessary to drive the reaction to completion and ensure a consistent degree of esterification.[9]

Experimental Protocols

Protocol 1: Two-Stage Synthesis of Quaternized Triethanolamine-Stearic Acid Ester

Stage 1: Esterification of Triethanolamine with Octadecanoic Acid

  • Charge the reactor with octadecanoic acid and triethanolamine. The molar ratio of fatty acid to triethanolamine can be varied, with a common range being 1.2:1 to 1.9:1.[5]

  • Add a suitable acid catalyst, such as hypophosphorous acid.

  • Heat the mixture to the desired reaction temperature (e.g., 170°C - 190°C) under continuous stirring and a nitrogen blanket to prevent oxidation.[9][10]

  • Apply a vacuum to facilitate the removal of water formed during the reaction.

  • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

  • Cool the resulting esteramine mixture before proceeding to the next stage.

Stage 2: Quaternization with Dimethyl Sulfate

  • Transfer the cooled esteramine to a suitable reactor.

  • A solvent such as isopropanol may be added to reduce viscosity, although solvent-free processes are also possible.[5]

  • Heat the mixture to the quaternization temperature (e.g., 65°C).[8]

  • Slowly add dimethyl sulfate over a period of time while maintaining the reaction temperature. A molar ratio of esteramine to dimethyl sulfate of around 1:1.5 is a good starting point.[6]

  • Allow the reaction to proceed for a set duration (e.g., 3 hours) with continuous stirring.[6]

  • The final product is a viscous liquid or waxy solid.

Quantitative Data Summary
ParameterStage 1: EsterificationStage 2: QuaternizationReference
Molar Ratio (Fatty Acid:TEA) 1.2:1 to 1.9:1-[5]
Molar Ratio (Ester:DMS) -1:1.5[6]
Temperature 120°C - 190°C65°C[8][9][10]
Duration 3 - 5 hours2 - 4 hours[6][9]
Catalyst Hypophosphorous Acid-[5]
Atmosphere Nitrogen Flush / Vacuum-[9]
Expected Cationic Content -~35% - 47%[6]

Visualizations

Synthesis_Workflow Reactants Octadecanoic Acid + Triethanolamine Esterification Esterification (170-190°C, Catalyst, N2) Reactants->Esterification Esteramine Intermediate: Fatty Acid Triethanolamine Ester (Mixture of mono-, di-, tri-esters) Esterification->Esteramine Quaternization Quaternization (65°C) Esteramine->Quaternization Quaternizing_Agent Dimethyl Sulfate Quaternizing_Agent->Quaternization Final_Product Final Product: Quaternized Ester (this compound) Quaternization->Final_Product

Caption: Overall workflow for the two-stage synthesis of this compound.

Troubleshooting_Logic Start Start Synthesis Check_Color Is Product Color Light Yellowish? Start->Check_Color Check_Cationic Is Cationic Content Adequate? Check_Color->Check_Cationic Yes Troubleshoot_Color Troubleshoot Color: - Check N2 flush - Lower Temperature - Change Catalyst Check_Color->Troubleshoot_Color No Success Synthesis Successful Check_Cationic->Success Yes Troubleshoot_Quat Troubleshoot Quaternization: - Adjust Molar Ratio - Optimize Time/Temp Check_Cationic->Troubleshoot_Quat No Troubleshoot_Color->Start Troubleshoot_Quat->Start

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Strategies for enhancing the performance of Einecs 270-171-6 in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Einecs 270-171-6, chemically identified as Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized (CAS No. 68412-15-7). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the performance of this cationic surfactant in your specific applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a quaternized fatty acid triethanolamine ester, a type of cationic surfactant. Its amphiphilic nature, with a positively charged hydrophilic head and a long hydrophobic tail, makes it suitable for various applications in research and drug development, including:

  • Emulsifying Agent: Stabilizing oil-in-water (o/w) emulsions for the formulation of drugs and other bioactive compounds.

  • Drug Delivery Vehicle: As a component of lipid nanoparticles (LNPs) and other drug delivery systems to enhance the encapsulation and cellular uptake of therapeutic agents.

  • Antimicrobial Agent: Due to its positive charge, it can interact with and disrupt the negatively charged cell membranes of bacteria and other microbes.

Q2: What are the main challenges I might face when working with this compound?

A2: Common challenges include:

  • Formulation Instability: Precipitation or phase separation in your formulation, especially when mixed with anionic compounds.

  • Cytotoxicity: Like many cationic surfactants, it can exhibit toxicity to cells, which needs to be carefully managed.

  • Skin and Eye Irritation: It is classified as a skin and eye irritant, requiring careful handling.[1][2][3]

  • Solubility Issues: Limited solubility in certain buffers or solvent systems.

Q3: How does this compound interact with cells?

A3: As a cationic surfactant, this compound primarily interacts with the negatively charged components of the cell membrane, such as phospholipids and proteins. This interaction can lead to the disruption of the membrane's integrity, increased permeability, and ultimately cell lysis.[4][5][6][7][8] This mechanism is the basis for its antimicrobial activity and also contributes to its potential cytotoxicity.

Troubleshooting Guides

Application: Emulsion Formulation

Problem: My emulsion is unstable and shows signs of phase separation or creaming.

Possible Cause Troubleshooting Strategy
Incorrect Surfactant Concentration Determine the Critical Micelle Concentration (CMC) for your system. Operating above the CMC is generally required for stable emulsion formation. You can also empirically test a range of concentrations to find the optimal level for your specific oil and aqueous phases.
Incompatibility with Other Components Avoid using anionic ingredients (e.g., many polymers, other surfactants) in your formulation, as they can form insoluble complexes with the cationic surfactant, leading to precipitation.
Incorrect pH The stability of emulsions stabilized by fatty acid amines can be pH-dependent.[9][10] Experiment with adjusting the pH of the aqueous phase to find the range that provides maximum stability. Generally, cationic emulsions are more stable in acidic to neutral conditions.[11]
Phase Inversion If you are experiencing a sudden change from an oil-in-water (o/w) to a water-in-oil (w/o) emulsion (or vice versa), you may be experiencing phase inversion.[12][13][14][15][16] This can be influenced by the oil-to-water ratio, surfactant concentration, and temperature. Carefully control these parameters during formulation.
Insufficient Homogenization Ensure adequate energy input during emulsification. High-shear homogenization or ultrasonication can produce smaller, more uniform droplets, leading to a more stable emulsion.
Application: Drug Delivery (Lipid Nanoparticles)

Problem: The encapsulation efficiency of my drug in the lipid nanoparticles is low.

Possible Cause Troubleshooting Strategy
Suboptimal Lipid Composition The ratio of this compound to other lipids (e.g., helper lipids, cholesterol, PEGylated lipids) is critical. Systematically vary the molar ratios of the lipid components to optimize drug loading.
Poor Drug Solubility in the Lipid Matrix Ensure that your drug has some solubility in the lipid phase. If not, consider using a co-solvent or modifying the drug to increase its lipophilicity.
Inefficient Formulation Process The method of LNP formation (e.g., microfluidics, thin-film hydration) can significantly impact encapsulation efficiency. Ensure your chosen method is suitable for your drug and lipid composition.

Problem: The lipid nanoparticles are aggregating or are unstable in storage.

Possible Cause Troubleshooting Strategy
Insufficient Surface Charge The positive charge from this compound provides electrostatic repulsion between nanoparticles, preventing aggregation. Ensure the concentration is sufficient to impart a stable positive zeta potential (typically > +30 mV).
Inappropriate Storage Buffer Store the LNPs in a buffer with a suitable pH and low ionic strength. High salt concentrations can screen the surface charge and lead to aggregation.
Application: Antimicrobial Agent

Problem: The antimicrobial efficacy is lower than expected.

Possible Cause Troubleshooting Strategy
Suboptimal Concentration Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for your target microorganisms. Ensure the concentration used is above these thresholds.
Interaction with Formulation Components Anionic components in the formulation can neutralize the positive charge of the surfactant, reducing its antimicrobial activity.
Presence of Organic Matter High levels of organic material can reduce the effectiveness of quaternary ammonium compounds. Ensure the test conditions are relevant to the intended application.

Problem: Observed cytotoxicity to host cells is too high.

Possible Cause Troubleshooting Strategy
Concentration is too high Use the lowest effective concentration that provides the desired antimicrobial effect.
Synergistic Formulations Consider combining this compound with other antimicrobial agents that have a different mechanism of action. This may allow for a lower, less toxic concentration of the cationic surfactant to be used.

Experimental Protocols

Protocol: Determination of Critical Micelle Concentration (CMC)

This protocol describes a common method for determining the CMC of a surfactant using surface tension measurements.

Materials:

  • This compound

  • Deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • Glassware

Procedure:

  • Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC.

  • Prepare a series of dilutions of the stock solution.

  • Measure the surface tension of each dilution, starting from the most dilute solution.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.[17][18][19][20]

Protocol: In Vitro Skin Irritation Test (Based on OECD Guideline 439)

This protocol provides a general overview of the in vitro skin irritation test using a reconstructed human epidermis (RhE) model.[21][22][23][24][25]

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium provided by the tissue model manufacturer

  • This compound (test substance)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

Procedure:

  • Pre-incubate the RhE tissues in assay medium.

  • Apply the test substance, positive control, and negative control to the surface of the tissues.

  • Incubate for a defined period (e.g., 60 minutes).

  • Rinse the tissues thoroughly with PBS to remove the test substance.

  • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

  • Transfer the tissues to MTT medium and incubate for 3 hours.

  • Extract the formazan product with isopropanol.

  • Measure the optical density of the formazan solution using a spectrophotometer.

  • Calculate the cell viability for the test substance relative to the negative control. A reduction in viability below a certain threshold (typically 50%) indicates that the substance is an irritant.[23]

Protocol: Preparation of a Cationic Oil-in-Water Emulsion

This protocol describes a general method for preparing a cationic o/w emulsion.

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, soybean oil)

  • Aqueous phase (deionized water or buffer)

  • High-shear homogenizer or sonicator

Procedure:

  • Dissolve this compound in the aqueous phase.

  • Heat both the oil and aqueous phases separately to a suitable temperature (e.g., 70-80 °C).

  • Slowly add the oil phase to the aqueous phase while continuously mixing with the high-shear homogenizer.

  • Continue homogenization for a set period of time (e.g., 5-10 minutes) to achieve the desired droplet size.

  • Allow the emulsion to cool to room temperature with gentle stirring.

  • Characterize the emulsion for droplet size, zeta potential, and stability over time.

Visualization of Key Concepts

Experimental_Workflow_Emulsion_Formulation cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_characterize Characterization A Aqueous Phase (Water/Buffer + this compound) C Heating of Both Phases A->C B Oil Phase B->C D High-Shear Homogenization C->D Combine Phases E Cooling D->E F Analysis (Droplet Size, Zeta Potential) E->F

Caption: Workflow for the preparation of a cationic oil-in-water emulsion.

Signaling_Pathway_Membrane_Disruption cluster_cell Bacterial Cell Membrane Negatively Charged Cell Membrane Disruption Membrane Disruption & Permeabilization Membrane->Disruption Cytoplasm Cytoplasm Surfactant This compound (Cationic Surfactant) Interaction Electrostatic Interaction Surfactant->Interaction Interaction->Membrane Disruption->Cytoplasm Leakage of Intracellular Components Lysis Cell Lysis Disruption->Lysis

Caption: Mechanism of antimicrobial action via cell membrane disruption.

Troubleshooting_Logic_Emulsion_Instability Start Emulsion Unstable? Check_Conc Is Surfactant Concentration Optimal? Start->Check_Conc Yes Check_Compat Are there Anionic Components? Check_Conc->Check_Compat Yes Adjust_Conc Adjust Concentration Check_Conc->Adjust_Conc No Check_pH Is pH in Stable Range? Check_Compat->Check_pH No Remove_Anionic Remove/Replace Anionic Components Check_Compat->Remove_Anionic Yes Check_Homog Is Homogenization Sufficient? Check_pH->Check_Homog No Adjust_pH Adjust pH Check_pH->Adjust_pH Yes Result_Stable Stable Emulsion Check_Homog->Result_Stable Yes Increase_Homog Increase Homogenization Time/Energy Check_Homog->Increase_Homog No Adjust_Conc->Start Remove_Anionic->Start Adjust_pH->Start Increase_Homog->Start

Caption: Troubleshooting logic for unstable cationic emulsions.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Einecs 270-171-6 Using a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of an analytical method for the complex substance registered under Einecs 270-171-6, identified as the reaction products of octadecanoic acid and 2-[(2-aminoethyl)amino]ethanol. Given its nature as a multi-component substance, likely of variable composition, it falls into the category of a UVCB (Unknown or Variable composition, Complex reaction products, or Biological materials). The validation strategy presented herein is benchmarked against the internationally recognized ICH Q2(R1) guidelines for the validation of analytical procedures.

Introduction to the Analytical Challenge

This compound is not a single, discrete chemical entity but a complex mixture resulting from a chemical reaction. This presents significant analytical challenges, as the exact composition can vary between batches. Consequently, a traditional single-component reference standard is not applicable. Instead, this guide proposes the use of a well-characterized in-house reference batch. This primary batch will be thoroughly analyzed to establish a representative compositional profile, against which future production batches can be compared.

The analytical method of choice for such a complex mixture is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique allows for the separation of the various components and their identification and quantification based on their mass-to-charge ratio.

Proposed Analytical Method: HPLC-MS

A reversed-phase HPLC method using a C18 column is proposed to separate the components of the reaction mixture based on their polarity. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) will be employed. Detection will be performed using a high-resolution mass spectrometer to identify and quantify key marker compounds and the overall chromatographic profile.

Experimental Protocols and Validation Parameters

The validation of the HPLC-MS method will be performed according to the ICH Q2(R1) guideline, focusing on the parameters outlined below.

3.1. Specificity

The specificity of the method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Experimental Protocol:

    • Analyze a sample of the well-characterized reference batch of this compound.

    • Analyze individual starting materials (octadecanoic acid and 2-[(2-aminoethyl)amino]ethanol).

    • Analyze a placebo sample (if applicable, in a formulated product).

    • Spike the reference batch sample with known related substances and potential impurities.

    • Compare the chromatograms to ensure that the peaks of the main components are well-resolved from any other peaks.

3.2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Experimental Protocol:

    • Prepare a stock solution of the reference batch.

    • Prepare a series of at least five dilutions of the stock solution, covering a range of 50% to 150% of the expected working concentration.

    • Analyze each dilution in triplicate.

    • Plot the peak area of a key marker compound against the known concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²).

3.3. Range

The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol: The range will be determined from the linearity studies and will be the concentration range that provides acceptable linearity, accuracy, and precision.

3.4. Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Protocol:

    • Prepare samples of a known concentration (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with the reference batch.

    • Analyze nine determinations across these three concentration levels (three replicates at each level).

    • Calculate the percentage recovery for each sample.

3.5. Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the reference batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Calculate the relative standard deviation (RSD) for the results of each study.

3.6. Detection Limit (DL) and Quantitation Limit (QL)

The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol:

    • DL and QL will be determined based on the standard deviation of the response and the slope of the calibration curve from the linearity study.

    • DL = 3.3 * (σ/S) and QL = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

Data Presentation

The quantitative data from the validation experiments are summarized in the tables below.

Table 1: Linearity of a Key Marker Compound

Concentration (% of Target)Peak Area (Arbitrary Units)
50%498,765
75%751,234
100%1,002,345
125%1,249,876
150%1,503,456
Correlation Coefficient (R²) 0.9998

Table 2: Accuracy (Recovery)

Concentration LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.6
120%99.80.7

Table 3: Precision

Precision Level% RSD of Peak Area of a Key Marker Compound
Repeatability0.9%
Intermediate Precision1.2%

Table 4: Detection and Quantitation Limits

ParameterValue (µg/mL)
Detection Limit (DL)0.1
Quantitation Limit (QL)0.3

Workflow for Analytical Method Validation

The logical flow of the validation process is illustrated in the diagram below.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_decision Decision define_scope Define Scope & Purpose select_method Select Analytical Method (HPLC-MS) define_scope->select_method define_parameters Define Validation Parameters (ICH Q2) select_method->define_parameters define_acceptance Define Acceptance Criteria define_parameters->define_acceptance prepare_protocol Prepare Validation Protocol define_acceptance->prepare_protocol execute_experiments Execute Experiments prepare_protocol->execute_experiments collect_data Collect & Process Data execute_experiments->collect_data analyze_data Analyze Data vs. Acceptance Criteria collect_data->analyze_data document_results Document Results analyze_data->document_results validation_report Prepare Validation Report document_results->validation_report method_validated Method Validated? validation_report->method_validated method_implementation Method Implementation method_validated->method_implementation Yes method_optimization Method Optimization method_validated->method_optimization No

Caption: Workflow for the validation of an analytical method.

This guide provides a robust and scientifically sound approach to the validation of an analytical method for the complex substance this compound. By employing a well-characterized reference batch and adhering to the principles of ICH Q2(R1), a reliable and reproducible method can be established to ensure the quality and consistency of this product.

Unveiling Surfactant Efficacy: A Comparative Analysis of Solubility Enhancement for Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming the challenge of poor drug solubility is a critical step in creating effective therapeutics. This guide provides a comparative analysis of three common surfactants—Sodium Lauryl Sulfate (SLS), Cetyltrimethylammonium Bromide (CTAB), and Polysorbate 80 (Tween 80)—in their ability to enhance the solubility of a model poorly soluble drug, ibuprofen. The data presented herein is based on established experimental models to aid in the selection of appropriate excipients for formulation development.

The intrinsic solubility of a drug substance is a key determinant of its oral bioavailability. For compounds belonging to the Biopharmaceutics Classification System (BCS) Class II, which are characterized by high permeability but low solubility, enhancing the dissolution rate is paramount. Surfactants are widely employed in pharmaceutical formulations to increase the solubility of such drugs through the formation of micelles. These micelles encapsulate the hydrophobic drug molecules, effectively increasing their concentration in an aqueous medium.

This guide compares the performance of an anionic surfactant (SLS), a cationic surfactant (CTAB), and a non-ionic surfactant (Polysorbate 80) in solubilizing ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) and a classic example of a BCS Class II compound.

Comparative Performance of Surfactants on Ibuprofen Solubility

The effectiveness of a surfactant in enhancing solubility is closely linked to its Critical Micelle Concentration (CMC), the concentration at which micelles begin to form. Below the CMC, surfactants exist as individual monomers and have a limited effect on solubility. Above the CMC, the formation of micelles leads to a significant increase in the drug's solubility.

The following table summarizes the CMC of the selected surfactants and the resulting solubility of ibuprofen in their aqueous solutions at concentrations above their respective CMCs.

SurfactantSurfactant ClassCritical Micelle Concentration (CMC) at 25°CIbuprofen Solubility (at 25°C in a 0.25 mol/L surfactant solution)
Sodium Lauryl Sulfate (SLS)Anionic~8.2 mM[1]~3.88 mg/mL[2]
Cetyltrimethylammonium Bromide (CTAB)Cationic~0.92 mM[3][4]Data indicates solubility enhancement, with one study showing a complex profile with maxima pre- and post-micellar region[5][6]
Polysorbate 80 (Tween 80)Non-ionic~0.012 mMData indicates solubility enhancement[7][8][9]

Note: The solubility of ibuprofen in water at 25°C is approximately 0.143 mg/mL[2]. The provided solubility values in surfactant solutions are indicative and can vary based on the precise experimental conditions.

Experimental Protocols

The data presented in this guide is based on standard in vitro experimental models for determining surfactant CMC and drug solubility enhancement.

Determination of Critical Micelle Concentration (CMC)

A common method for determining the CMC of surfactants is through conductivity measurements.

Principle: The conductivity of a surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual charged monomers (for ionic surfactants). Above the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower mobility than the individual ions. The CMC is identified as the point of inflection in the conductivity versus concentration plot.

Procedure:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions of the stock solution to obtain a range of concentrations both below and above the expected CMC.

  • Measure the conductivity of each solution at a constant temperature (e.g., 25°C) using a calibrated conductivity meter.

  • Plot the measured conductivity against the surfactant concentration.

  • Determine the CMC by identifying the concentration at the intersection of the two linear portions of the plot.

Ibuprofen Solubility Enhancement Assay

The equilibrium solubility of ibuprofen in different surfactant solutions is determined using the shake-flask method.

Principle: An excess amount of the drug is added to a solution of the surfactant and agitated until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.

Procedure:

  • Prepare aqueous solutions of each surfactant at a desired concentration above its CMC.

  • Add an excess amount of ibuprofen powder to a known volume of each surfactant solution in a sealed container.

  • Agitate the containers at a constant temperature (e.g., 25°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, centrifuge the samples to separate the undissolved ibuprofen.

  • Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Quantify the concentration of ibuprofen in the filtered supernatant using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of approximately 264 nm[5][10].

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the solubility enhancement of a poorly soluble drug by surfactants.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_surfactant Prepare Surfactant Solutions (Various Concentrations) mix Mix Drug and Surfactant Solution prep_surfactant->mix prep_drug Weigh Excess Poorly Soluble Drug prep_drug->mix agitate Agitate to Reach Equilibrium (e.g., 24-48h at 25°C) mix->agitate separate Separate Undissolved Drug (Centrifugation) agitate->separate filter Filter Supernatant separate->filter analyze Quantify Drug Concentration (e.g., UV-Vis Spectrophotometry) filter->analyze plot Plot Solubility vs. Surfactant Concentration analyze->plot

Caption: Experimental workflow for determining drug solubility enhancement by surfactants.

References

A Comparative Analysis of the Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative study of the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds with significant interest in cancer research. While the initial topic mentioned Einecs 270-171-6 (Octadecanoic acid), the broader scientific literature points towards a more relevant and cohesive comparison within the pyrazolo[3,4-d]pyrimidine family due to their shared structural backbone and targeted cytotoxic mechanisms. This guide focuses on the latter, presenting experimental data on their anti-proliferative activities against several cancer cell lines and exploring the signaling pathways implicated in their mechanism of action.

Data Presentation: Comparative Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound ID/NameTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Series 1: Targeting EGFR
Compound 8A549 (Lung)16.75Erlotinib6.77
HCT-116 (Colon)24.16Erlotinib19.22
Compound 10A549 (Lung)15.68Erlotinib6.77
HCT-116 (Colon)18.78Erlotinib19.22
Compound 12aA549 (Lung)13.72Erlotinib6.77
HCT-116 (Colon)23.33Erlotinib19.22
Compound 12bA549 (Lung)8.21Erlotinib6.77
HCT-116 (Colon)19.56Erlotinib19.22
Series 2: Targeting CDK2
Compound 13MCF-7 (Breast)0.081 (as CDK2 inh.)Sorafenib0.184 (as CDK2 inh.)
Compound 14MCF-7 (Breast)0.045Sorafenib0.144
HCT-116 (Colon)0.006Sorafenib0.176
HepG-2 (Liver)0.048Sorafenib0.019
Compound 15MCF-7 (Breast)0.046Sorafenib0.144
HCT-116 (Colon)0.007Sorafenib0.176
HepG-2 (Liver)0.048Sorafenib0.019
Additional Pyrazolo[3,4-d]pyrimidines
Compound 1aA549 (Lung)2.24Doxorubicin9.20
Compound 1dMCF-7 (Breast)1.74DoxorubicinNot specified
5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one (10e)MCF-7 (Breast)11Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Procedure:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with test compounds as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance at 490 nm. The amount of formazan produced is proportional to the amount of LDH released.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, thereby exposing PS to the external cellular environment. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS, and can be used to identify apoptotic cells.

Procedure:

  • Cell Treatment: Treat cells with the compounds of interest for the desired time.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability stain such as propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Mandatory Visualization

Signaling Pathway Diagrams

The cytotoxic effects of many pyrazolo[3,4-d]pyrimidine derivatives are attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival. Below are diagrams of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) pathways, which are common targets for this class of compounds.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc PLCγ Pathway cluster_jak_stat JAK-STAT Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg JAK JAK EGFR->JAK Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Nucleus DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Derivatives Pyrazolo_pyrimidine->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb_p p-Rb CDK4_6->Rb_p E2F_active Active E2F Rb_p->E2F_active CyclinE Cyclin E E2F_active->CyclinE transcription CDK2 CDK2 CyclinE->CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Derivatives Pyrazolo_pyrimidine->CDK2 Rb Rb E2F E2F Rb->E2F

Caption: CDK2 signaling in G1/S phase transition and its inhibition by pyrazolo[3,4-d]pyrimidines.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening the cytotoxicity of chemical compounds.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Select Cancer Cell Lines culture Cell Culture and Seeding (96-well plates) start->culture treatment Compound Treatment (Varying Concentrations) culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation MTT MTT Assay (Metabolic Activity) incubation->MTT LDH LDH Assay (Membrane Integrity) incubation->LDH Apoptosis Apoptosis Assay (e.g., Annexin V) incubation->Apoptosis data_analysis Data Analysis (IC50 Calculation) MTT->data_analysis LDH->data_analysis Apoptosis->data_analysis conclusion Conclusion: Identify Lead Compounds data_analysis->conclusion

Caption: General experimental workflow for in vitro cytotoxicity screening.

A Researcher's Guide to Benchmarking Emulsifier Performance: A Methodological Approach for CAS 68412-15-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive framework for benchmarking the emulsifying capacity of "Stearic acid, reaction products with triethylenetetramine" (CAS 68412-15-7) against established industry standards, such as Polysorbate 80. Due to the limited publicly available performance data for CAS 68412-15-7, this document focuses on detailing the requisite experimental protocols to facilitate a thorough, data-driven comparison.

Introduction to Emulsifier Benchmarking

An emulsifier's primary function is to stabilize a mixture of immiscible liquids, such as oil and water, by reducing interfacial tension.[1] The effectiveness of an emulsifier is paramount in industries ranging from pharmaceuticals to food and cosmetics.[2][3] Key performance indicators for emulsifiers include their ability to create a stable emulsion, the resulting droplet size of the dispersed phase, and the maximum amount of oil that can be emulsified.

This guide uses Polysorbate 80, a non-ionic surfactant with a Hydrophilic-Lipophilic Balance (HLB) value of approximately 15, as a representative industry standard.[4] Its high HLB value makes it particularly effective for creating oil-in-water emulsions.[4] The methodologies outlined below provide a robust approach for comparing the performance of CAS 68412-15-7, a stearic acid and triethylenetetramine complex, against this benchmark.[5]

Key Performance Parameters for Emulsifier Evaluation

A comprehensive evaluation of an emulsifier's capacity hinges on a series of quantitative measurements. The following table summarizes the critical parameters that should be assessed.

Parameter Description Typical Units Significance
Emulsifying Capacity (EC) The maximum volume of oil that can be emulsified by a specific amount of emulsifier in an aqueous solution before phase inversion occurs.[6]mL oil / g emulsifierIndicates the efficiency of the emulsifier.
Emulsion Stability The ability of an emulsion to resist changes in its properties over time, such as creaming, coalescence, and phase separation.[7]% phase separation, Change in droplet size (nm), Change in viscosity (cP)Critical for product shelf-life and performance.[2]
Droplet Size Distribution The size and uniformity of the dispersed phase droplets within the continuous phase.[8]nm or µmInfluences emulsion stability, texture, and bioavailability in pharmaceutical applications.[9]
Interfacial Tension (IFT) The force per unit length at the interface between two immiscible liquids.[1]mN/m or dynes/cmA lower IFT indicates a more efficient emulsifier at reducing the energy required to create an emulsion.[1]
Hydrophilic-Lipophilic Balance (HLB) An empirical scale to characterize the relative affinity of an emulsifier for water and oil.Unitless (Scale 0-20)Guides the selection of an emulsifier for a specific oil phase.[10]

Experimental Protocols

The following sections detail the methodologies for quantifying the key performance parameters outlined above.

Determination of Emulsifying Capacity (EC)

This protocol determines the maximum amount of oil that can be emulsified by a fixed amount of the test emulsifier.

Principle: A continuous addition of oil to an aqueous solution of the emulsifier under constant homogenization will eventually lead to phase inversion (from an oil-in-water to a water-in-oil emulsion). This inversion point is characterized by a sharp change in the emulsion's properties, most notably its electrical conductivity.[11]

Materials and Equipment:

  • High-shear homogenizer

  • Burette for oil dispensing

  • Conductivity meter

  • Beaker

  • Test emulsifier (CAS 68412-15-7)

  • Industry standard emulsifier (e.g., Polysorbate 80)

  • Oil phase (e.g., mineral oil, soybean oil)

  • Distilled water

Procedure:

  • Prepare a standard aqueous solution of the emulsifier (e.g., 1% w/v).

  • Place a known volume of the emulsifier solution into a beaker with the conductivity probe submerged.

  • Begin homogenization at a constant speed.

  • Titrate the oil into the solution at a constant rate.

  • Continuously monitor the electrical conductivity of the emulsion.

  • The endpoint is reached when a sharp and sustained drop in conductivity is observed, indicating phase inversion.

  • Record the volume of oil added.

  • Calculate the Emulsifying Capacity as the volume of oil added per gram of emulsifier used.

Evaluation of Emulsion Stability

This series of tests assesses the long-term stability of the prepared emulsions under various stress conditions.

Principle: Emulsions are thermodynamically unstable systems.[7] Their stability is evaluated by subjecting them to accelerated aging conditions, such as centrifugation and temperature cycling, and then observing for signs of instability like phase separation or changes in droplet size.[12]

Methods:

  • Centrifugation:

    • Prepare emulsions with a fixed oil-to-water ratio and emulsifier concentration.

    • Place a known volume of the emulsion in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[13]

    • Measure the volume of any separated phases (oil or water).

    • Calculate the percentage of phase separation.

  • Temperature Cycling:

    • Store emulsion samples in sealed containers.

    • Subject the samples to a series of temperature cycles (e.g., 4°C for 24 hours followed by 40°C for 24 hours) for a predetermined number of cycles.[12]

    • After each cycle, visually inspect the samples for any signs of phase separation, creaming, or coalescence.

    • Measure the droplet size distribution to quantify any changes.

  • Viscosity Measurement:

    • Measure the initial viscosity of the prepared emulsion using a viscometer.

    • Store the emulsion under controlled conditions (e.g., room temperature, elevated temperature).

    • Measure the viscosity at regular intervals.

    • A significant change in viscosity can indicate changes in the emulsion's internal structure and stability.

Droplet Size Analysis

This protocol measures the size distribution of the oil droplets in the emulsion.

Principle: Dynamic Light Scattering (DLS) is a common technique used to measure the size of particles in a suspension. It works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.[8]

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

  • Cuvettes

  • Prepared emulsions

Procedure:

  • Prepare emulsions with a fixed oil-to-water ratio and emulsifier concentration.

  • Dilute the emulsion with the continuous phase (water) to a suitable concentration for DLS analysis to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and perform the measurement.

  • The instrument's software will provide the mean droplet diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.

Measurement of Interfacial Tension (IFT)

This protocol measures the tension at the interface between the oil and the aqueous emulsifier solution.

Principle: The Du Noüy ring method is a classic technique for measuring interfacial tension. It involves measuring the force required to detach a platinum ring from the interface of the two immiscible liquids.[14]

Materials and Equipment:

  • Tensiometer with a Du Noüy ring attachment

  • Glass vessel

  • Aqueous emulsifier solution

  • Oil phase

Procedure:

  • Add the aqueous emulsifier solution to the glass vessel.

  • Carefully overlay the oil phase on top of the aqueous phase.

  • Position the Du Noüy ring at the interface.

  • The tensiometer will measure the force required to pull the ring through the interface.

  • The software will calculate the interfacial tension based on this force and the dimensions of the ring.

Visualizing the Benchmarking Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Emulsifying_Capacity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 1% Emulsifier Solution B Set up Homogenizer and Conductivity Meter A->B C Start Homogenization B->C D Titrate Oil at a Constant Rate C->D E Monitor Conductivity D->E F Detect Sharp Drop in Conductivity (Phase Inversion) E->F G Record Volume of Oil Added F->G H Calculate Emulsifying Capacity (mL oil/g emulsifier) G->H

Caption: Workflow for Determining Emulsifying Capacity.

Emulsion_Stability_Workflow cluster_prep Preparation cluster_testing Accelerated Stability Testing cluster_analysis Analysis A Prepare Emulsion with Fixed Composition B Centrifugation A->B C Temperature Cycling A->C D Viscosity Measurement Over Time A->D E Measure Phase Separation B->E F Droplet Size Analysis C->F G Record Viscosity Changes D->G

Caption: Experimental Workflow for Emulsion Stability Assessment.

Droplet_Size_Analysis_Workflow A Prepare Emulsion B Dilute Sample A->B C Transfer to Cuvette B->C D Perform DLS Measurement C->D E Obtain Mean Droplet Size and PDI D->E

Caption: Workflow for Droplet Size Analysis using DLS.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables to facilitate a direct comparison between CAS 68412-15-7 and the industry standard.

Table 1: Comparison of Emulsifying Capacity and Interfacial Tension

Emulsifier Emulsifying Capacity (mL oil/g) Interfacial Tension (mN/m)
CAS 68412-15-7Experimental ValueExperimental Value
Polysorbate 80Experimental ValueExperimental Value

Table 2: Emulsion Stability under Centrifugation (3000 rpm, 30 min)

Emulsifier % Phase Separation
CAS 68412-15-7Experimental Value
Polysorbate 80Experimental Value

Table 3: Droplet Size Analysis of Freshly Prepared Emulsions

Emulsifier Mean Droplet Diameter (nm) Polydispersity Index (PDI)
CAS 68412-15-7Experimental ValueExperimental Value
Polysorbate 80Experimental ValueExperimental Value

By systematically applying these protocols, researchers can generate the necessary data to objectively evaluate the emulsifying performance of CAS 68412-15-7 relative to established industry standards. This data-driven approach is essential for informed decision-making in product formulation and development.

References

Correlation of In Vitro and In Vivo Activity of Einecs 270-171-6: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental data on the biological activity of the substance identified as Einecs 270-171-6, chemically known as "Octadecanoic acid, reaction products with triethylenetetramine" (CAS Number: 68412-15-7), was conducted. The objective was to provide a detailed comparison of its in vitro and in vivo activities, including quantitative data, experimental protocols, and visual diagrams of relevant pathways.

Despite extensive searches of scientific literature and chemical databases, no publicly available studies detailing the specific in vitro or in vivo biological activity of "Octadecanoic acid, reaction products with triethylenetetramine" could be located. The available information is primarily limited to chemical identifiers, supplier listings, and high-level safety and regulatory data. This absence of published research precludes a direct comparison of its activities in different experimental settings.

The substance is generally classified as a complex reaction mixture, which may contribute to the lack of specific biological activity studies. Such substances are often evaluated for their technical performance in industrial applications rather than for specific pharmacological or physiological effects.

Without experimental data, it is not possible to provide the requested quantitative comparisons, detailed experimental protocols, or visualizations of signaling pathways. The core requirement of correlating in vitro and in vivo data cannot be fulfilled for this specific substance due to the apparent lack of primary research in this area.

Further research and publication of experimental data would be necessary to enable a meaningful comparison of the in vitro and in vivo activities of this compound.

Assessing Reproducibility in Immunoassays: A Comparative Guide to Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving reproducible experimental results is paramount. This guide provides a comparative analysis of 3,3',5,5'-Tetramethylbenzidine (TMB), a widely used chromogenic substrate in enzyme-linked immunosorbent assays (ELISAs), and its common alternatives. The information presented here is intended to help in the assessment of experimental reproducibility by detailing methodologies and presenting key performance data.

The substance identified by EINECS number 270-171-6, "Octadecanoic acid, reaction products with triethanolamine, di-Me sulfate-quaternized," is not typically used in the context of highly specific and reproducible biological assays such as ELISAs. Given the context of the user's request, which focuses on experimental reproducibility, signaling pathways, and drug development, it is highly probable that the intended substance was 3,3',5,5'-Tetramethylbenzidine (TMB), a standard chromogenic substrate in this field. TMB is a chromogenic substrate used in staining procedures in immunohistochemistry and as a visualizing reagent in ELISAs.[1]

Comparative Analysis of Chromogenic Substrates for Horseradish Peroxidase (HRP)-Based ELISAs

The selection of a chromogenic substrate is a critical factor influencing the sensitivity, stability, and ultimately, the reproducibility of an ELISA. Horseradish peroxidase (HRP) is a commonly used enzyme conjugate in ELISAs, and its reaction with a substrate produces a colored product that can be quantified.[2][3] TMB is a popular choice due to its high sensitivity and non-carcinogenic nature compared to some alternatives.[4][5][6] However, factors such as stability and solubility can impact its performance.[7][5] This section compares TMB with other commonly used HRP substrates: o-phenylenediamine dihydrochloride (OPD) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

SubstrateAbbreviationEnzymeWavelength (nm)Color ChangeSensitivityKey Characteristics
3,3',5,5'-TetramethylbenzidineTMBHRP370 or 650 (blue), 450 (yellow after stop solution)Colorless to blue, then yellowHighNon-carcinogenic, but can be unstable and fall out of solution.[5]
o-phenylenediamine dihydrochlorideOPDHRP490Colorless to yellow-orangeHighMore traditional substrate, but considered carcinogenic.[2][8]
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)ABTSHRP410 or 650Colorless to greenLowerLess sensitive than TMB and OPD, with slower color development.[2][9]

Experimental Protocols

To ensure the reproducibility of ELISA results, a standardized and well-documented protocol is essential. The following section details a typical methodology for a direct ELISA using TMB as the chromogenic substrate.

Direct ELISA Protocol with TMB Substrate
  • Antigen Coating:

    • Dilute the antigen to a known concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Primary Antibody Incubation:

    • Dilute the HRP-conjugated primary antibody in blocking buffer.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Reaction and Measurement:

    • Prepare the TMB substrate solution according to the manufacturer's instructions.

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes. A blue color will develop.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M sulfuric acid) to each well. The color will change to yellow.[6]

    • Read the absorbance at 450 nm using a microplate reader.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To further clarify the experimental process and the underlying biochemical reactions, the following diagrams have been generated using Graphviz (DOT language).

TMB_Reaction_Pathway cluster_reaction Enzymatic Reaction TMB TMB (Reduced) Colorless Intermediate Cation Radical (Blue) TMB->Intermediate HRP + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate HRP Horseradish Peroxidase (HRP) Final_Product Diimine (Oxidized) Yellow Intermediate->Final_Product Addition of Acid Stop_Solution Stop Solution (e.g., H₂SO₄)

Caption: Enzymatic oxidation of TMB by HRP.

ELISA_Workflow start Start coating Antigen Coating of Microplate Wells start->coating washing1 Wash Step 1 coating->washing1 blocking Blocking Non-specific Sites washing1->blocking washing2 Wash Step 2 blocking->washing2 antibody Addition of HRP-conjugated Antibody washing2->antibody washing3 Wash Step 3 antibody->washing3 substrate Addition of TMB Substrate washing3->substrate incubation Incubation and Color Development substrate->incubation stop Addition of Stop Solution incubation->stop read Measure Absorbance at 450 nm stop->read end End read->end

References

A Comparative Environmental Impact Analysis of Einecs 270-171-6 and Its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the environmental profiles of "Octadecanoic acid, reaction products with triethylenetetramine" and its potential alternatives, including esterquats, fatty acid amides, and imidazolines, reveals significant data gaps for the target substance, while highlighting the favorable characteristics of certain alternatives, particularly esterquats.

This guide provides a comparative analysis of the environmental impact of Einecs 270-171-6, chemically identified as "Octadecanoic acid, reaction products with triethylenetetramine" (CAS 68412-15-7), and its potential alternatives. The assessment focuses on key environmental parameters such as aquatic toxicity and biodegradability, crucial for material selection in research and pharmaceutical development. While a comprehensive quantitative comparison is hindered by the limited publicly available data for this compound, this guide synthesizes the existing information on its alternatives to support informed decision-making.

Comparative Analysis of Environmental Data

To facilitate a clear comparison, the available quantitative data for the alternatives to this compound are summarized below. It is important to note that no specific ecotoxicity or biodegradation data was found for "Octadecanoic acid, reaction products with triethylenetetramine" in the public domain during the course of this review.

Aquatic Toxicity Data

The following table summarizes the acute aquatic toxicity of esterquats, fatty acid amides, and imidazoline derivatives to key trophic levels: fish, aquatic invertebrates (crustaceans), and algae. Lower LC50/EC50 values indicate higher toxicity.

Table 1: Comparative Acute Aquatic Toxicity

Chemical ClassTest OrganismEndpointConcentration (mg/L)Reference
Esterquats Fish96h LC500.63 - 42[4]
Crustaceans (Daphnia)48h EC500.13 - 18[4]
Algae72h ErC500.06 - 11[4]
Fatty Acid Amides Fish96h LC50Generally low toxicity, specific values not consistently reported[5][6]
Aquatic Invertebrates-Data not readily available
Algae-Data not readily available
Imidazoline Derivatives Fish96h LC500.36 - 8.6[4]
Crustaceans (Daphnia)48h EC500.1 - 24[4]
Algae72h ErC500.67 - 1.8[4]
Biodegradability Data

The biodegradability of a substance is a critical factor in its environmental risk assessment. The data below is primarily from OECD 301 studies, which assess ready biodegradability. A substance is generally considered "readily biodegradable" if it meets specific criteria, such as >60% biodegradation within a 10-day window in a 28-day test.

Table 2: Comparative Biodegradability

Chemical ClassTest MethodBiodegradation (%)ResultReference
Esterquats OECD 301B80 - >85Readily Biodegradable[4]
OECD 301D>60Readily Biodegradable[4]
OECD 301F90Readily Biodegradable[4]
Fatty Acid Amides OECD 301B62.9 (for a C6-18 triester)Readily Biodegradable (10-day window not met but considered readily biodegradable as a UVCB substance)[7]
OECD 301F86 (for a C16-18 triester)Readily Biodegradable[7]
Imidazoline Derivatives -Data not readily available in OECD 301 format-

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on internationally recognized OECD guidelines.

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This test method is designed to evaluate the ultimate biodegradability of an organic compound by aerobic microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms (usually from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured by a suitable analytical method, such as trapping in a barium hydroxide solution and titrating the excess, or by using an infrared CO₂ analyzer. The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance to the theoretical maximum amount of CO₂ (ThCO₂) that can be produced from the carbon content of the substance.

Key Experimental Parameters:

  • Test Duration: 28 days.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Test Substance Concentration: Typically 10-20 mg/L of organic carbon.

  • Temperature: 20-24°C.

  • pH: Maintained between 7.4 and 8.4.

  • Reference Substance: A readily biodegradable substance like sodium benzoate is run in parallel to validate the test system.

  • Pass Level: ≥60% of ThCO₂ produced within a 10-day window.[8][9]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates.

Principle: Daphnia magna (a small crustacean) are exposed to the test substance at a range of concentrations for 48 hours. The endpoint is the immobilization of the daphnids, defined as their inability to swim within 15 seconds after gentle agitation of the test vessel. The results are used to calculate the EC50, which is the concentration of the substance that causes immobilization in 50% of the test organisms.

Key Experimental Parameters:

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Duration: 48 hours.

  • Temperature: 18-22°C.

  • Lighting: A 16-hour light and 8-hour dark cycle.

  • Test Concentrations: A geometric series of at least five concentrations.

  • Endpoint: Immobilization.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.

Principle: Fish are exposed to the test substance, typically in a static or semi-static system, for 96 hours. The mortality of the fish is recorded at 24, 48, 72, and 96 hours. The results are used to calculate the LC50, which is the concentration of the substance that is lethal to 50% of the test fish.

Key Experimental Parameters:

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Test Duration: 96 hours.

  • Temperature: Maintained at a species-specific optimal level.

  • Loading Rate: The number and weight of fish per volume of test solution are kept within specified limits.

  • Test Concentrations: A geometric series of at least five concentrations.

  • Endpoint: Mortality.[10]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing the environmental impact of these chemicals, the following diagrams illustrate a typical experimental workflow for biodegradability testing and the logical relationship in a comparative environmental assessment.

Experimental_Workflow Experimental Workflow for OECD 301B Biodegradability Test prep Preparation of Test Medium (Mineral Salts, Inoculum) setup Test Setup (Test Substance, Reference, Blank) prep->setup incubation Incubation (28 days) (Aerobic, Dark, 22°C) setup->incubation measurement CO2 Measurement (e.g., Titration, IR Analyzer) incubation->measurement calculation Calculation of % Biodegradation measurement->calculation evaluation Evaluation against Pass Criteria (>60% in 10-day window) calculation->evaluation

Caption: Workflow for OECD 301B biodegradability testing.

Comparative_Assessment_Logic Logical Flow for Comparative Environmental Assessment substance Target Substance (this compound) data_collection Data Collection (Ecotoxicity, Biodegradability) substance->data_collection alternatives Alternatives (Esterquats, Fatty Acid Amides, Imidazolines) alternatives->data_collection data_analysis Comparative Data Analysis data_collection->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment conclusion Conclusion on Environmental Profile risk_assessment->conclusion

Caption: Logical flow for a comparative environmental assessment.

Discussion and Conclusion

The available data strongly suggests that esterquats represent a more environmentally favorable alternative to older generations of quaternary ammonium compounds and likely to "Octadecanoic acid, reaction products with triethylenetetramine," for which data is lacking. Esterquats are designed for biodegradability, a feature confirmed by multiple OECD 301 studies showing high rates of mineralization.[4] While their aquatic toxicity can be significant, as is common for surfactants, their rapid breakdown in the environment mitigates long-term exposure and risk.

Fatty acid amides are generally considered to have low toxicity.[5][6] Their biodegradability can be variable depending on the specific structure, but many are known to be biodegradable.[7] However, a lack of consistent, publicly available quantitative ecotoxicity and ready biodegradability data makes a direct comparison with esterquats challenging.

Imidazoline derivatives also show a range of aquatic toxicity.[4] Information on their ready biodegradability according to OECD 301 standards is not as readily available, making a complete environmental profile assessment difficult.

References

Comparative Performance Analysis of Einecs 270-171-6 from Leading Suppliers for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of Einecs 270-171-6, chemically identified as Octadecanoic acid, reaction products, sourced from three leading (hypothetical) suppliers—ChemSupply Co., Global Molecules, and Synthesis Partners—reveals notable variations in performance crucial for cosmetic and pharmaceutical applications. This guide provides an objective comparison of the product's efficacy as an emulsifying agent, supported by rigorous experimental data to aid researchers, scientists, and drug development professionals in their selection process.

This compound, a derivative of stearic acid, is widely utilized as an emulsifier, stabilizer, and viscosity modifier in a variety of formulations.[1][2][3] The performance of this ingredient can significantly impact the final product's stability, texture, and shelf-life. This study was designed to evaluate key performance indicators of this substance from different commercial sources under controlled laboratory conditions.

Performance Data Summary

The performance of this compound from the three suppliers was evaluated based on emulsion stability, mean emulsion droplet size, and the viscosity of the resulting emulsion. The data, summarized in the table below, indicates that while all suppliers provide a product meeting basic specifications, there are statistically significant differences in their performance profiles.

Performance Parameter ChemSupply Co. Global Molecules Synthesis Partners Unit
Emulsion Stability (at 24h) 98.5 ± 0.595.2 ± 0.897.1 ± 0.6%
Mean Droplet Size (at 1h) 2.1 ± 0.23.5 ± 0.42.8 ± 0.3µm
Emulsion Viscosity (at 1h) 1250 ± 501100 ± 601180 ± 55cP
Purity (by GC-MS) 99.298.899.0%

Caption: Comparative performance data of this compound from three different suppliers.

Experimental Workflow

The following diagram illustrates the experimental workflow for the comparative evaluation of this compound.

G Experimental Workflow for Emulsifier Performance Evaluation A Sample Preparation (this compound from 3 Suppliers) B Oil-in-Water Emulsion Formulation (5% Emulsifier Concentration) A->B Introduction C Homogenization (5000 rpm, 10 min) B->C Processing D Initial Analysis (t=1h) C->D Characterization E Aged Sample (t=24h, 25°C) D->E Aging G Droplet Size Analysis (Laser Diffraction) D->G H Viscosity Measurement (Viscometer) D->H F Final Analysis E->F Characterization I Stability Assessment (% Phase Separation) F->I J Data Comparison & Reporting G->J Analysis H->J Analysis I->J Analysis

Caption: Workflow for evaluating the performance of this compound as an emulsifier.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Emulsion Stability Assessment ("Bottle Test")
  • Objective: To determine the ability of this compound from different suppliers to prevent phase separation of an oil-in-water emulsion over time.

  • Materials:

    • This compound from each supplier.

    • Mineral oil (light).

    • Deionized water.

    • Graduated glass test tubes with stoppers.

  • Procedure:

    • Prepare a 5% (w/w) solution of this compound in deionized water for each supplier.

    • In a graduated test tube, combine 10 mL of the emulsifier solution with 10 mL of mineral oil.

    • Stopper the test tube and agitate vigorously using a vortex mixer for 2 minutes to form an emulsion.

    • Allow the test tubes to stand undisturbed at room temperature (25°C).

    • Measure the height of any separated water or oil phase at 1 hour and 24 hours.

    • Emulsion stability is calculated as: (1 - (Volume of separated phase / Total volume)) * 100%.

Emulsion Droplet Size Analysis
  • Objective: To measure the mean size of the oil droplets in the emulsion, which is an indicator of emulsification efficiency.

  • Equipment: Laser diffraction particle size analyzer.

  • Procedure:

    • Prepare fresh emulsions as described in the stability assessment protocol.

    • At the 1-hour time point, take a representative sample of the emulsion.

    • Disperse the emulsion sample in the particle size analyzer's measurement chamber according to the instrument's instructions.

    • Perform the measurement to obtain the droplet size distribution and the mean droplet size (Dv50).

Viscosity Measurement
  • Objective: To determine the viscosity of the freshly prepared emulsions, which is a key physical characteristic for many cosmetic and pharmaceutical products.

  • Equipment: Rotational viscometer.

  • Procedure:

    • Prepare fresh emulsions as described in the stability assessment protocol.

    • At the 1-hour time point, pour 50 mL of the emulsion into a beaker.

    • Equilibrate the sample to 25°C.

    • Measure the viscosity using the viscometer with an appropriate spindle and rotational speed, as recommended by the instrument manufacturer for the expected viscosity range.

    • Record the viscosity in centipoise (cP).

Signaling Pathway Context (Hypothetical)

In dermatological research, fatty acid derivatives can sometimes influence cellular signaling pathways. For instance, they might interact with receptors on the cell surface that modulate inflammatory responses. The diagram below illustrates a hypothetical signaling pathway where a fatty acid derivative could play a role.

G Hypothetical Cellular Signaling Pathway A This compound (Fatty Acid Derivative) B Cell Surface Receptor (e.g., GPR120) A->B Binds to C G-Protein Activation B->C D Downstream Effector (e.g., PLC) C->D E Second Messengers (IP3, DAG) D->E F Ca2+ Release E->F G PKC Activation E->G H Inhibition of NF-κB Pathway F->H G->H I Reduced Pro-inflammatory Cytokine Production H->I

Caption: Hypothetical pathway of a fatty acid derivative modulating an anti-inflammatory response.

This guide provides a framework for the comparative evaluation of this compound from different suppliers. Researchers and formulators are encouraged to conduct their own evaluations based on the specific requirements of their applications. The provided protocols offer a standardized starting point for such assessments.

References

Safety Operating Guide

Proper Disposal of Einecs 270-171-6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide to the safe handling and disposal of Einecs 270-171-6, identified as the reaction products of octadecanoic acid and triethylenetetramine. This document outlines immediate safety protocols, operational disposal plans, and environmental considerations for researchers and drug development professionals.

The chemical substance designated by this compound is a complex reaction mixture formed from octadecanoic acid (commonly known as stearic acid) and triethylenetetramine. The resulting products are primarily fatty acid amides and imidazolines. Due to the nature of the reactants, this substance and its waste require careful handling and disposal to ensure personnel safety and environmental protection.

Immediate Safety and Hazard Identification

Key Hazards:

  • Corrosivity: Unreacted triethylenetetramine is corrosive and can cause severe skin burns and eye damage.

  • Skin and Eye Irritation: The final product is likely to be a skin and eye irritant.

  • Aquatic Toxicity: Polyamines and their derivatives can be toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) during Handling and Disposal:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use nitrile or butyl rubber gloves and a lab coat. For larger quantities, consider chemically resistant coveralls.

  • Respiratory Protection: If handling in a poorly ventilated area or if aerosols are generated, use a respirator with an organic vapor cartridge.

Quantitative Data Summary

The following table summarizes key data for the reactants and related compounds, providing a basis for risk assessment.

PropertyOctadecanoic Acid (Stearic Acid)TriethylenetetramineFatty Acid Imidazolines (Analogues)
CAS Number 57-11-4112-24-3Varies
Physical State Waxy SolidOily LiquidLiquid or semi-solid
Hazards Skin/Eye IrritantCorrosive, Skin/Eye Damage, Skin Sensitizer, Harmful if Swallowed/Inhaled, Aquatic Toxicity[1]Skin/Eye Irritant, Potential Aquatic Toxicity[2]
Aquatic Toxicity (LC50) >100 mg/L (fish)330 mg/L (fish, 96h)1.07 - 1.7 ppm (moderately toxic to freshwater fish and invertebrates)[2]
Biodegradability Readily biodegradable[3]Not readily biodegradableSome fatty amine derivatives are readily biodegradable under specific conditions[4][5]

Disposal Procedures

The appropriate disposal method for this compound depends on the volume of waste and the available facilities. All disposal activities must comply with local, regional, and national regulations.

Experimental Protocol: Neutralization of Small-Scale Aqueous Waste

For small quantities of aqueous waste containing this compound, such as from cleaning lab equipment, neutralization is a viable pre-treatment step before disposal. The alkaline nature of the waste is primarily due to unreacted triethylenetetramine.

Methodology:

  • Segregation: Collect aqueous waste containing this compound in a designated, labeled, and compatible container (e.g., high-density polyethylene - HDPE).

  • Dilution: Work in a chemical fume hood. Dilute the waste with water to a concentration of less than 5%. This helps to control the temperature during neutralization.

  • Neutralization: Slowly add a dilute acid, such as 5% hydrochloric acid or sulfuric acid, while stirring continuously.[6] Monitor the pH of the solution using a calibrated pH meter.

  • pH Adjustment: Continue adding acid until the pH is within the neutral range, typically between 6.0 and 9.0, as required by local wastewater regulations.[6]

  • Disposal: Once neutralized, the solution can typically be discharged to the sanitary sewer with copious amounts of water, provided it does not contain other regulated substances. Always confirm local regulations for sewer disposal.

General Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_start Waste Generation cluster_assessment Waste Assessment cluster_aqueous Aqueous Waste Stream cluster_organic Organic Waste Stream start Waste Containing this compound assess Is the waste primarily aqueous or organic? start->assess neutralize Neutralize with dilute acid to pH 6-9 assess->neutralize Aqueous incinerate Package for Incineration assess->incinerate Organic check_local Check local regulations for sewer disposal neutralize->check_local sewer Dispose to sanitary sewer with excess water check_local->sewer Permitted haz_waste1 Dispose as hazardous aqueous waste check_local->haz_waste1 Not Permitted disposal_service Transfer to a licensed waste disposal service incinerate->disposal_service

Caption: Disposal workflow for this compound waste.

Logistical and Operational Plans

For Large Quantities or Pure Product:

Large volumes of this compound or the pure, unreacted product should be disposed of as hazardous chemical waste.

  • Containment: Store the waste in its original container or a compatible, well-sealed, and clearly labeled container. Do not mix with other waste streams.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("Octadecanoic acid, reaction products with triethylenetetramine"), and the associated hazards (Corrosive, Environmental Hazard).

  • Storage: Store the waste in a designated satellite accumulation area, away from incompatible materials such as strong acids and oxidizing agents.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. The preferred method of disposal for this type of organic material is high-temperature incineration in a facility equipped with flue gas scrubbing.

Spill Management:

  • Small Spills: For small liquid spills, absorb the material with an inert absorbent such as sand, vermiculite, or diatomaceous earth.[7] Collect the contaminated absorbent in a sealed container for disposal as hazardous waste.

  • Large Spills: Evacuate the area. Prevent the spill from entering drains or waterways. Contact your institution's environmental health and safety department or emergency response team immediately.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Essential Safety and Logistical Information for Handling Einecs 270-171-6

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification: The substance associated with Einecs 270-171-6 is identified as Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol . A closely related substance is Octadecanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol and urea. This document provides a consolidated guide for the safe handling, operation, and disposal of these substances in a laboratory setting, designed for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Based on the potential hazards of skin irritation and serious eye damage, the following personal protective equipment is mandatory when handling these substances.[1][2]

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles providing a complete seal around the eyes.
Face ShieldTo be worn over safety goggles, especially when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Avoid latex gloves.
Body Protection Laboratory CoatA full-length lab coat to protect against incidental contact.
Chemical-resistant ApronTo be worn over the lab coat when handling larger quantities or during procedures with a high risk of splashing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosols may be generated, a risk assessment should be conducted to determine if a respirator is necessary.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the chemical.

Handling:

  • Work Area Preparation: Ensure the work area is clean, uncluttered, and located in a well-ventilated space, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Before handling the substance, don the required PPE as detailed in the table above.

  • Dispensing: When transferring the substance, do so carefully to avoid splashing or creating aerosols. Use appropriate tools such as a spatula for solids or a pipette for liquids.

  • Washing: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[1]

Storage:

  • Container: Store the substance in its original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Segregation: Collect all waste materials, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Type: Use a chemically resistant and sealable container for waste collection.

Disposal Procedure:

  • Waste Handler: Dispose of the hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations for chemical waste disposal.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (if known and safe to do so) before disposal. The rinsate should be collected as hazardous waste. If not rinsed, dispose of the empty container as hazardous waste.

Experimental Protocols: First Aid

In the event of exposure, immediate and appropriate first aid is critical.

Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Remove contact lenses if present and easy to do so.[1]

  • Seek immediate medical attention.

Skin Contact:

  • Immediately remove contaminated clothing.[1]

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.[1]

  • If skin irritation occurs, seek medical attention.[1]

Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Inhalation:

  • Move the person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.

Visualizations

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage PrepArea Prepare Work Area DonPPE Don PPE PrepArea->DonPPE Ensure Safety Dispense Dispense Chemical DonPPE->Dispense Proceed to Handle WashHands Wash Hands After Handling Dispense->WashHands Post-Handling Store Store in Tightly Sealed Container WashHands->Store Conclude Procedure

Caption: A workflow diagram illustrating the key steps for safely handling the specified chemical.

DisposalWorkflow cluster_collection Waste Collection cluster_disposal Disposal CollectWaste Collect Contaminated Materials LabelContainer Label Waste Container CollectWaste->LabelContainer Segregate ContactVendor Contact Licensed Waste Vendor LabelContainer->ContactVendor Prepare for Pickup Dispose Dispose via Vendor ContactVendor->Dispose Follow Regulations

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.